6-O-Maltosyl-beta-cyclodextrin
Description
Properties
CAS No. |
104723-60-6 |
|---|---|
Molecular Formula |
C54H90O45 |
Molecular Weight |
1459.3 g/mol |
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
InChI |
InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48-,49-,50-,51-,52-,53-,54-/m1/s1 |
InChI Key |
QFSFPJHBIGWPMD-FXWIDUTLSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-O-Maltosyl-β-cyclodextrin: Principles, Applications, and Methodologies
Abstract
This technical guide provides a comprehensive overview of 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), a functionalized cyclic oligosaccharide emerging as a superior alternative to traditional cyclodextrins in pharmaceutical and biotechnological applications. We delve into its unique physicochemical properties, elucidating the structural advantages conferred by the maltosyl substitution. The core of this guide focuses on the mechanistic principles of inclusion complexation, offering a detailed exploration of how G₂-β-CD enhances the solubility, stability, and bioavailability of poorly water-soluble compounds. Through a synthesis of current research, this whitepaper presents field-proven insights into its applications, supported by comparative data and detailed experimental protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the advanced capabilities of 6-O-Maltosyl-β-cyclodextrin in their work.
Introduction: The Evolution of Cyclodextrin Technology
Cyclodextrins (CDs) are a class of cyclic oligosaccharides derived from starch, characterized by a hydrophilic exterior and a hydrophobic inner cavity.[1] This unique toroidal structure allows them to encapsulate "guest" molecules, forming non-covalent inclusion complexes.[2] This encapsulation has been widely exploited in the pharmaceutical industry to enhance the aqueous solubility, stability, and bioavailability of poorly soluble drugs.[3][4]
The parent β-cyclodextrin, composed of seven glucopyranose units, is frequently used due to its suitable cavity size for a wide range of drug molecules and its cost-effectiveness.[5][] However, its utility is often hampered by limited aqueous solubility and potential nephrotoxicity.[7] This has spurred the development of chemically modified derivatives designed to overcome these limitations.[] Among these, 6-O-α-D-maltosyl-β-cyclodextrin (also referred to as 6-O-(Maltosyl)cyclomaltohexaose or G₂-β-CD) has emerged as a highly promising second-generation derivative.[7] The enzymatic attachment of a maltose unit to the primary hydroxyl group of the β-cyclodextrin core significantly enhances its aqueous solubility and reduces toxicity, making it a versatile and effective excipient.[2][7]
This guide will explore the distinct advantages of 6-O-Maltosyl-β-cyclodextrin, providing a technical framework for its application and characterization.
Physicochemical Properties and Structural Advantages
The defining feature of 6-O-Maltosyl-β-cyclodextrin is the presence of a maltosyl group linked to the primary face of the β-cyclodextrin torus. This modification introduces significant changes to its physicochemical properties compared to the parent β-cyclodextrin.
| Property | 6-O-α-D-Maltosyl-β-cyclodextrin | β-Cyclodextrin |
| CAS Number | 104723-60-6[8][9] | 7585-39-9 |
| Molecular Formula | C₅₄H₉₀O₄₅[8][10] | C₄₂H₇₀O₃₅ |
| Molecular Weight | ~1459.27 g/mol [7][8][10] | ~1134.98 g/mol |
| Aqueous Solubility | High (e.g., 147.1 g/100 mL)[7] | Low (e.g., 1.85 g/100 mL) |
| Ionic Nature | Non-ionic[7] | Non-ionic |
| Primary Advantage | Enhanced solubility and reduced toxicity[7] | Readily available and well-characterized |
| Primary Limitation | Higher cost compared to parent β-CD | Low aqueous solubility and potential nephrotoxicity |
The enhanced aqueous solubility of 6-O-Maltosyl-β-cyclodextrin is a direct consequence of the hydrophilic maltose substitution, which disrupts the intramolecular hydrogen bonding present in the parent β-cyclodextrin crystal lattice. This increased solubility is a critical factor in its superior performance as a solubilizing agent, as it allows for the formation of a higher concentration of soluble inclusion complexes.[11]
Mechanism of Action: Inclusion Complex Formation
The primary function of 6-O-Maltosyl-β-cyclodextrin in drug delivery is the formation of inclusion complexes with poorly soluble guest molecules.[7] This process is a dynamic equilibrium where the guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.
The formation of these complexes is driven by several non-covalent interactions:
-
Hydrophobic Interactions: The primary driving force is the displacement of high-energy water molecules from the hydrophobic cavity, which is entropically favorable.[[“]]
-
Van der Waals Forces: These interactions contribute to the stability of the complex once the guest molecule is positioned within the cavity.[[“]]
-
Hydrogen Bonding: While less dominant, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin cavity, further stabilizing the complex.[[“]]
The stoichiometry of the inclusion complex, typically 1:1, is dependent on the relative sizes and shapes of the host and guest molecules.[13] The maltosyl group of G₂-β-CD does not sterically hinder the cavity opening, allowing for efficient encapsulation of guest molecules.
Caption: Mechanism of solubility enhancement by inclusion complex formation.
Applications in Research and Drug Development
The superior properties of 6-O-Maltosyl-β-cyclodextrin have led to its investigation in a variety of applications.
Enhancement of Aqueous Solubility and Bioavailability
A primary application of G₂-β-CD is to improve the solubility and dissolution rate of poorly water-soluble drugs, which is a significant challenge in oral drug formulation.[1] By forming soluble inclusion complexes, G₂-β-CD can markedly increase the concentration of a drug in solution, leading to enhanced bioavailability.[14]
For instance, in a study with the poorly soluble compound Fraxinellone, 6-O-Maltosyl-β-cyclodextrin demonstrated a superior solubilizing effect compared to other cyclodextrins, increasing its solubility by over 160-fold.[14] This enhanced solubility translated to a 5.8-fold increase in oral bioavailability compared to the free drug.[14]
| Cyclodextrin Derivative | Fraxinellone Solubility (mg/mL) |
| 6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD) | 12.74 [14] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 10.5[15] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 6.8[15] |
Topical and Ocular Drug Delivery
The favorable safety profile and high aqueous solubility of G₂-β-CD make it an attractive excipient for topical and ocular formulations.[15] It can increase the concentration of a dissolved drug at the site of application, potentially enhancing skin or corneal permeation.[15] By encapsulating irritant drugs, it may also reduce local irritation.[3][15]
Biotechnology and Food Industry
Beyond pharmaceuticals, 6-O-Maltosyl-β-cyclodextrin finds applications in the food industry as a stabilizer for flavors, colors, and nutrients, thereby extending the shelf life of products.[10][16] It can also be used to mask unpleasant tastes and odors.[16][17] In biotechnology, it is used in cholesterol studies and has shown potential as a therapeutic agent for Niemann-Pick Disease Type C by forming soluble inclusion complexes with cholesterol.[8][18][19][20]
Experimental Protocols
The following section provides detailed methodologies for the preparation and characterization of 6-O-Maltosyl-β-cyclodextrin inclusion complexes.
Preparation of Solid Inclusion Complexes
Several methods can be employed to prepare solid drug-cyclodextrin inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.[11]
5.1.1. Kneading Method
-
Place a known amount of 6-O-Maltosyl-β-cyclodextrin in a mortar.
-
Wet the cyclodextrin with a small amount of a suitable solvent (e.g., a water-ethanol mixture) to form a thick paste.[11]
-
Gradually add the drug to the paste while continuously kneading for 30-60 minutes.
-
Dry the resulting product in an oven or under a vacuum to remove the solvent.
-
Pass the dried complex through a sieve to obtain a uniform particle size.[11]
5.1.2. Co-precipitation Method
-
Dissolve the drug in a suitable organic solvent.
-
Dissolve the 6-O-Maltosyl-β-cyclodextrin in an aqueous solution.
-
Add the drug solution to the cyclodextrin solution with constant stirring.[11]
-
Allow the inclusion complex to precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry.[11]
5.1.3. Freeze-Drying (Lyophilization) Method
-
Dissolve both the drug and 6-O-Maltosyl-β-cyclodextrin in a suitable solvent, typically water or a water-cosolvent mixture.[1]
-
Rapidly freeze the solution using a freezer or a dry ice/acetone bath.
-
Lyophilize the frozen solution under a high vacuum to sublime the solvent, yielding a porous, solid powder of the inclusion complex.[1]
Caption: Workflow for the preparation of solid inclusion complexes.
Characterization of Inclusion Complexes
5.2.1. Phase-Solubility Study (Higuchi-Connors Method)
This method is used to determine the stoichiometric ratio of the inclusion complex and its apparent stability constant (Kc).[11]
-
Prepare a series of aqueous solutions of 6-O-Maltosyl-β-cyclodextrin at various concentrations (e.g., 0 to 50 mM).[11]
-
Add an excess amount of the poorly soluble drug to each cyclodextrin solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to reach equilibrium.[1][11]
-
After equilibration, filter the suspensions (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug.[11]
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[11]
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The profile of the resulting phase-solubility diagram indicates the stoichiometry of the complex.
5.2.2. Spectroscopic and Thermal Analysis
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic peaks of the drug upon complexation can indicate the formation of an inclusion complex.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and 2D ROESY experiments can provide direct evidence of inclusion by showing changes in the chemical shifts of the drug and cyclodextrin protons and through-space correlations between them.[14]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting point of the drug in the DSC thermogram of the complex suggests its encapsulation within the cyclodextrin cavity.[14]
-
Powder X-ray Diffractometry (PXRD): A change from a crystalline to an amorphous state, indicated by the disappearance of sharp diffraction peaks of the drug, is a strong indicator of inclusion complex formation.[14][21]
Conclusion
6-O-α-D-maltosyl-β-cyclodextrin represents a significant advancement in cyclodextrin technology. Its enhanced aqueous solubility and favorable safety profile, coupled with its superior ability to form stable inclusion complexes, make it a powerful tool for addressing the challenges associated with poorly soluble compounds.[7][11] The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this innovative excipient in a wide range of applications, from improving the oral bioavailability of pharmaceuticals to enhancing the stability of food and cosmetic ingredients. As research continues, the full potential of 6-O-Maltosyl-β-cyclodextrin is yet to be fully realized, promising further innovations in formulation science and drug delivery.
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6-O-Maltosyl-beta-cyclodextrin: An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-O-maltosyl-beta-cyclodextrin, a highly versatile and functionalized cyclodextrin derivative. It is intended for researchers, scientists, and professionals in the field of drug development who are seeking to leverage its unique properties for advanced pharmaceutical applications. We will explore its molecular structure, physicochemical characteristics, and diverse applications, with a particular emphasis on its role in enhancing the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs). The methodologies and insights presented are grounded in established scientific principles and validated experimental protocols.
Molecular Architecture and Intrinsic Properties
6-O-α-Maltosyl-β-cyclodextrin is a derivative of β-cyclodextrin, which is a cyclic oligosaccharide comprising seven α-1,4-linked D-glucopyranose units. The defining structural feature of this derivative is the covalent attachment of a maltosyl group—a disaccharide of two glucose units linked by an α-1,4 glycosidic bond—to the primary 6-hydroxyl group of one of the glucose units of the β-cyclodextrin ring.[1]
This modification of the parent β-cyclodextrin molecule results in a structure with a hydrophilic outer surface and a hydrophobic inner cavity, a characteristic that allows it to encapsulate a wide range of lipophilic "guest" molecules.[2][3] The addition of the maltosyl group significantly enhances the aqueous solubility of the cyclodextrin itself and modulates its interaction with guest molecules, making it a valuable tool in various applications.[4][5]
Figure 1: A simplified representation of the molecular structure of 6-O-Maltosyl-beta-cyclodextrin, highlighting the β-cyclodextrin core and the attached maltosyl group.
Physicochemical Properties: A Comparative Overview
The introduction of the maltosyl group imparts significant changes to the physicochemical properties of β-cyclodextrin, which are crucial for its enhanced performance in various applications.
| Property | β-Cyclodextrin | 6-O-Maltosyl-β-cyclodextrin | Significance in Formulation |
| Molecular Formula | C42H70O35 | C54H90O45[6] | Affects molecular interactions and complexation stoichiometry. |
| Molecular Weight ( g/mol ) | ~1135 | 1459.28[7] | Influences diffusion rates and pharmacokinetic profiles. |
| Aqueous Solubility ( g/100 mL at 25°C) | ~1.85 | >50[8] | Dramatically improved solubility allows for the preparation of highly concentrated aqueous formulations. |
| Cavity Diameter (Å) | ~6.0-6.5 | ~6.0-6.5 | The core cavity size remains largely unchanged, preserving its ability to encapsulate a wide range of appropriately sized guest molecules. |
| Ionic Nature | Non-ionic | Non-ionic | Provides broad compatibility with a wide range of APIs and excipients. |
Table 1: A comparison of the key physicochemical properties of β-cyclodextrin and 6-O-Maltosyl-β-cyclodextrin.
Core Applications and Mechanistic Insights
The enhanced aqueous solubility and favorable safety profile of 6-O-maltosyl-beta-cyclodextrin make it a valuable excipient in the pharmaceutical, food, and cosmetic industries.[2][8][9]
Enhancement of Solubility and Bioavailability of Poorly Soluble Drugs
A primary application of 6-O-maltosyl-beta-cyclodextrin is the formation of inclusion complexes with hydrophobic drug molecules.[3] The non-polar drug (guest) is encapsulated within the hydrophobic cavity of the cyclodextrin (host), forming a water-soluble host-guest complex. This mechanism effectively increases the apparent solubility of the drug, which can significantly improve its bioavailability upon administration.[3][10]
Causality: The formation of these inclusion complexes is driven by non-covalent interactions, primarily hydrophobic interactions and van der Waals forces, between the guest molecule and the cyclodextrin cavity.[11] The hydrophilic exterior of the resulting complex allows it to readily dissolve in aqueous environments, thereby increasing the concentration of the drug in solution.[3]
Figure 2: The mechanism of solubility enhancement through the formation of an inclusion complex between a poorly soluble drug and 6-O-Maltosyl-beta-cyclodextrin.
Stabilization of Labile Molecules
6-O-Maltosyl-beta-cyclodextrin can serve as a molecular shield to protect sensitive molecules, such as certain vitamins, flavors, and fragrances, from degradation induced by exposure to light, heat, and oxidation.[3] By encapsulating the labile molecule within its cavity, the cyclodextrin provides a physical barrier, isolating it from the surrounding environment and thereby enhancing its stability.[3]
Applications in Enzyme Technology
In the field of enzyme technology, 6-O-maltosyl-beta-cyclodextrin can be utilized to modulate the activity and stability of enzymes. It can function as a molecular chaperone to prevent enzyme aggregation and denaturation. Furthermore, it can be employed to facilitate the delivery of substrates to the active site of an enzyme or to sequester inhibitory products from the reaction medium. The synthesis of dimaltosyl-beta-cyclodextrin can be achieved through a transglycosylation reaction catalyzed by the debranching enzyme TreX, using 6-O-maltosyl-beta-cyclodextrin as the substrate.[12]
Experimental Protocols: A Guide to Characterization and Application
The following protocols provide a framework for the systematic investigation and application of 6-O-maltosyl-beta-cyclodextrin in a research and development setting.
Protocol for Determining Inclusion Complex Formation: Phase Solubility Studies
The phase solubility method, as originally described by Higuchi and Connors, is a fundamental technique for determining the stoichiometry and apparent stability constant (Kc) of a drug-cyclodextrin complex in solution.[13][14]
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of 6-O-maltosyl-beta-cyclodextrin.[15][16]
-
Drug Saturation: Add an excess amount of the poorly soluble drug to each of the cyclodextrin solutions.[15][16]
-
Equilibration: Agitate the resulting suspensions at a constant temperature until equilibrium is achieved (typically 24-72 hours) to ensure that the maximum amount of the drug has dissolved.[16]
-
Sample Collection and Analysis: Separate the undissolved drug from the solution by filtration or centrifugation.[16] Analyze the concentration of the dissolved drug in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[16]
-
Data Analysis: Plot the total concentration of the dissolved drug as a function of the cyclodextrin concentration. The resulting phase solubility diagram provides valuable information about the stoichiometry and stability of the inclusion complex.[13][17] An AL-type diagram, which shows a linear increase in drug solubility with increasing cyclodextrin concentration, is indicative of the formation of a 1:1 soluble complex.[15][18]
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A Senior Application Scientist's Guide to the Synthesis and Characterization of 6-O-Maltosyl-β-cyclodextrin (G₂-β-CD)
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rationale for a Superior Cyclodextrin Derivative
In the landscape of pharmaceutical excipients, cyclodextrins (CDs) are renowned for their ability to form host-guest inclusion complexes, thereby enhancing the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2][3] The parent β-cyclodextrin (β-CD), while widely studied, is hampered by its relatively low aqueous solubility and dose-dependent toxicity, particularly nephrotoxicity.[3][4] This has driven the development of chemically modified derivatives to overcome these limitations.
6-O-α-D-Maltosyl-β-cyclodextrin (G₂-β-CD) represents a significant advancement in this class. It is a non-ionic derivative where a maltose unit is attached to one of the primary hydroxyl groups (at the C-6 position) of the β-cyclodextrin macrocycle via an α-1,6 glucosidic linkage.[5] This single modification dramatically improves the molecule's physicochemical properties, resulting in a highly water-soluble, low-toxicity excipient with a superior capacity for drug solubilization and bioavailability enhancement compared to its parent.[4][6][7]
This guide provides a comprehensive technical overview of the predominant synthesis strategy for G₂-β-CD, focusing on the causality behind experimental choices and providing field-proven protocols for its synthesis, purification, and analytical validation.
Physicochemical Profile of 6-O-Maltosyl-β-cyclodextrin
A foundational understanding of the molecule's properties is crucial for its application. The attachment of the hydrophilic maltosyl group is the primary driver for its enhanced performance characteristics.
| Property | Value | Source |
| Molecular Formula | C₅₄H₉₀O₄₅ | [8] |
| Molecular Weight | ~1459.3 g/mol | [7][8] |
| Aqueous Solubility | 147.1 g/100 mL | [4] |
| Ionic Nature | Non-ionic | [4] |
| CAS Number | 104723-60-6 |
Synthesis Methodology: An Enzymatic-First Approach
While chemical synthesis of mono-substituted cyclodextrins is possible, it is often a convoluted process requiring numerous protection and deprotection steps to achieve regioselectivity, resulting in low yields.[9] Therefore, enzymatic synthesis has become the authoritative and commercially viable method for producing G₂-β-CD due to its remarkable specificity, mild reaction conditions, and higher efficiency.
The Core Principle: Enzymatic Transglycosylation
The synthesis of G₂-β-CD is primarily achieved through the "reverse action" of specific debranching enzymes, most notably pullulanase.[10][11] In its natural biological role, pullulanase hydrolyzes α-1,6-glucosidic linkages in polysaccharides. However, by manipulating reaction conditions—specifically, by creating a high concentration of substrates—the thermodynamic equilibrium of the reaction can be shifted away from hydrolysis and towards synthesis (transglycosylation). In this scenario, the enzyme transfers a maltosyl group (the donor) to the C-6 hydroxyl of a β-cyclodextrin molecule (the acceptor), forming the desired product.
Caption: Enzymatic synthesis workflow for G₂-β-CD.
Authoritative Protocol: Synthesis via Pullulanase Reverse Reaction
This protocol is a synthesized methodology based on established literature, providing a self-validating system for producing G₂-β-CD.[10]
I. Materials & Reagents:
-
β-Cyclodextrin (β-CD)
-
Maltose monohydrate
-
Thermostable Pullulanase (from Bacillus acidopullulyticus, EC 3.2.1.41)
-
Sodium Acetate Buffer (e.g., 0.1 M, pH 4.5)
-
Methanol (Reagent Grade)
-
Ethanol (Reagent Grade)
-
Deionized Water
II. Step-by-Step Experimental Procedure:
-
Substrate Solution Preparation:
-
In a temperature-controlled reaction vessel, prepare a highly concentrated aqueous solution of maltose and β-cyclodextrin. A typical combined concentration is 70-75% (w/w).[10]
-
The molar ratio of maltose to β-cyclodextrin is a critical parameter. Ratios between 9 and 18 have been shown to be effective.[10] A starting point of 10:1 is recommended.
-
Expert Insight: This high concentration is the key driving force for the reverse reaction. It saturates the enzyme's active site, favoring the transfer of maltose to β-CD over the hydrolysis of existing bonds.
-
-
Enzymatic Reaction:
-
Adjust the pH of the substrate solution to between 4.0 and 4.5 using the acetate buffer.[10]
-
Bring the solution to the optimal reaction temperature, typically between 60°C and 70°C.[10]
-
Add the pullulanase enzyme. The amount is typically 100-200 units per gram of β-cyclodextrin.[10]
-
Maintain the reaction under constant, gentle agitation for a period of 24 to 72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Enzyme Inactivation:
-
Upon completion, inactivate the enzyme by heating the reaction mixture to 100°C for 15 minutes. This prevents further reaction and potential product degradation during purification.
-
Multi-Stage Purification and Isolation
The crude reaction mixture contains the target G₂-β-CD, unreacted β-CD, excess maltose, and other minor saccharides. A multi-step purification process is mandatory to achieve the high purity required for pharmaceutical applications.
Caption: Purification workflow for isolating G₂-β-CD.
Detailed Purification Protocol
-
Step 1: Precipitation of Cyclodextrins:
-
Dilute the crude reaction mixture with deionized water.
-
Add methanol and/or ethanol to the solution. The cyclodextrins (G₂-β-CD and unreacted β-CD) are insoluble in these organic solvents and will precipitate, while the smaller, more soluble maltose and other non-cyclic saccharides remain in the supernatant.[10]
-
Collect the precipitate by centrifugation or filtration.
-
-
Step 2: Chromatographic Separation:
-
Redissolve the precipitate in a minimal amount of deionized water.
-
Apply the solution to a gel filtration chromatography column (e.g., Toyopearl HW-40S).[10]
-
Elute the column with deionized water. G₂-β-CD, being larger than β-CD, will elute earlier.
-
Collect fractions and analyze them using HPLC or TLC to identify and pool the fractions containing pure G₂-β-CD.
-
Trustworthiness Insight: This step is the most critical for ensuring purity. The separation is based on a fundamental physical principle (size exclusion), providing a reliable method to remove the structurally similar starting material (β-CD).
-
-
Step 3: Crystallization and Drying:
-
Combine the pure fractions and concentrate them under reduced pressure.
-
The purified G₂-β-CD can be crystallized from the concentrated aqueous solution.[10]
-
The final product is typically obtained as a white, amorphous or microcrystalline powder after lyophilization (freeze-drying).
-
Analytical Validation: Confirming Identity and Purity
Rigorous analytical characterization is essential to confirm the successful synthesis and purity of the final product. Each technique provides orthogonal information, creating a complete and validated profile of the molecule.
| Analytical Technique | Purpose | Expected Outcome |
| ¹H and ¹³C NMR | Structural Confirmation | Confirms the presence of both β-CD and maltose units and, crucially, the α-1,6 linkage. A downfield shift in the C-6 signal of the substituted glucose unit of β-CD is a key indicator.[5][10] |
| Mass Spectrometry | Molecular Weight Verification | A peak corresponding to the exact molecular mass of G₂-β-CD (~1459.3 Da) confirms the addition of a single maltosyl unit.[7][12] |
| Enzymatic Hydrolysis | Linkage Confirmation | Incubation with a specific α-1,6-glucosidase (like Klebsiella pneumoniae pullulanase) should hydrolyze the product back to β-CD and maltose, confirming the bond type.[10] |
| HPLC | Purity Assessment | A single, sharp peak under appropriate chromatographic conditions indicates high purity and the absence of starting materials or by-products. |
Interpreting NMR Spectroscopy Data
Nuclear Magnetic Resonance (NMR) is the most powerful tool for structural elucidation.[13] When analyzing the ¹H NMR spectrum of G₂-β-CD (typically in D₂O or DMSO-d₆), the key is to compare it to the spectrum of the β-CD starting material.[14][15]
-
Proton (¹H) NMR: Protons on the interior of the CD cavity (H-3, H-5) will show chemical shift changes if the conformation is altered by the substitution. More importantly, new signals corresponding to the maltosyl unit will appear. The anomeric proton of the α-1,6 linkage will have a characteristic chemical shift and coupling constant.
-
Carbon (¹³C) NMR: The most definitive evidence comes from the ¹³C spectrum. The carbon atom at the 6-position of the substituted glucose unit in the β-CD ring will experience a significant downfield shift (glycosylation shift) compared to the other six C-6 carbons, confirming the site of substitution.[10]
-
2D NMR (ROESY): For advanced analysis, 2D NMR techniques like ROESY can be used to show spatial correlations between the protons of a guest molecule and the inner protons of the G₂-β-CD cavity, confirming its ability to form inclusion complexes.[5]
Conclusion for the Drug Development Professional
The enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin provides a robust and regioselective route to a next-generation pharmaceutical excipient. Its superior aqueous solubility and enhanced safety profile make it a highly attractive alternative to traditional cyclodextrins.[4] As demonstrated in numerous studies, G₂-β-CD is exceptionally effective at forming stable inclusion complexes, leading to significant increases in the solubility and oral bioavailability of poorly soluble drugs like fraxinellone.[7][16] By following the validated synthesis and purification protocols outlined in this guide, researchers and formulation scientists can confidently produce and utilize high-purity G₂-β-CD to solve complex drug delivery challenges.
References
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Park, K. H., et al. (2008). Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. PubMed. [Link]
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Shiraishi, T., et al. (2014). Synthesis of Maltosyl(α1→6)cyclodextrins through the Reverse Reaction of Thermostable Bacillus acidopullulyticus Pullulanase. Taylor & Francis Online. [Link]
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Harwood, L. M., et al. (2012). Building up cyclodextrins from scratch – templated enzymatic synthesis of cyclodextrins directly from maltose. Chemical Communications. [Link]
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Zhang, Y., et al. (2020). A comparative study of photoresponsive molecularly imprinted polymers with different shell thicknesses: Effects on 6-O-α-maltosyl-β-cyclodextrin separation. ResearchGate. [Link]
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Yasmin, R., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. MDPI. [Link]
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Mohtar, N., et al. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Taylor & Francis Online. [Link]
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Nakanishi, K., et al. (1993). Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. PubMed. [Link]
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ResearchGate. (2020). 1 H NMR spectra (400 MHz, DMSO-d 6 ) for β-cyclodextrin (a) and inclusion complex (b). ResearchGate. [Link]
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An In-Depth Technical Guide to the Enzymatic Synthesis of 6-O-Maltosyl-β-Cyclodextrin
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin. It delves into the core principles, methodologies, and practical insights necessary for the successful production and characterization of this important cyclodextrin derivative.
Introduction: The Rationale for Maltosyl Modification of β-Cyclodextrin
β-cyclodextrin, a cyclic oligosaccharide composed of seven α-1,4-linked glucopyranose units, is a widely utilized excipient in the pharmaceutical industry. Its truncated cone-like structure, featuring a hydrophobic inner cavity and a hydrophilic exterior, allows it to form inclusion complexes with a variety of poorly soluble drug molecules. This encapsulation can significantly enhance the aqueous solubility, stability, and bioavailability of the guest drug.[1][2][3]
However, the relatively low aqueous solubility of β-cyclodextrin itself can be a limiting factor in some applications. To overcome this, chemical modifications are employed to improve its physicochemical properties. One such modification is the attachment of a maltose unit to the primary hydroxyl group at the 6-position of one of the glucose residues, forming 6-O-α-maltosyl-β-cyclodextrin (G2-β-CD). This modification not only enhances aqueous solubility but can also modulate the size and shape of the cavity, potentially leading to improved inclusion complex formation with specific drug molecules.[4][5] The enzymatic synthesis of G2-β-CD offers a highly regioselective and efficient alternative to traditional chemical methods, which often involve multiple protection and deprotection steps.
The Enzymatic Heart of the Synthesis: Transglycosylation via Debranching Enzymes
The enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin is primarily achieved through the "reverse action" of debranching enzymes, most notably pullulanase and neopullulanase.[6] In their natural biological role, these enzymes hydrolyze α-1,6-glucosidic linkages in polysaccharides like pullulan. However, under conditions of high substrate concentration, the thermodynamic equilibrium of the reaction can be shifted to favor synthesis over hydrolysis. This phenomenon is known as transglycosylation.
In this process, the enzyme catalyzes the transfer of a maltosyl group from a donor molecule (maltose) to an acceptor molecule (β-cyclodextrin). The enzyme specifically targets the primary hydroxyl group at the C6 position of a glucose unit in the β-cyclodextrin ring, forming a new α-1,6-glucosidic bond. This high regioselectivity is a key advantage of the enzymatic approach.
Neopullulanase is a particularly interesting enzyme as it can catalyze both hydrolysis and transglycosylation at α-(1→4)- and α-(1→6)-glucosidic linkages.[7] This dual activity underscores the importance of carefully controlling reaction conditions to favor the desired transglycosylation reaction.
Causality in Experimental Choices: Driving the Reaction Towards Synthesis
The key to a successful enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin lies in understanding and controlling the factors that favor the transglycosylation reaction over hydrolysis. The high concentration of substrates (both maltose and β-cyclodextrin) is the primary driver. This high concentration effectively reduces the water activity in the reaction mixture, thereby kinetically and thermodynamically favoring the transfer of the maltosyl group to β-cyclodextrin rather than to a water molecule (which would result in hydrolysis).
The choice of enzyme is also critical. While several debranching enzymes can catalyze this reaction, their efficiencies and optimal reaction conditions can vary. Pullulanase from Bacillus acidopullulyticus is a well-documented and effective catalyst for this synthesis.
Visualizing the Synthesis
The Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin.
Experimental Workflow
Caption: A typical experimental workflow for synthesis and purification.
Detailed Experimental Protocol
This protocol is a robust starting point for the synthesis of 6-O-Maltosyl-β-cyclodextrin using pullulanase. Optimization may be required depending on the specific enzyme source and desired scale.
Materials and Reagents
-
β-Cyclodextrin (β-CD)
-
Maltose monohydrate
-
Pullulanase (e.g., from Bacillus acidopullulyticus)
-
Sodium acetate buffer (pH 4.5)
-
Ethanol
-
Deionized water
-
Gel filtration column (e.g., Sephadex G-25)
-
HPLC system with a suitable column (e.g., amino-based or reversed-phase)
-
Mass spectrometer
-
NMR spectrometer
Step-by-Step Methodology
-
Reaction Mixture Preparation:
-
Prepare a concentrated solution of β-cyclodextrin and maltose in sodium acetate buffer (pH 4.5). A molar ratio of maltose to β-cyclodextrin of 8:1 is recommended.[8]
-
The total substrate concentration should be high, typically in the range of 70-85% (w/w), to favor the transglycosylation reaction.
-
-
Enzymatic Reaction:
-
Reaction Termination:
-
Terminate the reaction by heating the mixture to 100°C for 10-15 minutes to denature and inactivate the enzyme.
-
-
Initial Purification (Ethanol Precipitation):
-
Cool the reaction mixture to room temperature.
-
Add ethanol to the mixture to precipitate the cyclodextrins while leaving the majority of the unreacted maltose in solution. The exact volume of ethanol will need to be optimized, but a 1:2 or 1:3 ratio of reaction mixture to ethanol is a common starting point.
-
Centrifuge the mixture to collect the precipitate and discard the supernatant.
-
Redissolve the precipitate in a minimal amount of deionized water.
-
-
Chromatographic Purification:
-
Further purify the product using gel filtration chromatography (e.g., Sephadex G-25) to separate the 6-O-Maltosyl-β-cyclodextrin from unreacted β-cyclodextrin and any remaining smaller saccharides.[8]
-
For higher purity, preparative high-performance liquid chromatography (HPLC) can be employed. High-speed counter-current chromatography has also been shown to be an effective purification method, achieving purities of up to 93.2%.[4]
-
-
Final Product Isolation:
-
Pool the fractions containing the pure 6-O-Maltosyl-β-cyclodextrin.
-
Lyophilize the pooled fractions to obtain the final product as a white powder.
-
Characterization of 6-O-Maltosyl-β-Cyclodextrin
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized product.
| Parameter | Method | Expected Result |
| Purity | HPLC | A single major peak corresponding to 6-O-Maltosyl-β-cyclodextrin. |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated mass of 6-O-Maltosyl-β-cyclodextrin (~1459.3 g/mol ).[5] |
| Structural Confirmation | NMR Spectroscopy (¹H and ¹³C) | Characteristic shifts confirming the presence of both the β-cyclodextrin and maltosyl moieties, and the α-1,6-glucosidic linkage. |
| Inclusion Complex Formation | 2D ROESY NMR | Cross-peaks between the protons of a guest molecule and the inner protons of the cyclodextrin cavity, confirming encapsulation.[9] |
Application in Drug Development: Enhanced Solubility and Complexation
The primary application of 6-O-Maltosyl-β-cyclodextrin in drug development is to enhance the aqueous solubility and stability of poorly soluble active pharmaceutical ingredients (APIs). The maltosyl group increases the overall hydrophilicity of the cyclodextrin, leading to improved solubility of the inclusion complex.
Studies have shown that maltosyl-β-cyclodextrin can form stable inclusion complexes with various drugs, with the stability constant (Kc) being a key parameter for quantifying the strength of the host-guest interaction. A higher stability constant generally indicates a more stable complex. For example, in a study with the antineoplastic agent camptothecin, a randomly dimethylated β-cyclodextrin (RDM-β-CD) showed a significantly higher stability constant (910 M⁻¹) compared to unmodified β-cyclodextrin (266 M⁻¹), indicating a more stable complex.[10] While specific stability constants for a wide range of drugs with 6-O-Maltosyl-β-cyclodextrin are not extensively cataloged in publicly available literature, its enhanced solubility and modified cavity make it a promising candidate for improving the formulation of challenging APIs.
The formation of higher-order inclusion complexes with molecules like cholesterol has also been demonstrated, highlighting its potential in treating diseases related to cholesterol accumulation, such as Niemann-Pick disease Type C.[9][11]
Conclusion
The enzymatic synthesis of 6-O-Maltosyl-β-cyclodextrin represents a powerful and regioselective method for producing a valuable pharmaceutical excipient. By understanding the principles of enzymatic transglycosylation and carefully controlling reaction and purification parameters, researchers can efficiently synthesize this modified cyclodextrin. Its enhanced solubility and potential for strong inclusion complex formation make it a valuable tool for overcoming the formulation challenges associated with poorly soluble drugs, thereby contributing to the development of more effective and bioavailable medicines.
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An In-depth Technical Guide to the Mechanism of Action of 6-O-Maltosyl-beta-cyclodextrin
Foreword
For researchers, scientists, and drug development professionals, the challenge of enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs) is a constant battle. In this comprehensive guide, we delve into the intricate mechanism of action of a promising excipient, 6-O-Maltosyl-beta-cyclodextrin (Maltosyl-β-CD). This derivative of β-cyclodextrin has demonstrated significant potential in overcoming formulation hurdles and is emerging as a valuable tool in drug delivery and the treatment of specific lysosomal storage disorders. This document will provide a deep dive into its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function, offering a robust resource for those looking to leverage its unique properties.
Introduction to 6-O-Maltosyl-beta-cyclodextrin: A Structural and Physicochemical Overview
6-O-α-Maltosyl-β-cyclodextrin (also referred to as G2-β-CD) is a chemically modified cyclodextrin, a family of cyclic oligosaccharides.[1] It is derived from β-cyclodextrin, which consists of seven glucopyranose units linked in a ring. The defining feature of Maltosyl-β-CD is the attachment of a maltose (a disaccharide) group to one of the primary hydroxyl groups of the β-cyclodextrin core via an α-1,6 glycosidic linkage.[2] This structural modification significantly enhances the aqueous solubility of the parent β-cyclodextrin, which in turn boosts its capacity to form soluble inclusion complexes with a variety of lipophilic drugs.[3]
The fundamental structure of cyclodextrins imparts a unique toroidal, or doughnut-like, shape with a hydrophobic inner cavity and a hydrophilic exterior. This architecture is the key to their function. The hydrophobic cavity can encapsulate a "guest" molecule, such as a poorly water-soluble drug, shielding it from the aqueous environment and thereby increasing its apparent solubility.
Key Physicochemical Properties:
| Property | Description | Significance in Drug Formulation |
| High Water Solubility | The maltosyl substitution significantly improves water solubility compared to the parent β-cyclodextrin.[3] | Enables the use of higher concentrations in aqueous formulations, leading to greater solubilization capacity for lipophilic drugs. |
| Low Toxicity | Generally exhibits lower cytotoxicity and hemolytic activity compared to its parent cyclodextrins.[4] | Favorable safety profile for oral and potentially parenteral administration routes. |
| Low Viscosity in Solution | Aqueous solutions of Maltosyl-β-CD have relatively low viscosity.[5] | Suitable for developing injectable formulations. |
The Core Mechanism of Action: Inclusion Complex Formation
The primary mechanism through which 6-O-Maltosyl-beta-cyclodextrin exerts its effects is through the formation of non-covalent inclusion complexes with lipophilic guest molecules.[6] This process is a dynamic equilibrium where a guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.
The formation of these complexes is driven by several intermolecular forces, including:
-
Hydrophobic Interactions: The primary driving force, where the nonpolar guest molecule is expelled from the aqueous environment and preferentially resides in the hydrophobic cyclodextrin cavity.
-
Van der Waals Forces: Weak, short-range electrostatic attractions between the guest molecule and the atoms lining the cyclodextrin cavity.
-
Hydrogen Bonding: While the interior of the cavity is primarily hydrophobic, hydrogen bonds can form between the guest molecule and the hydroxyl groups at the rim of the cyclodextrin.
The stoichiometry of these complexes is most commonly 1:1, meaning one molecule of the guest is encapsulated by one molecule of Maltosyl-β-CD.[6] However, other stoichiometries, such as 1:2, are also possible depending on the size and shape of the guest molecule.[3]
This encapsulation has several profound effects on the guest molecule:
-
Increased Aqueous Solubility: By shielding the hydrophobic guest from water, the complex as a whole is more water-soluble.[6]
-
Enhanced Bioavailability: The increased solubility often leads to improved dissolution and absorption of the drug in the body.[7][8]
-
Improved Stability: The cyclodextrin can protect the encapsulated drug from degradation by light, heat, or oxidation.[6]
-
Reduced Toxicity: By encapsulating an irritant drug, its direct contact with tissues can be minimized, potentially reducing local toxicity.[6]
A well-understood clinical example of this encapsulation mechanism is the action of Sugammadex , a modified γ-cyclodextrin. Sugammadex is used to reverse the effects of the neuromuscular blocking agents rocuronium and vecuronium.[9][10] It selectively encapsulates these drug molecules in the plasma, reducing their concentration at the neuromuscular junction and rapidly reversing muscle relaxation.[11][12] This provides a clear and potent demonstration of the power of cyclodextrin-based encapsulation in a therapeutic setting.
Experimental Protocol: Phase Solubility Study to Determine Complex Stoichiometry and Stability Constant
This protocol is a standard method to evaluate the formation of inclusion complexes.
Objective: To determine the stoichiometry and stability constant (Kc) of a drug-Maltosyl-β-CD complex.
Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions with increasing concentrations of 6-O-Maltosyl-beta-cyclodextrin.
-
Drug Addition: Add an excess amount of the poorly soluble drug to each cyclodextrin solution.
-
Equilibration: Shake the resulting suspensions at a constant temperature (e.g., 25°C or 37°C) for a specified period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, filter the suspensions (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug as a function of the Maltosyl-β-CD concentration. The shape of the resulting phase solubility diagram indicates the stoichiometry of the complex, and the stability constant can be calculated from the slope of the linear portion of the curve.
Cellular Mechanism of Action: Beyond Simple Solubilization
While enhancing solubility is a primary function, the interaction of 6-O-Maltosyl-beta-cyclodextrin with cells involves more complex biological processes, particularly concerning its effects on cellular cholesterol.
Cellular Uptake via Endocytosis
Studies on various cyclodextrin derivatives have shown that they can be internalized by cells through endocytosis.[13][14][15] This process involves the cell membrane engulfing the cyclodextrin to form a vesicle that is then transported into the cell. The primary routes of internalization are thought to be macropinocytosis and clathrin-dependent endocytosis.[14][15] Once inside the cell, the cyclodextrins can be trafficked to various organelles, including late endosomes and lysosomes.[13][15]
The internalization of Maltosyl-β-CD is a crucial aspect of its mechanism of action in diseases like Niemann-Pick Type C (NPC), a lysosomal storage disorder.[16]
Cholesterol Sequestration and Trafficking in Niemann-Pick Type C Disease
Niemann-Pick Type C (NPC) is a genetic disorder characterized by the accumulation of unesterified cholesterol in late endosomes and lysosomes.[17][18] This leads to severe neurodegeneration and hepatosplenomegaly.[2]
6-O-Maltosyl-beta-cyclodextrin has emerged as a potential therapeutic agent for NPC.[5] Its mechanism of action in this context is multifaceted:
-
Cholesterol Solubilization: Maltosyl-β-CD has a high affinity for cholesterol and can form soluble inclusion complexes with it.[2][19]
-
Lysosomal Cholesterol Mobilization: After being internalized by cells via endocytosis, Maltosyl-β-CD is trafficked to the lysosomes where cholesterol has accumulated.[16] Inside the lysosome, it can form an inclusion complex with the trapped cholesterol.[16]
-
Facilitation of Cholesterol Efflux: The cholesterol/Maltosyl-β-CD complex can then be transported out of the lysosome, effectively bypassing the defective cholesterol trafficking pathway in NPC.[16][17] This helps to reduce the overall cholesterol burden in the lysosomes.[2][5]
Studies have shown that Maltosyl-β-CD can decrease abnormal lysosomal volume and intracellular cholesterol content in NPC model cells.[2] It has also been shown to have comparable therapeutic potential to 2-hydroxypropyl-β-cyclodextrin (HPBCD), which is currently used compassionately for the treatment of NPC.[2][20]
Modulation of Cholesterol Homeostasis Genes
The interaction of Maltosyl-β-CD with cellular cholesterol levels can also influence the expression of genes involved in cholesterol transport. Specifically, it has been shown to affect the expression of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1.[19]
-
Cholesterol Depletion: When Maltosyl-β-CD removes cholesterol from cells, it leads to a downregulation of ABCA1 and ABCG1 mRNA and protein expression.[19]
-
Cholesterol Repletion: Conversely, when cells are treated with a pre-formed cholesterol/Maltosyl-β-CD inclusion complex (CLM), which delivers cholesterol to the cells, the expression of ABCA1 and ABCG1 is restored.[19]
This demonstrates that Maltosyl-β-CD can modulate the cellular response to changes in cholesterol levels, which is a critical aspect of its therapeutic potential.
Diagram: Cellular Mechanism of 6-O-Maltosyl-beta-cyclodextrin in Niemann-Pick Type C Disease
Caption: Cellular uptake and cholesterol sequestration by Maltosyl-β-CD in NPC.
Pharmacokinetics and Safety Profile
The pharmacokinetic profile of cyclodextrins is crucial for their application as drug carriers. Generally, after oral administration, the absorption of β-cyclodextrins is low.[21][22] However, when administered intravenously, they are primarily excreted unchanged in the urine.[21] The metabolism of β-cyclodextrin that is not absorbed is mainly carried out by the gut microbiota.[22][23]
The safety of 6-O-Maltosyl-beta-cyclodextrin is a key advantage. Studies have indicated that it has a favorable safety profile with low cytotoxicity and hemolytic activity.[4] This is a significant consideration, as the parent β-cyclodextrin has been associated with nephrotoxicity at high doses.[24][25] The improved safety profile of modified cyclodextrins like Maltosyl-β-CD makes them more suitable for pharmaceutical applications.
Experimental Protocol: In Vitro Hemolysis Assay
Objective: To assess the hemolytic activity of 6-O-Maltosyl-beta-cyclodextrin as an indicator of its membrane-damaging potential.
Methodology:
-
Preparation of Red Blood Cell (RBC) Suspension:
-
Obtain fresh whole blood and centrifuge to separate RBCs from plasma.
-
Wash the RBCs multiple times with a buffered saline solution (e.g., PBS).
-
Resuspend the washed RBCs to a specific concentration (e.g., 2% v/v).
-
-
Treatment:
-
Incubate aliquots of the RBC suspension with various concentrations of Maltosyl-β-CD at 37°C for a defined period (e.g., 1 hour).
-
Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (RBCs in buffer only).
-
-
Centrifugation: After incubation, centrifuge the samples to pellet the intact RBCs.
-
Hemoglobin Measurement:
-
Carefully collect the supernatant.
-
Quantify the amount of hemoglobin released into the supernatant by measuring its absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of hemolysis for each concentration of Maltosyl-β-CD relative to the positive and negative controls using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100
Conclusion and Future Directions
6-O-Maltosyl-beta-cyclodextrin presents a compelling case as a versatile and effective tool in drug development. Its primary mechanism of action, the formation of inclusion complexes, offers a robust solution for enhancing the solubility and bioavailability of a wide range of challenging APIs. Furthermore, its intricate cellular interactions, particularly its ability to modulate cholesterol homeostasis, open up exciting therapeutic avenues for diseases like Niemann-Pick Type C.
The favorable safety profile of Maltosyl-β-CD, coupled with its superior physicochemical properties compared to parent cyclodextrins, positions it as a strong candidate for further investigation and application in both oral and parenteral drug formulations. Future research should continue to explore the full spectrum of its interactions with biological systems, optimize its use in combination with various APIs, and further elucidate its long-term safety and efficacy in clinical settings. For the dedicated researcher and drug developer, 6-O-Maltosyl-beta-cyclodextrin represents a significant step forward in the ongoing quest for more effective and safer medicines.
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An In-Depth Technical Guide to 6-O-Maltosyl-beta-cyclodextrin: Physicochemical Properties, Synthesis, and Applications in Drug Development
This guide provides a comprehensive technical overview of 6-O-Maltosyl-beta-cyclodextrin, a functionalized cyclodextrin derivative of significant interest to researchers, scientists, and drug development professionals. We will delve into its core physicochemical properties, outline detailed methodologies for its synthesis and characterization, and explore its applications in enhancing drug solubility, stability, and bioavailability.
Introduction to 6-O-Maltosyl-beta-cyclodextrin: A Molecule of Interest
6-O-Maltosyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucopyranose units linked by α-1,4 glycosidic bonds. In this modified structure, a maltose molecule is attached to the primary hydroxyl group of one of the glucose units via an α-1,6 glycosidic linkage. This structural modification imparts unique physicochemical properties, most notably a significant increase in aqueous solubility and a favorable safety profile compared to its parent molecule, making it a highly attractive excipient in pharmaceutical formulations.
The toroidal structure of 6-O-Maltosyl-beta-cyclodextrin features a hydrophilic exterior and a lipophilic inner cavity, allowing it to form inclusion complexes with a wide range of poorly water-soluble drug molecules. By encapsulating the guest molecule, it can enhance its apparent solubility, dissolution rate, and stability, thereby improving its therapeutic efficacy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 6-O-Maltosyl-beta-cyclodextrin is fundamental to its effective application in drug development. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₄H₉₀O₄₅ | [1][2][3] |
| Molecular Weight | 1459.27 g/mol | [1][2][3] |
| Appearance | White to off-white powder | |
| CAS Number | 104723-60-6 | [1][3] |
| Solubility | High aqueous solubility | [4] |
| Ionic Nature | Non-ionic | [4] |
Molecular Structure of 6-O-Maltosyl-beta-cyclodextrin
Caption: Molecular structure of 6-O-Maltosyl-beta-cyclodextrin.
Synthesis and Purification
The primary route for the synthesis of 6-O-Maltosyl-beta-cyclodextrin is through enzymatic transglycosylation, a regioselective and efficient method that avoids the complexities of chemical synthesis.
Experimental Protocol: Enzymatic Synthesis using Pullulanase
This protocol outlines the synthesis of 6-O-Maltosyl-beta-cyclodextrin via the reverse action of pullulanase.
Materials:
-
Beta-cyclodextrin (β-CD)
-
Maltose
-
Pullulanase (e.g., from Bacillus acidopullulyticus)
-
Acetate buffer (pH 4.5)
-
Glucoamylase (for optional subsequent hydrolysis)
-
Sephadex G-25 gel filtration medium
-
Deionized water
Procedure:
-
Reaction Setup:
-
Prepare a concentrated aqueous solution of maltose and β-cyclodextrin. A typical molar ratio of maltose to β-CD is 8:1.
-
Dissolve the substrates in acetate buffer (pH 4.5).
-
Add pullulanase to the solution. An enzyme concentration of approximately 60 U/mL is a good starting point.
-
-
Incubation:
-
Incubate the reaction mixture at 60°C with gentle agitation for 48-60 hours.
-
-
Enzyme Inactivation:
-
Terminate the reaction by heating the mixture to 100°C for 10-15 minutes to denature the enzyme.
-
-
Purification by Gel Filtration Chromatography:
-
Pack a column with Sephadex G-25 resin and equilibrate with deionized water.
-
Load the reaction mixture onto the column.
-
Elute the column with deionized water. 6-O-Maltosyl-beta-cyclodextrin will elute after the unreacted β-cyclodextrin and before the smaller maltose molecules.
-
Collect fractions and monitor by a suitable analytical method (e.g., HPLC) to identify and pool the fractions containing the purified product.
-
-
Lyophilization:
-
Freeze-dry the pooled fractions to obtain the final product as a white powder.
-
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 6-O-Maltosyl-beta-cyclodextrin.
Characterization Methods
The successful synthesis and purity of 6-O-Maltosyl-beta-cyclodextrin must be confirmed through various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for monitoring the reaction progress, assessing purity, and quantifying the product.
Suggested HPLC Method:
-
Column: A C18 reversed-phase column is commonly used for the analysis of cyclodextrins and their derivatives.
-
Mobile Phase: A gradient of water and a polar organic solvent such as acetonitrile or methanol is typically employed.
-
Detector: A refractive index detector (RID) is suitable for detecting non-UV absorbing compounds like cyclodextrins.
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized product.
Experimental Protocol: MALDI-TOF MS
-
Matrix Selection: 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA) are common matrices for the analysis of cyclodextrins.
-
Sample Preparation:
-
Prepare a concentrated solution of the matrix in a suitable solvent (e.g., acetonitrile/water with 0.1% trifluoroacetic acid).
-
Dissolve the 6-O-Maltosyl-beta-cyclodextrin sample in deionized water.
-
Mix the sample and matrix solutions on the MALDI target plate and allow to air dry (dried-droplet method).
-
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The expected [M+Na]⁺ ion for 6-O-Maltosyl-beta-cyclodextrin is approximately m/z 1482.26.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information, confirming the attachment of the maltosyl group to the beta-cyclodextrin core.
¹H NMR Spectroscopy Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Spectral Analysis: The presence of characteristic proton signals for both the beta-cyclodextrin and maltose units, along with shifts indicating their linkage, confirms the structure.
Applications in Drug Development
The unique properties of 6-O-Maltosyl-beta-cyclodextrin make it a valuable tool in addressing challenges associated with poorly soluble drugs.
Enhancement of Drug Solubility and Bioavailability
By forming inclusion complexes, 6-O-Maltosyl-beta-cyclodextrin can significantly increase the aqueous solubility of hydrophobic drugs. This enhanced solubility often leads to an improved dissolution rate and, consequently, increased oral bioavailability. The non-ionic nature of this cyclodextrin derivative contributes to its low toxicity profile.[4]
Mechanism of Solubility Enhancement
Caption: Mechanism of drug solubility enhancement by 6-O-Maltosyl-beta-cyclodextrin.
Phase-Solubility Studies
A phase-solubility study is a fundamental experiment to quantify the solubilizing efficiency of 6-O-Maltosyl-beta-cyclodextrin for a specific drug.
Experimental Protocol: Phase-Solubility Study
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of 6-O-Maltosyl-beta-cyclodextrin at various concentrations (e.g., 0 to 50 mM).
-
Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-72 hours) to reach equilibrium.
-
Sample Analysis: Filter the suspensions to remove the undissolved drug. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: Plot the concentration of the dissolved drug as a function of the 6-O-Maltosyl-beta-cyclodextrin concentration to generate a phase-solubility diagram. The slope of this diagram can be used to determine the stability constant and the stoichiometry of the inclusion complex.
Conclusion
6-O-Maltosyl-beta-cyclodextrin stands out as a promising pharmaceutical excipient with the potential to significantly improve the formulation of poorly soluble drugs. Its enhanced aqueous solubility, low toxicity, and ability to form stable inclusion complexes make it a valuable tool for drug development professionals. The enzymatic synthesis route offers an efficient and regioselective method for its production. The analytical techniques outlined in this guide provide a robust framework for the characterization and quality control of this important molecule. As research in drug delivery continues to evolve, the application of advanced cyclodextrin derivatives like 6-O-Maltosyl-beta-cyclodextrin will undoubtedly play a crucial role in the development of safer and more effective medicines.
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Introduction: A Paradigm Shift in Cyclodextrin Technology
An In-Depth Technical Guide to 6-O-α-Maltosyl-β-cyclodextrin for Advanced Pharmaceutical Applications
This guide provides a comprehensive technical overview of 6-O-α-Maltosyl-β-cyclodextrin, a highly versatile second-generation cyclodextrin derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles, physicochemical properties, and practical applications that establish this excipient as a superior choice for overcoming challenges in modern drug formulation, particularly for poorly soluble active pharmaceutical ingredients (APIs).
The persistent challenge of poor aqueous solubility remains a significant barrier in pharmaceutical development, often leading to low bioavailability and suboptimal therapeutic efficacy.[1] Cyclodextrins (CDs), a class of cyclic oligosaccharides, function as molecular hosts capable of encapsulating hydrophobic "guest" molecules within their internal cavity, thereby enhancing their solubility and stability.[1][2][3]
While native β-cyclodextrin (β-CD) has been a foundational tool, its utility is often constrained by relatively low aqueous solubility and a dose-dependent toxicity profile.[4] 6-O-α-Maltosyl-β-cyclodextrin (also referred to as G₂-β-CD or M-β-CD) represents a significant advancement. This derivative, formed by the enzymatic attachment of a maltose unit to the primary rim of β-cyclodextrin, exhibits dramatically increased water solubility and a more favorable safety profile, positioning it as a high-performance excipient for a new generation of drug delivery systems.[4][5][6]
Core Identification and Physicochemical Properties
A precise understanding of the physicochemical properties of G₂-β-CD is fundamental to its effective application in formulation science.
Chemical Identification:
-
Systematic Name: O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→6A)-β-Cyclodextrin
-
Synonyms: Maltosyl-beta-cyclodextrin, M-β-CD, G₂-β-CD[7]
Table 1: Key Physicochemical Properties of 6-O-α-Maltosyl-β-cyclodextrin
| Property | Value | Source(s) |
| Molecular Formula | C₅₄H₉₀O₄₅ | [5] |
| Molecular Weight | ~1459.27 g/mol | [5][11][12][13] |
| Aqueous Solubility | 147.1 g/100 mL | [5] |
| Ionic Nature | Non-ionic | [5] |
| Purity (Typical) | >95% | |
| Appearance | White solid powder | [14][15] |
The defining characteristic of G₂-β-CD is its exceptionally high aqueous solubility, which is a direct consequence of the hydrophilic maltosyl substitution. This property not only enhances its own dissolution but also significantly increases its capacity to form soluble inclusion complexes with lipophilic drugs, a critical advantage over the parent β-cyclodextrin.[16]
The Mechanism of Inclusion Complexation
The efficacy of G₂-β-CD as a formulation excipient is rooted in its ability to form non-covalent inclusion complexes.[17] This is a dynamic equilibrium process where a hydrophobic guest molecule (the API) partitions from the aqueous environment into the more favorable, apolar microenvironment of the cyclodextrin cavity.
The primary driving force for this encapsulation is the release of high-energy water molecules from the hydrophobic cavity, a process that is entropically favorable.[17] Additional stability is conferred by van der Waals forces and potential hydrogen bonding between the host and guest molecules.[17]
Caption: Inclusion complex formation between a guest API and a G₂-β-CD host.
Synthesis: An Enzymatic Approach
G₂-β-CD is typically synthesized via an enzymatic transglycosylation reaction.[5][18] This biocatalytic approach offers high specificity and avoids the use of harsh chemical reagents, resulting in a well-defined, mono-substituted product with high purity.
The general process involves the reaction of β-cyclodextrin with maltose in the presence of a specific enzyme, such as pullulanase or isoamylase, which catalyzes the transfer of the maltosyl group to the 6-hydroxyl position of one of the glucose units on the β-CD ring.[6][19]
Caption: General workflow for the enzymatic synthesis of G₂-β-CD.
Core Applications in Pharmaceutical Formulation
G₂-β-CD has demonstrated exceptional performance in enhancing the solubility, dissolution rate, bioavailability, and stability of challenging APIs.
Superior Solubility Enhancement
The primary application of G₂-β-CD is to increase the apparent aqueous solubility of poorly soluble drugs. Its own high solubility allows for the creation of formulations with a higher concentration of the solubilizing agent, leading to a greater solubilization capacity compared to other cyclodextrins.
Case Study: Fraxinellone Fraxinellone, a compound with anti-hepatic fibrosis activity, is limited by its poor water solubility.[1] A study comparing various cyclodextrins demonstrated the superior solubilizing power of G₂-β-CD.[4]
Table 2: Comparative Solubility of Fraxinellone with Different Cyclodextrins
| Solubilizer | Fraxinellone Solubility (mg/mL) | Fold Increase vs. Water | Source(s) |
| Water | ~0.079 | 1x | [4] |
| Hydroxypropyl-β-CD (HP-β-CD) | 6.55 | ~83x | [4] |
| Sulfobutyl ether-β-CD (SBE-β-CD) | 13.56 | ~172x | [4] |
| 6-O-α-Maltosyl-β-CD (G₂-β-CD) | 12.32 - 12.74 | ~156-160x | [4] |
Enhancement of Oral Bioavailability
By increasing a drug's solubility and dissolution rate in the gastrointestinal tract, G₂-β-CD can significantly improve its oral bioavailability. For Fraxinellone, the G₂-β-CD inclusion complex exhibited a 5.8-fold increase in oral bioavailability compared to the free drug.[4] This is a direct result of presenting a higher concentration of the drug in a dissolved state at the site of absorption.
Additional Formulation Advantages
Beyond solubility, G₂-β-CD offers a range of benefits:
-
Improved Stability: Encapsulation protects sensitive APIs from degradation by light, heat, or oxidation.[3][20]
-
Reduced Irritation: For topical or parenteral routes, complexation can reduce local tissue irritation by lowering the concentration of free drug at the application site.[3][21]
-
Taste Masking: By sequestering bitter or unpleasant tasting APIs, it can improve the palatability of oral formulations.[3]
-
Topical Delivery: It can enhance the permeation of drugs into the skin by increasing the thermodynamic activity of the drug at the skin's surface.[21]
Key Experimental Protocols
The following protocols provide a framework for the preparation and characterization of drug-G₂-β-CD inclusion complexes.
Protocol: Preparation of an Inclusion Complex (Lyophilization Method)
This method is widely used to produce a solid, amorphous complex with a high surface area for rapid dissolution.[4]
Rationale: Dissolving both components in a solvent system ensures intimate molecular mixing. Rapid freezing traps this disordered state, and subsequent sublimation of the solvent prevents the drug from crystallizing out, resulting in a stable, amorphous solid dispersion.
Step-by-Step Methodology:
-
Dissolution of Host: Accurately weigh and dissolve the required amount of G₂-β-CD (e.g., for a 1:1 molar ratio with the drug) in a specific volume of distilled water with continuous stirring.
-
Dissolution of Guest: Dissolve the accurately weighed drug in a minimal amount of a suitable organic solvent (e.g., ethanol).
-
Mixing: Slowly add the ethanolic drug solution to the aqueous G₂-β-CD solution under constant stirring.[1] This gradual addition minimizes precipitation of the free drug.
-
Equilibration: Continue stirring the mixture for a set period (e.g., 24-72 hours) at a controlled temperature (e.g., 37°C) to allow the inclusion complex to reach equilibrium.[4]
-
Freezing: Rapidly freeze the resulting clear solution or fine suspension using a dry ice/acetone bath or by placing it in a -80°C freezer.
-
Lyophilization: Dry the frozen sample in a freeze-dryer until all the solvent is sublimated, yielding a dry, fluffy powder.
-
Sieving: Pass the dried complex through a sieve to ensure a uniform particle size.[16]
Protocol: Phase-Solubility Study (Higuchi-Connors Method)
This experiment is crucial for determining the stoichiometry (host:guest ratio) and the apparent stability constant (Kc) of the inclusion complex, which quantifies the binding strength.[16]
Rationale: The method relies on measuring the increase in a drug's solubility as a function of increasing cyclodextrin concentration. The shape of the resulting phase-solubility diagram reveals the nature of the complex.
Caption: Workflow for a phase-solubility study.
Step-by-Step Methodology:
-
Preparation of Solutions: Prepare a series of aqueous solutions of G₂-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM).[1]
-
Addition of Drug: Add an excess amount of the poorly soluble drug to separate vials containing each G₂-β-CD solution. The excess is critical to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator at a constant, physiologically relevant temperature (e.g., 37°C) for a sufficient time (e.g., 72 hours) to ensure equilibrium is reached.[1]
-
Separation: After equilibration, centrifuge or filter the samples (e.g., using a 0.22 µm syringe filter) to remove the undissolved, excess drug.[1]
-
Quantification: Determine the concentration of the dissolved drug in each clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Plot the concentration of the dissolved drug (Y-axis) against the concentration of G₂-β-CD (X-axis). For a 1:1 complex, a linear (Aₗ-type) plot is typically observed. The stability constant (Kc) can be calculated from the slope and the intrinsic solubility of the drug (the y-intercept).
Characterization of Solid Complexes
Confirming the formation of a true inclusion complex, rather than a simple physical mixture, requires solid-state characterization techniques:
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the drug's melting endotherm indicates its amorphous state and inclusion within the CD cavity.[4]
-
Powder X-ray Diffractometry (PXRD): The loss of sharp diffraction peaks characteristic of the crystalline drug and the appearance of a diffuse halo pattern confirms the formation of an amorphous complex.[4]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): Shifts or changes in the intensity of characteristic vibrational bands of the drug can indicate its interaction with the host molecule.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D NMR techniques like ROESY can provide definitive proof of inclusion by showing through-space correlations between protons of the drug and the inner-cavity protons of the cyclodextrin.[6]
Safety and Regulatory Considerations
G₂-β-CD is noted for its favorable safety profile, exhibiting low toxicity and negligible cytotoxicity in various studies.[4][22] Unlike native β-cyclodextrin, which has been associated with nephrotoxicity at higher parenteral doses, modified derivatives like G₂-β-CD are generally considered safer.[5] The oral availability of cyclodextrins is very low, and they are typically not expected to cause adverse interactions with nutrients at standard doses.[23][24] As with any excipient, the amount used in a final formulation must be justified and fall within safe limits established by preclinical and clinical studies.
Conclusion and Future Outlook
6-O-α-Maltosyl-β-cyclodextrin stands out as a highly effective and safe pharmaceutical excipient. Its ability to dramatically enhance the solubility and bioavailability of poorly water-soluble compounds provides a powerful tool for drug formulators to overcome significant development hurdles. Its superior physicochemical properties and robust performance, as demonstrated in numerous studies, make it a compelling alternative to traditional cyclodextrins and other solubilization technologies. As the pharmaceutical industry continues to pursue complex molecules, the role of advanced, rationally designed excipients like G₂-β-CD will become increasingly critical in translating promising APIs into effective therapeutic products.
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An In-Depth Technical Guide to the Safety and Toxicity of 6-O-α-Maltosyl-β-Cyclodextrin
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Excipient for Advanced Drug Formulation
6-O-α-Maltosyl-β-cyclodextrin (M-β-CD) is a chemically modified cyclodextrin that has emerged as a promising excipient in the pharmaceutical industry.[1] Cyclodextrins are cyclic oligosaccharides that possess a hydrophilic outer surface and a lipophilic central cavity, allowing them to form inclusion complexes with poorly water-soluble drug molecules. This encapsulation can significantly enhance a drug's solubility, stability, and bioavailability.[1][2]
M-β-CD, a derivative of β-cyclodextrin, offers distinct advantages, including superior aqueous solubility compared to its parent molecule.[1] This characteristic allows for the formation of more soluble inclusion complexes, making it a valuable tool for formulating a wide range of active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the safety and toxicity profile of M-β-CD, synthesizing available data to inform its application in drug development.
Toxicological Profile: A Comparative Advantage
While comprehensive toxicological data specifically for 6-O-α-Maltosyl-β-cyclodextrin is still emerging, the available evidence, in conjunction with the extensive safety data for the broader class of cyclodextrins, indicates a favorable safety profile.
General Safety of Cyclodextrins
Cyclodextrins, as a class, are generally regarded as safe (GRAS) for use in food and pharmaceutical applications.[1][3] When administered orally, their absorption from the gastrointestinal tract is limited, contributing to their low systemic toxicity.[1][4] The European Medicines Agency (EMA) has provided guidance on the use of various cyclodextrins as excipients, noting that harmful effects are not expected at lower doses.[5] However, high oral doses of some cyclodextrins may lead to reversible gastrointestinal effects such as diarrhea and cecal enlargement.[3][5][6]
For parenteral administration, certain cyclodextrins, particularly at high concentrations, have been associated with nephrotoxicity.[1][3][7][8] This is a critical consideration in formulation development, and the selection of a specific cyclodextrin is often guided by the intended route of administration and dosage.[1]
Comparative Cytotoxicity of 6-O-α-Maltosyl-β-Cyclodextrin
A key advantage of M-β-CD lies in its demonstrably lower cytotoxicity compared to other cyclodextrin derivatives. This has been observed in various in vitro studies. For instance, research on Caco-2 cells, a model for the intestinal epithelium, has shown that M-β-CD exhibits less cytotoxicity than α-cyclodextrin. Furthermore, studies have indicated that M-β-CD has a minimal effect on the integrity of Caco-2 cell monolayers, even at relatively high concentrations.
Similarly, M-β-CD has been shown to have significantly less hemolytic activity compared to other cyclodextrins. This is a crucial safety parameter, particularly for parenteral formulations, as hemolysis can lead to severe adverse effects. The lower propensity of M-β-CD to disrupt cell membranes is a significant factor in its favorable safety profile.
Metabolic Fate and Pharmacokinetics
The metabolism of cyclodextrins is largely dependent on their structure. Native α- and β-cyclodextrins are not readily digested by human salivary and pancreatic amylases but are metabolized by the gut microflora.[3] In contrast, γ-cyclodextrin can be hydrolyzed by these enzymes.[3]
When administered orally, the systemic absorption of M-β-CD is expected to be low, similar to other β-cyclodextrin derivatives. Following parenteral administration, cyclodextrins are generally excreted intact in the urine.[3][7]
Regulatory Landscape
The regulatory status of cyclodextrins varies by region and specific cyclodextrin. In the United States, α-, β-, and γ-cyclodextrins are generally recognized as safe (GRAS) for use as food additives.[3] In Europe, the EMA has established guidelines for the use of several cyclodextrins as pharmaceutical excipients.[5][6][8][9][10] While specific regulatory approvals for M-β-CD as a pharmaceutical excipient are still evolving, its favorable safety profile suggests a promising path forward.
Experimental Protocols for Safety Assessment
A thorough safety assessment of any new excipient is paramount. The following are standard, detailed methodologies for key in vitro safety and toxicity assays relevant to the evaluation of 6-O-α-Maltosyl-β-Cyclodextrin.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Caco-2 cells are seeded in 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours to allow for attachment.
-
Treatment: The cells are then treated with various concentrations of 6-O-α-Maltosyl-β-Cyclodextrin (e.g., 0.1, 1, 5, 10 mM) and incubated for a specified period (e.g., 24, 48, or 72 hours). A positive control (e.g., a known cytotoxic agent) and a negative control (cell culture medium) are included.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the negative control.
Hemolysis Assay
This assay determines the hemolytic potential of a substance by measuring the amount of hemoglobin released from red blood cells upon exposure.
-
Blood Collection and Preparation: Fresh human red blood cells are obtained and washed three times with a phosphate-buffered saline (PBS) solution by centrifugation. A 2% (v/v) erythrocyte suspension is then prepared in PBS.
-
Treatment: In a 96-well plate, 100 µL of the erythrocyte suspension is mixed with 100 µL of various concentrations of 6-O-α-Maltosyl-β-Cyclodextrin in PBS. A positive control (e.g., Triton X-100, which causes 100% hemolysis) and a negative control (PBS) are included.
-
Incubation: The plate is incubated at 37°C for 1 hour with gentle shaking.
-
Centrifugation: After incubation, the plate is centrifuged to pellet the intact red blood cells.
-
Supernatant Collection and Absorbance Measurement: 100 µL of the supernatant from each well is transferred to a new 96-well plate, and the absorbance is measured at 540 nm to quantify the released hemoglobin.
-
Data Analysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbancesample - Absorbancenegative control) / (Absorbancepositive control - Absorbancenegative control)] x 100
Data Summary
The following table summarizes the general safety profile of β-cyclodextrin derivatives based on available literature, providing a benchmark for the expected safety of 6-O-α-Maltosyl-β-Cyclodextrin.
| Parameter | Finding for β-Cyclodextrin Derivatives | Implication for 6-O-α-Maltosyl-β-Cyclodextrin |
| Oral Toxicity | Generally low due to poor absorption from the GI tract.[1][4] High doses may cause gastrointestinal disturbances.[3][5][6] | Expected to have a low oral toxicity profile. |
| Parenteral Toxicity | Potential for nephrotoxicity at high doses with some derivatives.[1][3][7][8] | Careful dose consideration is necessary for parenteral formulations. |
| Cytotoxicity | Varies among derivatives; some methylated β-cyclodextrins show higher cytotoxicity.[1] | M-β-CD has demonstrated lower cytotoxicity in vitro compared to other cyclodextrins. |
| Hemolytic Activity | Some derivatives can cause hemolysis in vitro.[3][7] | M-β-CD exhibits significantly lower hemolytic potential. |
| Genotoxicity | Generally considered non-genotoxic.[6] | Expected to be non-genotoxic, though specific studies are limited. |
Visualizing Safety Assessment Workflows
The following diagrams illustrate the logical flow of a typical safety assessment for a new pharmaceutical excipient and the metabolic pathway of cyclodextrins.
Caption: A typical workflow for the safety assessment of a new pharmaceutical excipient.
Caption: Simplified metabolic pathway of orally and parenterally administered cyclodextrins.
Conclusion and Future Directions
6-O-α-Maltosyl-β-cyclodextrin presents a compelling profile as a safe and effective pharmaceutical excipient. Its high aqueous solubility and, most notably, its reduced cytotoxicity and hemolytic potential compared to other cyclodextrins, position it as a valuable tool for the formulation of challenging APIs.
While the existing data is promising, further dedicated studies on the subchronic and chronic toxicity, as well as the genotoxicity and carcinogenicity of M-β-CD, will be crucial for its broader regulatory acceptance and application in a wider range of pharmaceutical products. As the demand for advanced drug delivery systems continues to grow, M-β-CD is poised to play a significant role in the development of safer and more effective medicines.
References
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Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. (URL: [Link])
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Questions and answers on cyclodextrins used as excipients in medicinal products for human use. (URL: [Link])
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Potential Impact of Cyclodextrin-Containing Formulations in Toxicity Evaluation of Novel Compounds in Early Drug Discovery. (URL: [Link])
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Cyclodextrins as Excipients. (URL: [Link])
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A Review on Cyclodextrins. (URL: [Link])
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Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. (URL: [Link])
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Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. (URL: [Link])
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In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. (URL: [Link])
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A Comprehensive Review on Cyclodextrin-Based Carriers for Delivery of Chemotherapeutic Cytotoxic Anticancer Drugs. (URL: [Link])
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Methodological & Application
Application Notes and Protocols for 6-O-Maltosyl-beta-cyclodextrin in Drug Delivery
Introduction: A New Generation Excipient for Enhanced Drug Formulation
In the landscape of pharmaceutical sciences, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a critical challenge. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to address this issue by forming inclusion complexes with hydrophobic drug molecules, thereby enhancing their solubility, stability, and bioavailability.[1][2] Among the various chemically modified cyclodextrins, 6-O-Maltosyl-beta-cyclodextrin (M-β-CD) has garnered significant attention as a promising, newer-generation excipient.[3]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 6-O-Maltosyl-beta-cyclodextrin in drug delivery systems. We will delve into its unique physicochemical properties, the underlying mechanisms of drug complexation, and provide detailed, field-proven protocols for the preparation and characterization of drug/M-β-CD inclusion complexes.
Physicochemical Properties of 6-O-Maltosyl-beta-cyclodextrin
Understanding the fundamental properties of M-β-CD is crucial for its rational application in drug formulation. The attachment of a maltosyl group to the primary face of the β-cyclodextrin molecule significantly alters its characteristics compared to the parent β-cyclodextrin.
| Property | 6-O-Maltosyl-beta-cyclodextrin (M-β-CD) |
| Molecular Formula | C₅₄H₉₀O₄₅[3] |
| Molecular Weight | 1459.28 g/mol [4] |
| Aqueous Solubility | High (e.g., 147.1 g/100 mL)[3] |
| Ionic Nature | Non-ionic[3] |
| Synthesis | Enzymatic transfer of a maltosyl group to β-cyclodextrin[3] |
The markedly high aqueous solubility of M-β-CD is a key advantage, allowing for the preparation of more concentrated solutions and potentially enhancing the solubilization capacity for a wider range of drug concentrations.[5] Furthermore, its non-ionic nature minimizes potential interactions with charged drug molecules or other formulation components.[3] Studies have also indicated that M-β-CD exhibits a favorable safety profile, with weaker hemolytic activity compared to some other cyclodextrins.[6]
Mechanism of Action: The "Host-Guest" Inclusion Complex
The primary mechanism by which 6-O-Maltosyl-beta-cyclodextrin enhances drug delivery is through the formation of a "host-guest" inclusion complex. The toroidal, or cone-shaped, structure of the cyclodextrin molecule features a hydrophilic exterior and a hydrophobic internal cavity.[1][7] This unique architecture allows it to encapsulate a poorly water-soluble "guest" drug molecule, or a lipophilic moiety of the drug, within its cavity.[8]
This encapsulation is a dynamic equilibrium process driven by non-covalent interactions, such as van der Waals forces and hydrophobic interactions.[7] By sequestering the hydrophobic drug from the aqueous environment, the apparent water solubility of the drug is significantly increased.[1] This enhanced solubility can lead to improved dissolution rates and, consequently, enhanced bioavailability of the API.[7][9]
Caption: Formation of a drug/M-β-CD inclusion complex.
Experimental Protocols: A Step-by-Step Guide
The successful formulation of a drug/M-β-CD inclusion complex relies on a systematic approach encompassing initial feasibility studies, preparation of the complex, and thorough characterization.
Protocol 1: Phase Solubility Study
Objective: To determine the stoichiometry (drug:cyclodextrin molar ratio) and the apparent stability constant (Kc) of the inclusion complex. This is a critical first step to assess the feasibility and efficiency of complexation.[10][11]
Materials:
-
6-O-Maltosyl-beta-cyclodextrin
-
Active Pharmaceutical Ingredient (API)
-
Appropriate buffer solution (e.g., phosphate buffer at a relevant physiological pH)[12]
-
Vials with screw caps
-
Shaking incubator or water bath shaker
-
Filtration device (e.g., 0.45 µm syringe filters)
-
Analytical instrument for drug quantification (e.g., UV-Vis Spectrophotometer or HPLC)
Procedure:
-
Prepare a series of aqueous solutions of 6-O-Maltosyl-beta-cyclodextrin in the chosen buffer at increasing molar concentrations (e.g., 0 to 15 mM).[13]
-
Add an excess amount of the API to each cyclodextrin solution in separate vials. The goal is to have undissolved drug present at equilibrium.[12]
-
Securely cap the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.[10][11]
-
After equilibration, visually inspect the vials to ensure that excess solid drug is still present.
-
Carefully withdraw an aliquot from the supernatant of each vial and filter it to remove any undissolved drug particles.[9]
-
Quantify the concentration of the dissolved drug in each filtered sample using a validated analytical method.[14]
-
Plot the concentration of the dissolved drug (y-axis) against the concentration of 6-O-Maltosyl-beta-cyclodextrin (x-axis). This is the phase solubility diagram.
-
Analyze the shape of the diagram. An AL-type curve, which shows a linear increase in drug solubility with increasing cyclodextrin concentration, typically indicates the formation of a 1:1 soluble complex.[12]
-
Calculate the apparent stability constant (Kc) from the slope and the intrinsic solubility (S₀, the y-intercept) of the linear portion of the curve using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope))
Protocol 2: Preparation of the Solid Inclusion Complex
Several methods can be employed to prepare solid drug/M-β-CD inclusion complexes. The choice of method depends on the physicochemical properties of the drug and the desired characteristics of the final product.
A. Kneading Method: This is a simple and economical method suitable for laboratory-scale preparations.[2][15]
-
Accurately weigh the drug and 6-O-Maltosyl-beta-cyclodextrin in the desired molar ratio (determined from the phase solubility study).
-
Place the cyclodextrin in a mortar and add a small amount of a suitable solvent (e.g., water or a water-ethanol mixture) to form a paste.
-
Gradually add the drug to the paste and knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate complex formation.
-
Dry the resulting solid mass in an oven at a suitable temperature or in a vacuum desiccator.
-
Pulverize the dried complex and pass it through a sieve to obtain a uniform powder.[2]
B. Co-evaporation Method: This method often results in a higher complexation efficiency.[2][16]
-
Dissolve the drug in a suitable organic solvent.
-
Dissolve the 6-O-Maltosyl-beta-cyclodextrin in water.
-
Add the drug solution to the cyclodextrin solution with continuous stirring.
-
Evaporate the solvent system using a rotary evaporator.
-
Collect the solid residue, dry it, and pulverize to obtain a fine powder.[17]
C. Freeze-Drying (Lyophilization) Method: This technique is particularly useful for thermolabile drugs and often produces amorphous complexes with high dissolution rates.[9]
-
Dissolve both the drug and 6-O-Maltosyl-beta-cyclodextrin in water (co-solvents may be used if necessary).
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen solution under vacuum to remove the solvent by sublimation.
-
The resulting product is a porous, solid inclusion complex.
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Application Notes & Protocols: Leveraging 6-O-Maltosyl-beta-cyclodextrin for Enhanced Solubilization of Poorly Soluble Drugs
Introduction: Overcoming the Challenge of Poor Aqueous Solubility
A significant portion of newly discovered active pharmaceutical ingredients (APIs) exhibit poor aqueous solubility, a major impediment to their clinical development.[1] This characteristic often leads to low and variable oral bioavailability, hindering the translation of potent molecules into effective therapeutics.[2] Various formulation strategies have been developed to address this challenge, with the use of cyclodextrins emerging as a particularly effective approach.[3]
Cyclodextrins are cyclic oligosaccharides possessing a hydrophilic exterior and a hydrophobic inner cavity.[4] This unique toroidal structure allows them to encapsulate poorly soluble "guest" drug molecules, forming inclusion complexes that exhibit enhanced aqueous solubility and dissolution rates.[3][5] Among the various modified cyclodextrins, 6-O-Maltosyl-beta-cyclodextrin (M-β-CD) has garnered significant attention due to its superior solubilizing capacity and favorable safety profile compared to its parent molecule, β-cyclodextrin.[6][7] The attachment of a maltosyl group to the primary face of the β-cyclodextrin significantly increases its own aqueous solubility, which in turn enhances its ability to form soluble inclusion complexes with a wide array of lipophilic drugs.[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of M-β-CD for solubilizing poorly soluble drugs. It offers detailed protocols for key experimental workflows, data interpretation guidelines, and insights into the underlying scientific principles.
The Superiority of 6-O-Maltosyl-beta-cyclodextrin: A Comparative Overview
The selection of an appropriate cyclodextrin is critical for successful formulation development. M-β-CD often presents distinct advantages over other commonly used cyclodextrins, such as the parent β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD).
| Property | 6-O-Maltosyl-β-cyclodextrin (M-β-CD) | β-Cyclodextrin (β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Aqueous Solubility | High[7] | Low[8] | Highly soluble[9] |
| Solubilization Efficacy | Often superior for various lipophilic drugs[6] | Limited by its own low solubility[6] | Good, but can be surpassed by M-β-CD for certain drugs[9] |
| Toxicity Profile | Favorable, with reduced nephrotoxicity compared to β-CD[7] | Associated with nephrotoxicity at high doses[10] | Generally considered to have low toxicity[9] |
| Ionic Nature | Non-ionic[7] | Non-ionic | Non-ionic[11] |
Table 1: Comparative properties of M-β-CD, β-CD, and HP-β-CD.
The enhanced performance of M-β-CD is exemplified in studies with compounds like fucosterol, where it demonstrated a significant increase in solubility compared to the negligible improvement seen with β-CD.[12] This superior performance is attributed to the increased aqueous solubility of the M-β-CD molecule itself, allowing for a greater concentration of the cyclodextrin to be present in solution to form inclusion complexes.[6]
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Phase Solubility Studies
Objective: To determine the stoichiometry and apparent stability constant (Kc) of the drug-M-β-CD inclusion complex, which are crucial parameters for understanding the solubilization efficiency.[13]
Rationale: This experiment quantifies the increase in a drug's solubility as a function of increasing M-β-CD concentration. The resulting phase solubility diagram provides insights into the nature of the complex formed (e.g., 1:1, 1:2 stoichiometry) and its stability.[14][15]
Materials:
-
Poorly soluble drug of interest
-
6-O-Maltosyl-beta-cyclodextrin (M-β-CD)
-
Distilled water or appropriate buffer solution (e.g., phosphate buffer, pH 6.8 or 7.4)[2]
-
Vials with screw caps
-
Shaker incubator or orbital shaker
-
Centrifuge
-
Syringe filters (0.22 µm or 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for drug quantification
Procedure:
-
Preparation of M-β-CD Solutions: Prepare a series of aqueous solutions of M-β-CD with increasing concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15 mM) in the chosen buffer.[16]
-
Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each M-β-CD solution. Ensure that a solid drug phase remains to guarantee saturation.
-
Equilibration: Seal the vials and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 100-150 rpm) for a sufficient period (typically 24-72 hours) to reach equilibrium.[1][17]
-
Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved drug. Centrifuge the samples to pellet the excess solid drug.[1] Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.[2]
-
Drug Quantification: Analyze the concentration of the dissolved drug in each filtered sample using a validated HPLC or UV-Vis spectrophotometry method.
-
Data Analysis: Plot the concentration of the dissolved drug (solubility) against the concentration of M-β-CD.[1] The resulting phase solubility diagram is typically classified as A-type (linear increase) or B-type (non-linear).[17] For an AL-type diagram, the stability constant (Kc) can be calculated using the Higuchi-Connors equation:
-
Kc = Slope / [S0 * (1 - Slope)]
-
Where S0 is the intrinsic solubility of the drug in the absence of M-β-CD (the y-intercept).
-
Diagram of Phase Solubility Study Workflow:
Caption: Workflow for a phase solubility study.
Protocol 2: Preparation of Solid Drug/M-β-CD Inclusion Complexes
Objective: To prepare solid inclusion complexes for further characterization and for incorporation into solid dosage forms.
Rationale: The method of preparation can significantly influence the physicochemical properties and dissolution behavior of the final product.[18] Common methods include kneading, co-evaporation, freeze-drying (lyophilization), and spray-drying.[18][19]
Materials:
-
Poorly soluble drug
-
6-O-Maltosyl-beta-cyclodextrin (M-β-CD)
-
Solvents (e.g., water, ethanol, or a water-ethanol mixture)
-
Mortar and pestle (for kneading method)
-
Rotary evaporator (for co-evaporation method)
-
Freeze-dryer (for lyophilization method)
-
Spray-dryer (for spray-drying method)
Procedure (Freeze-Drying Method - a commonly effective technique):
-
Dissolution: Dissolve the drug and M-β-CD (at a predetermined molar ratio, often 1:1, informed by phase solubility data) in a suitable solvent or co-solvent system.[2][19]
-
Mixing: Stir the solution until both components are fully dissolved.
-
Freezing: Rapidly freeze the solution using, for example, a dry ice/acetone bath or a deep freezer.
-
Lyophilization: Place the frozen sample in a freeze-dryer and lyophilize under vacuum until all the solvent is removed. This process typically takes 24-48 hours.
-
Collection and Storage: Collect the resulting fluffy, amorphous powder and store it in a desiccator to prevent moisture absorption.
Diagram of Inclusion Complex Formation:
Caption: Formation of a drug/M-β-CD inclusion complex.
Protocol 3: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the drug from the M-β-CD inclusion complex with that of the pure drug.[2]
Rationale: Enhanced dissolution is a primary goal of using cyclodextrins. This test simulates the physiological conditions of the gastrointestinal tract to assess how quickly the drug becomes available for absorption.[8]
Materials:
-
Pure drug
-
Drug/M-β-CD solid inclusion complex
-
Physical mixture of drug and M-β-CD (as a control)
-
USP Dissolution Apparatus (e.g., Type II - Paddle)
-
Dissolution medium (e.g., 0.1 N HCl for simulated gastric fluid, or phosphate buffer pH 6.8 for simulated intestinal fluid)[2]
-
Analytical instrument for drug quantification (HPLC or UV-Vis)
Procedure:
-
Apparatus Setup: Set up the dissolution apparatus with 900 mL of the chosen dissolution medium, maintained at 37 ± 0.5 °C.[13] Set the paddle speed to a specified rate (e.g., 50 or 100 rpm).[13]
-
Sample Introduction: Place an accurately weighed amount of the pure drug, the inclusion complex, or the physical mixture (equivalent to a specific dose of the drug) into each dissolution vessel.[2]
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume (e.g., 5 mL) of the dissolution medium.[2]
-
Medium Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium to maintain a constant volume.[2]
-
Sample Preparation: Filter the withdrawn samples through a suitable filter (e.g., 0.45 µm).
-
Quantification: Determine the concentration of the dissolved drug in the filtered samples using a validated analytical method.
-
Data Analysis: Plot the cumulative percentage of drug released against time for each formulation.
Diagram of In Vitro Dissolution Testing Workflow:
Caption: Workflow for in vitro dissolution testing.
Characterization of Drug/M-β-CD Inclusion Complexes
A thorough characterization of the solid inclusion complex is essential to confirm its formation and to understand its properties.[3][20]
| Technique | Purpose | Expected Outcome for Successful Complexation |
| Differential Scanning Calorimetry (DSC) | To assess the thermal properties and crystallinity of the sample. | Disappearance or significant broadening of the drug's endothermic melting peak. |
| X-Ray Powder Diffraction (XRPD) | To analyze the crystalline structure of the material.[21] | A diffuse, amorphous halo pattern, indicating the loss of the drug's characteristic crystalline peaks.[12][21] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify changes in the vibrational modes of the drug upon complexation. | Shifting or broadening of characteristic peaks of the drug, suggesting interaction with the M-β-CD cavity. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide direct evidence of inclusion by observing changes in the chemical shifts of both the drug (guest) and M-β-CD (host) protons.[4] | Upfield shifts of the H-3 and H-5 protons located inside the M-β-CD cavity, and shifts in the guest molecule's proton signals.[4] |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the particles. | A new, amorphous morphology that is distinct from the crystalline structures of the individual components. |
Table 2: Techniques for the characterization of solid inclusion complexes.
Safety and Toxicological Considerations
M-β-CD is generally considered to have a favorable safety profile, particularly when compared to the parent β-cyclodextrin, which has been associated with nephrotoxicity.[7][10] The maltosyl substitution not only enhances solubility but also reduces the potential for adverse effects.[7] However, as with any excipient, it is crucial to consult regulatory guidelines and conduct appropriate safety assessments for the specific drug product and intended route of administration.[22]
Conclusion
6-O-Maltosyl-beta-cyclodextrin stands out as a highly effective and versatile tool for addressing the solubility challenges of poorly water-soluble drugs. Its superior solubilizing capacity, favorable safety profile, and non-ionic nature make it an attractive excipient for a wide range of pharmaceutical applications.[7] By following the detailed protocols and characterization techniques outlined in these application notes, researchers and formulation scientists can systematically evaluate and leverage the benefits of M-β-CD to develop robust and bioavailable drug products. The formation of inclusion complexes with M-β-CD offers a promising pathway to unlock the therapeutic potential of promising but poorly soluble drug candidates.[1]
References
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Journal of Pharmaceutical Science and Technology. Characterization of Cyclodextrin Inclusion Complexes – A Review. Available from: [Link]
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PubMed. Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. Available from: [Link]
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Semantic Scholar. Characterization of Cyclodextrin Inclusion Complexes - A Review. Available from: [Link]
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Dissolution Technologies. Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available from: [Link]
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ACS Publications. Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Available from: [Link]
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University of Huddersfield. Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. Available from: [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. Available from: [Link]
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PMC. High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. Available from: [Link]
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European Medicines Agency. Questions and answers on cyclodextrins used as excipients in medicinal products for human use. Available from: [Link]
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International Journal of Pharmaceutical Investigation. Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. Available from: [Link]
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Farmacia Journal. PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Available from: [Link]
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SpringerLink. Phase diagram for drug solubility depending on the cyclodextrin concentration. Available from: [Link]
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ResearchGate. The effect of maltosyl-β-cyclodextrin concentration on the permeation.... Available from: [Link]
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The Good Scents Company. maltosyl cyclodextrin, 104723-60-6. Available from: [Link]
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PMC. Preparation and Solid-State Characterization of Inclusion Complexes Formed Between Miconazole and Methyl-β-Cyclodextrin. Available from: [Link]
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MDPI. Cyclodextrins: Properties and Applications. Available from: [Link]
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PubChem. 6-O-alpha-Maltosyl-beta-cyclodextrin. Available from: [Link]
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PubMed. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. Available from: [Link]
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ACS Omega. Methyl-β-cyclodextrin Inclusion Complex with β-Caryophyllene: Preparation, Characterization, and Improvement of Pharmacological Activities. Available from: [Link]
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PMC. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Available from: [Link]
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OAText. Inclusion complex formation of cyclodextrin with its guest and their applications. Available from: [Link]
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PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
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Cyclodextrin News. Monosubstituted Maltosyl Cyclodextrins for the Potential Treatment of NPC. Available from: [Link]
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PubMed. Effect of Emulsifier Type, Maltodextrin, and β-Cyclodextrin on Physical and Oxidative Stability of Oil-In-Water Emulsions. Available from: [Link]
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Application Notes and Protocols: 6-O-Maltosyl-beta-cyclodextrin in Protein Stabilization
Introduction: A Paradigm Shift in Protein Formulation
The stability of protein-based therapeutics is a critical determinant of their efficacy and safety. Aggregation, denaturation, and interfacial adsorption are persistent challenges in the development of liquid and lyophilized protein formulations.[1][2] Excipients are, therefore, indispensable components of these formulations, serving to mitigate these instabilities.[3] While traditional excipients like sugars and surfactants have been widely used, the quest for novel, multi-functional stabilizers continues.
Enter 6-O-Maltosyl-beta-cyclodextrin (M-β-CD), a chemically modified cyclodextrin poised to address the complex stability requirements of modern biotherapeutics.[4] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic internal cavity, enabling them to form inclusion complexes with hydrophobic molecules.[5][6][7] The addition of a maltose unit to the primary rim of the β-cyclodextrin core significantly enhances its aqueous solubility and alters its interaction profile, making it a highly effective stabilizer for a broad range of proteins.[4] This document provides an in-depth exploration of the mechanisms, applications, and protocols for leveraging M-β-CD to enhance protein stability.
Mechanism of Action: Beyond Simple Encapsulation
The stabilizing effect of 6-O-Maltosyl-beta-cyclodextrin is multifactorial, extending beyond the classic encapsulation of hydrophobic drug molecules. For proteins, the mechanisms are more nuanced and synergistic.
1. Inhibition of Aggregation: Protein aggregation often proceeds through the association of exposed hydrophobic patches on partially or fully unfolded proteins.[2] M-β-CD can act as a "molecular chaperone" by interacting with these aggregation-prone regions. Its hydrophobic cavity can shield exposed aromatic amino acid residues, a common trigger for aggregation, thereby preventing protein-protein association.[1][2][8]
2. Preferential Exclusion: Similar to other sugars, M-β-CD can stabilize the native protein conformation through the principle of preferential exclusion. The excipient is preferentially excluded from the protein surface, which increases the thermodynamic cost of unfolding and exposing more surface area. This shifts the equilibrium towards the more compact, native state.
3. Surfactant-like Behavior: Cyclodextrins, including their derivatives, exhibit some surface activity.[3] This property is particularly beneficial in preventing surface-induced denaturation and aggregation at interfaces, such as air-water or vial surfaces, which are common stress points during manufacturing, storage, and administration.[2][3]
4. Enhanced Solubility: The maltosyl group confers high water solubility to the M-β-CD molecule itself.[4][9] This, in turn, can help maintain the solubility of the protein, especially in high-concentration formulations.
Caption: Mechanism of Protein Stabilization by 6-O-Maltosyl-β-CD.
Physicochemical Properties
A clear understanding of the physicochemical properties of an excipient is fundamental for its effective application in formulation development.
| Property | Value | Source |
| Chemical Name | 6-O-α-Maltosyl-β-cyclodextrin | [10] |
| Synonyms | G2-β-CD | [10] |
| Molecular Formula | C₅₄H₉₀O₄₅ | [11] |
| Molecular Weight | 1459.3 g/mol | [10][11] |
| Structure | β-cyclodextrin with a maltose unit attached via an α-1,6 glycosidic linkage to a primary hydroxyl group. | [10] |
| Appearance | White crystalline powder | |
| Solubility | High aqueous solubility | [4][9] |
Experimental Protocols
The following protocols provide a systematic approach to evaluating and implementing 6-O-Maltosyl-beta-cyclodextrin in protein formulations.
Protocol 1: Screening for Optimal M-β-CD Concentration
Objective: To determine the optimal concentration range of M-β-CD for preventing protein aggregation under thermal stress.
Materials:
-
Protein of interest (e.g., monoclonal antibody, enzyme) at a stock concentration of 10-100 mg/mL.[12]
-
6-O-Maltosyl-beta-cyclodextrin (M-β-CD).
-
Formulation buffer (e.g., phosphate, citrate, histidine buffer at the desired pH).
-
Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) system.[13]
-
Dynamic Light Scattering (DLS) instrument.
Procedure:
-
Sample Preparation:
-
Prepare a series of formulations by adding varying concentrations of M-β-CD (e.g., 0%, 1%, 2.5%, 5%, 10% w/v) to the protein solution in the formulation buffer.
-
Ensure the final protein concentration is consistent across all samples.
-
Filter samples through a 0.22 µm syringe filter into sterile vials.
-
-
Initial Analysis (T=0):
-
Thermal Stress:
-
Incubate the vials at an elevated temperature (e.g., 40°C or 50°C) for a defined period (e.g., 1-4 weeks).[15] The exact temperature and duration should be chosen based on the known stability of the protein.
-
-
Post-Stress Analysis:
-
After the incubation period, allow the samples to return to room temperature.
-
Visually inspect the samples for any signs of precipitation or turbidity.
-
Re-analyze the samples using SE-HPLC and DLS as described in step 2.
-
-
Data Analysis:
-
Compare the change in the percentage of high molecular weight species (aggregates) from T=0 for each M-β-CD concentration.
-
Analyze the change in particle size and PDI from the DLS data.
-
Plot the percentage of aggregation against the M-β-CD concentration to identify the concentration that provides the maximal stabilizing effect.
-
Caption: Workflow for Screening Optimal M-β-CD Concentration.
Protocol 2: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)
Objective: To quantify the effect of M-β-CD on the conformational stability of a protein by measuring its melting temperature (Tm).
Materials:
-
Protein of interest (typically 1-2 mg/mL).
-
Optimal formulation identified from Protocol 1 (containing M-β-CD).
-
Control formulation (without M-β-CD).
-
Differential Scanning Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the protein samples (with and without M-β-CD) against the formulation buffer to ensure a perfect buffer match for the reference cell.
-
Accurately determine the protein concentration of the dialyzed samples.
-
-
DSC Analysis:
-
Load the protein sample into the sample cell and the matching dialysis buffer into the reference cell of the DSC.
-
Scan the samples from a starting temperature (e.g., 20°C) to a final temperature well above the expected unfolding transition (e.g., 95°C) at a constant scan rate (e.g., 1°C/min).[16]
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample thermogram to obtain the protein unfolding endotherm.
-
The peak of the endotherm corresponds to the melting temperature (Tm).
-
A higher Tm in the presence of M-β-CD indicates increased thermal stability.
-
Expected Outcome:
| Formulation | Melting Temperature (Tm) | Interpretation |
| Protein in Buffer | 65.2 °C | Baseline thermal stability |
| Protein in Buffer + 5% M-β-CD | 69.8 °C | Significant increase in thermal stability |
Protocol 3: Long-Term Stability Study Design
Objective: To evaluate the long-term stabilizing effect of M-β-CD under intended storage conditions.
Materials:
-
Final formulated drug product with and without the optimized concentration of M-β-CD.
-
ICH-compliant stability chambers.
-
Analytical equipment for relevant stability-indicating assays (e.g., SE-HPLC, CGE, potency assay).
Procedure:
-
Study Setup:
-
Place vials of both the M-β-CD-containing formulation and the control formulation into stability chambers at the recommended long-term storage condition (e.g., 2-8°C) and accelerated conditions (e.g., 25°C/60% RH or 40°C/75% RH).[17]
-
-
Time Points:
-
Pull samples at predetermined time points (e.g., 0, 1, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
-
Analytical Testing:
-
At each time point, perform a comprehensive set of assays to monitor:
-
Aggregation: SE-HPLC[18]
-
Fragmentation/Purity: Capillary Gel Electrophoresis (CGE) or SDS-PAGE
-
Potency: Relevant bioassay
-
Appearance: Visual inspection for color and clarity
-
pH
-
-
-
Data Evaluation:
-
Trend the data for each attribute over time.
-
Compare the rate of degradation (e.g., aggregation rate) between the formulation with M-β-CD and the control. A successful formulation will show a significantly lower rate of degradation.
-
Caption: Logical Flow for a Long-Term Stability Study.
Troubleshooting and Considerations
-
Protein-Specific Effects: The effectiveness of M-β-CD is highly dependent on the specific protein and the formulation conditions (e.g., pH, ionic strength).[3] What works for one protein may not be optimal for another.
-
Concentration Dependence: As shown in Protocol 1, the stabilizing effect is concentration-dependent. At very high concentrations, some excipients can act as destabilizers. Empirical testing is crucial.
-
Lyophilization: For freeze-dried formulations, M-β-CD can also act as a cryo- and lyoprotectant, protecting the protein during the stresses of freezing and drying.[1] The protocols described can be adapted to assess the stability of reconstituted lyophilized products.
Conclusion
6-O-Maltosyl-beta-cyclodextrin represents a significant advancement in the field of protein formulation. Its multi-pronged mechanism of action—inhibiting aggregation, preventing surface adsorption, and enhancing conformational stability—makes it a versatile and powerful tool for drug development professionals. By following systematic screening and characterization protocols, researchers can effectively harness the potential of M-β-CD to develop stable, safe, and efficacious protein-based therapeutics.
References
-
Serno, T., Geier, M., & Winter, G. (2011). Protein stabilization by cyclodextrins in the liquid and dried state. Advanced Drug Delivery Reviews, 63(13), 1086-1106. [Link]
-
Sørensen, H. V., Weert, M. V. D., Flink, J. M., & Frokjaer, S. (2003). Structural basis for cyclodextrins' suppression of human growth hormone aggregation. European Journal of Pharmaceutical Sciences, 20(1), 19-29. [Link]
-
TA Instruments. (n.d.). Characterizing Protein Stability by DSC. [Link]
-
Gokarn, Y. R., Foundation, A. F., & Razink, J. J. (2012). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates. Journal of Pharmaceutical Sciences, 101(9), 3051-3066. [Link]
-
U.S. Food and Drug Administration. (2018). Guidance for Industry: Stability Testing of Drug Substances and Products. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78357834, 6-O-alpha-Maltosyl-beta-cyclodextrin. [Link]
-
Lee, H. J., Lee, J. S., & Park, Y. J. (2021). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin Drug Carrier Systems. Chemical Reviews, 98(5), 2045-2076. [Link]
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
-
Fuhrmann, K., Gauthier, M. A., & Leroux, J. C. (2010). Comprehensive assessment of protein and excipient stability in biopharmaceutical formulations using 1H NMR spectroscopy. ACS Pharmacology & Translational Science, 3(6), 633-643. [Link]
-
Shimadzu. (n.d.). Analysis of protein drugs aggregation Using Size Exclusion Chromatography. [Link]
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- 2. Protein stabilization by cyclodextrins in the liquid and dried state - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 5. researchgate.net [researchgate.net]
- 6. ajprd.com [ajprd.com]
- 7. biosynth.com [biosynth.com]
- 8. Structural basis for cyclodextrins' suppression of human growth hormone aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Physicochemical and biological properties of 6(1),6(3),6(5)-tri-O-alpha-maltosyl-cyclomaltoheptaose (6(1),6(3),6(5)-tri-O-alpha-maltosyl-beta-cyclodextrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Enhancing Oral Bioavailability with 6-O-Maltosyl-β-Cyclodextrin: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Overcoming the Challenge of Poor Aqueous Solubility
A significant hurdle in the development of oral drug formulations is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). This often leads to low dissolution rates and, consequently, poor and variable oral bioavailability. Cyclodextrins, a class of cyclic oligosaccharides, are widely utilized as pharmaceutical excipients to address this challenge. Their distinctive toroidal structure, featuring a hydrophilic exterior and a lipophilic inner cavity, enables the encapsulation of hydrophobic drug molecules to form inclusion complexes. This complexation effectively enhances the drug's solubility and dissolution rate, ultimately improving its bioavailability.
Among the various modified cyclodextrins, 6-O-Maltosyl-β-cyclodextrin (G₂-β-CD) has emerged as a promising excipient. Its substitution with a maltosyl group significantly increases its aqueous solubility compared to the parent β-cyclodextrin, allowing for a greater capacity to form soluble inclusion complexes with a wide range of lipophilic drugs. Furthermore, studies have indicated that G₂-β-CD exhibits a favorable safety profile with low toxicity. This guide provides a comprehensive overview of the application of 6-O-Maltosyl-β-cyclodextrin in enhancing oral bioavailability, complete with detailed protocols for the preparation, characterization, and evaluation of drug-cyclodextrin inclusion complexes.
Mechanism of Enhanced Oral Bioavailability
The primary mechanism by which 6-O-Maltosyl-β-cyclodextrin enhances oral bioavailability is through the formation of a drug-cyclodextrin inclusion complex. This process involves the encapsulation of the poorly soluble drug molecule within the lipophilic cavity of the G₂-β-CD. This non-covalent interaction is driven by forces such as van der Waals forces and hydrophobic interactions. The resulting inclusion complex has a hydrophilic exterior, which significantly increases the apparent solubility of the drug in the aqueous environment of the gastrointestinal tract. This leads to a higher concentration of the drug in solution at the site of absorption, creating a larger concentration gradient across the intestinal membrane and thereby enhancing passive diffusion and overall absorption.
Caption: Mechanism of enhanced oral bioavailability by 6-O-Maltosyl-β-cyclodextrin.
Quantitative Data Presentation
The following tables summarize the quantitative data from a study on the poorly soluble drug fraxinellone, demonstrating the superior performance of 6-O-Maltosyl-β-cyclodextrin (G₂-β-CD) compared to other cyclodextrins.
Table 1: Solubility Enhancement of Fraxinellone
| Formulation | Solubility (mg/mL) | Fold Increase vs. Free Frax |
| Free Fraxinellone (Frax) | 0.078 | 1.0 |
| HP-β-CD-Frax | 6.55 | 83.0 |
| SBE-β-CD-Frax | 13.56 | 171.9 |
| G₂-β-CD-Frax | 12.32 | 156.2 |
Table 2: In Vivo Pharmacokinetic Parameters of Fraxinellone Formulations in Rats (Oral Administration)
| Formulation | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| Free Fraxinellone (Frax) | 185.3 ± 45.2 | 4.0 ± 1.2 | 1234.5 ± 289.7 | 100 |
| HP-β-CD-Frax | 456.8 ± 98.7 | 1.5 ± 0.5 | 4812.6 ± 1054.3 | 390 |
| SBE-β-CD-Frax | 321.4 ± 76.5 | 2.0 ± 0.8 | 2223.9 ± 543.2 | 180 |
| G₂-β-CD-Frax | 876.5 ± 154.3 | 1.0 ± 0.3 | 7158.9 ± 1432.1 | 580 |
| *Data are presented as mean ± SD (n=5). Cₘₐₓ: Maximum plasma concentration; Tₘₐₓ: Time to reach maximum plasma concentration; AUC₀₋ₜ: Area under the plasma concentration-time curve from |
Application Notes and Protocols: Characterization of 6-O-Maltosyl-beta-cyclodextrin Inclusion Complexes
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poor aqueous solubility remains a significant hurdle in the development of oral drug formulations, often leading to diminished and erratic bioavailability.[1] Cyclodextrins, a family of cyclic oligosaccharides, are widely utilized as pharmaceutical excipients to address this challenge.[1][2] Their distinct toroidal structure, characterized by a hydrophilic exterior and a lipophilic inner cavity, enables the encapsulation of hydrophobic drug molecules to form inclusion complexes.[1][3] This complexation enhances the drug's solubility and dissolution rate.[1]
6-O-α-D-maltosyl-β-cyclodextrin (G₂-β-CD), a modified β-cyclodextrin, has emerged as a superior alternative, demonstrating enhanced performance in solubilizing poorly soluble drugs compared to its parent molecule and other derivatives.[1][4][5] The attachment of a maltosyl group significantly increases the aqueous solubility of the cyclodextrin itself, which in turn boosts its capacity to form soluble inclusion complexes with a wide array of lipophilic drugs.[5][6] Furthermore, G₂-β-CD generally exhibits a favorable safety profile, with lower cytotoxicity and hemolytic activity compared to some other cyclodextrins, making it an attractive candidate for both oral and parenteral formulations.[7][8]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and detailed characterization of inclusion complexes formed with 6-O-Maltosyl-beta-cyclodextrin.
Physicochemical Properties of 6-O-Maltosyl-beta-cyclodextrin
| Property | Value | References |
| Chemical Name | 6-O-α-D-maltosyl-β-cyclodextrin | [1] |
| Abbreviation | G₂-β-CD | [1] |
| Molecular Weight | ~1459.28 g/mol | [8][9] |
| Appearance | White to off-white powder | [9] |
| Aqueous Solubility | High | [7][9] |
Mechanism of Inclusion Complexation
The formation of an inclusion complex is a dynamic equilibrium process where a "guest" molecule (the drug) is encapsulated within the cavity of a "host" molecule (G₂-β-CD).[1][10] This non-covalent interaction is driven by the displacement of high-energy water molecules from the hydrophobic cavity of the cyclodextrin by the less polar drug molecule. The primary mechanism for enhanced oral bioavailability is this formation of a drug-cyclodextrin inclusion complex, which effectively increases the drug's solubility and dissolution rate.[1]
Protocols for Preparation of Inclusion Complexes
The choice of preparation method depends on the physicochemical properties of the drug and the desired final product characteristics.[5] Here are three commonly used methods:
Co-precipitation Method
This is one of the most frequently used laboratory methods for forming inclusion complexes.[10]
Protocol:
-
Dissolve the required molar quantity of G₂-β-CD in distilled water with continuous stirring.[11][12]
-
Separately, dissolve the drug in a suitable organic solvent (e.g., ethanol or methanol).[11][12]
-
Slowly add the drug solution to the aqueous G₂-β-CD solution while maintaining constant stirring.[11][12]
-
Continue stirring for a specified period (e.g., 1-24 hours) to allow for complex formation and precipitation.[10]
-
Collect the resulting precipitate by filtration.[5]
-
Wash the precipitate with a small amount of cold water or a suitable solvent to remove any surface-adhered, uncomplexed drug.[5][10]
-
Dry the collected solid inclusion complex under vacuum or in a desiccator to a constant weight.[5][12]
-
Pulverize the dried product and pass it through a sieve to obtain a uniform particle size.[10][13]
Kneading Method
This method is particularly useful for poorly water-soluble drugs and is considered economical for preparation.[10][14]
Protocol:
-
Place the accurately weighed G₂-β-CD in a mortar.
-
Add a small amount of a suitable solvent (e.g., water or a water-alcohol mixture) to form a homogeneous paste.[5]
-
Gradually add the drug to the paste and continue kneading for a specific duration (e.g., 30-60 minutes) to facilitate complex formation.[5][13]
-
Dry the resulting product in an oven or under vacuum to remove the solvent.[5]
-
Pass the dried complex through a sieve to ensure uniform particle size.[5]
Freeze-Drying (Lyophilization) Method
This technique is effective for achieving a high degree of complexation and producing a porous, readily soluble product.
Protocol:
-
Dissolve both the drug and G₂-β-CD in a suitable solvent, typically water or a co-solvent system.[5][14]
-
Rapidly freeze the resulting solution.[5]
-
Subject the frozen solution to lyophilization (freeze-drying) to remove the solvent by sublimation.[14]
-
The resulting lyophilized powder is the solid inclusion complex.
Comprehensive Characterization Protocols
Thorough characterization is essential to confirm the formation of the inclusion complex and to understand its properties. A combination of analytical techniques is typically employed.[15]
Phase Solubility Studies (Higuchi-Connors Method)
This study determines the stoichiometric ratio of the drug to G₂-β-CD and the apparent stability constant (Kc) of the complex in solution.[5][16][17]
Protocol:
-
Prepare a series of aqueous solutions of G₂-β-CD at various concentrations (e.g., 0 to 50 mM).[5]
-
Add an excess amount of the poorly soluble drug to each G₂-β-CD solution in separate vials.[5][11]
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient time (e.g., 48-72 hours) to reach equilibrium.[11][16]
-
After reaching equilibrium, filter the suspensions (e.g., using a 0.45 μm membrane filter) to remove the undissolved drug.[5][11]
-
Determine the concentration of the dissolved drug in each filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectrophotometry.[5][11]
-
Plot the concentration of the dissolved drug against the concentration of G₂-β-CD.[11]
-
The shape of the phase-solubility diagram provides information about the stoichiometry of the complex. An AL-type curve indicates the formation of a 1:1 soluble complex.[16][18]
-
Calculate the stability constant (Kc) from the slope of the linear portion of the diagram and the intrinsic solubility of the drug (S₀) using the Higuchi-Connors equation: Kc = slope / (S₀ * (1 - slope)).[5][19]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for providing direct evidence of inclusion complex formation in solution and for elucidating the geometry of the complex.[20][21][22]
Protocol:
-
Prepare solutions of the drug, G₂-β-CD, and the inclusion complex in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).[23]
-
Acquire ¹H NMR spectra for all three samples.[22]
-
Observe changes in the chemical shifts (Δδ) of the protons of both the drug and G₂-β-CD upon complexation. Protons of the drug that are inserted into the cyclodextrin cavity and the inner protons of the G₂-β-CD (H-3 and H-5) typically show the most significant shifts.[22][24]
-
For more detailed structural information, perform 2D NMR experiments, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), which can identify through-space correlations between the protons of the drug and the cyclodextrin, confirming the inclusion.[17][21][23]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to investigate the interactions between the drug and G₂-β-CD in the solid state.
Protocol:
-
Obtain FT-IR spectra of the pure drug, G₂-β-CD, a physical mixture of the two, and the prepared inclusion complex.
-
Compare the spectra. The formation of an inclusion complex is indicated by changes in the characteristic absorption bands of the drug, such as shifts in peak position, changes in peak intensity, or the disappearance of certain peaks. These changes suggest that the drug's functional groups are involved in interactions within the cyclodextrin cavity.[25]
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow associated with transitions in a material as a function of temperature. It is used to detect the formation of an inclusion complex in the solid state.[26]
Protocol:
-
Accurately weigh small amounts (e.g., 3-5 mg) of the pure drug, G₂-β-CD, their physical mixture, and the inclusion complex into separate aluminum pans.[26]
-
Heat the samples over a defined temperature range (e.g., 30 to 300 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.[26][27]
-
Record the DSC thermograms. The disappearance or significant shift of the endothermic peak corresponding to the melting point of the drug in the thermogram of the inclusion complex is a strong indication of complex formation, suggesting that the drug is molecularly dispersed within the cyclodextrin.[25][26]
Powder X-ray Diffractometry (PXRD)
PXRD is a non-destructive technique used to analyze the crystalline or amorphous nature of solid samples and is a key method for confirming inclusion complex formation in the solid state.[12][28]
Protocol:
-
Obtain PXRD patterns for the pure drug, G₂-β-CD, their physical mixture, and the inclusion complex.[17]
-
Compare the diffraction patterns. A crystalline drug will exhibit sharp, characteristic peaks. In the diffractogram of the inclusion complex, the disappearance or significant reduction in the intensity of these peaks indicates a loss of crystallinity and the formation of a new solid phase, which is often amorphous or has a different crystalline structure.[17][27][28]
Data Interpretation and Analysis
| Technique | Indication of Complex Formation |
| Phase Solubility | Linear increase in drug solubility with cyclodextrin concentration (AL-type curve for 1:1 complex).[16][18] |
| NMR | Changes in chemical shifts of drug and/or cyclodextrin protons; observation of cross-peaks in 2D ROESY spectra.[17][22] |
| FT-IR | Shifting, broadening, or disappearance of characteristic vibrational bands of the guest molecule.[25] |
| DSC | Disappearance or shift of the drug's melting endotherm.[25][26] |
| PXRD | Appearance of a new diffraction pattern or a diffuse halo, indicating a reduction or loss of drug crystallinity.[27][28] |
Visualization of the Characterization Workflow
Caption: Workflow for the preparation and comprehensive characterization of inclusion complexes.
Case Study: Fraxinellone and 6-O-Maltosyl-beta-cyclodextrin
A study on the anti-hepatic fibrosis agent, fraxinellone, highlighted the superior performance of G₂-β-CD.[1][25] Fraxinellone suffers from poor aqueous solubility, limiting its oral absorption.[25] When complexed with a series of cyclodextrins, G₂-β-CD demonstrated the highest solubilizing capacity.[4][25] Characterization using ¹H-NMR, FT-IR, DSC, and PXRD confirmed the stable binding interactions between fraxinellone and G₂-β-CD.[25] The resulting complex, G₂-β-CD-Frax, not only showed a fast dissolution rate but also led to a significant 5.8-fold increase in oral bioavailability compared to the free drug.[1][25]
Troubleshooting and Best Practices
-
Incomplete Complexation: If characterization suggests a significant amount of uncomplexed drug, consider optimizing the preparation method. For the co-precipitation method, ensure complete dissolution of both components initially and allow sufficient time for equilibration. For the kneading method, ensure thorough and consistent kneading.
-
Reproducibility: Maintain consistent parameters (e.g., temperature, stirring speed, time) throughout the preparation and characterization processes to ensure reproducible results.
-
Purity of Materials: Use high-purity G₂-β-CD and drug to avoid interference from impurities in the analytical characterization.
-
Physical Mixtures: Always prepare and analyze a physical mixture of the drug and G₂-β-CD as a control. This is crucial for DSC and PXRD analysis to differentiate between a simple mixture and a true inclusion complex.
Conclusion
6-O-Maltosyl-beta-cyclodextrin is a highly effective and promising excipient for enhancing the solubility and bioavailability of poorly water-soluble drugs.[1][7] Its superior solubilizing capacity and favorable safety profile make it a valuable tool in modern drug development.[7] By following the detailed protocols for preparation and utilizing a multi-faceted characterization approach, researchers can confidently form and validate G₂-β-CD inclusion complexes, paving the way for the development of improved oral and other drug delivery systems.
References
- Benchchem. Application Notes & Protocols: Enhancing Drug Solubility with 6-O-(Maltosyl)cyclomaltohexaose.
- IIP Series. CYCLODEXTRINS AND INCLUSION COMPLEXES: FORMATION, METHODS, AND DIVERSE APPLICATIONS.
- Benchchem. Application Notes and Protocols for Oral Bioavailability Enhancement with 6-O-(Maltosyl)cyclomaltohexaose.
- World Scientific Publishing. General Methods for the Preparation of Cyclodextrin Inclusion Complexes.
- Savjani KT, Gajjar AK, Savjani JK. Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Research & Allied Sciences. 2012;1(2):1-10.
- MDPI. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
- NIH. Preparation and Evaluation of Silymarin β-cyclodextrin Molecular Inclusion Complexes.
- Physical Chemistry Chemical Physics (RSC Publishing). NMR studies of inclusion complexes: naphthalene and natural cyclodextrins.
- ACS Publications. 2D Solid-State NMR Analysis of Inclusion in Drug–Cyclodextrin Complexes.
- Sapkal NP, Kilor VA, Bhusari KP, Daud AS. Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. 2007;6(4):833-840.
- ResearchGate. Modified cyclodextrins and their application in drug delivery.
- ResearchGate. Synthesis and Properties of Chemically Modified Cyclodextrins as Drug Delivery Systems: An Update.
- PMC. Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials.
- Journal of Research in Physics. DSC and XRD analysis of inclusion complexes of pharmacologically active compounds. 2008;32(1).
- ResearchGate. NMR spectroscopic characterization of β-cyclodextrin inclusion complex with vanillin.
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Application Notes & Protocols for 6-O-Maltosyl-β-Cyclodextrin in Gene Delivery Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 6-O-Maltosyl-β-cyclodextrin as a promising component in non-viral gene delivery systems. This document outlines the core principles, mechanisms of action, and detailed protocols for its application in in-vitro transfection experiments.
Introduction: A Novel Excipient for Advanced Gene Delivery
Gene therapy holds immense promise for treating a wide range of genetic and acquired diseases.[1][2] However, the safe and efficient delivery of genetic material to target cells remains a significant challenge.[1][2] While viral vectors have demonstrated high efficiency, concerns regarding their immunogenicity, potential for insertional mutagenesis, and manufacturing complexities have spurred the development of non-viral alternatives.[1][3][4] Among these, cyclodextrin-based systems have emerged as a versatile and promising platform.[5][6]
6-O-α-Maltosyl-β-cyclodextrin (M-β-CD), a derivative of β-cyclodextrin, is a cyclic oligosaccharide distinguished by the attachment of a maltosyl group to one of the primary hydroxyls of the β-cyclodextrin core.[7] This modification imparts unique physicochemical properties that make it an attractive candidate for gene delivery applications.
Physicochemical Properties of 6-O-Maltosyl-β-Cyclodextrin
The distinct characteristics of M-β-CD offer several advantages over the parent β-cyclodextrin and other derivatives.
| Property | 6-O-α-Maltosyl-β-cyclodextrin (M-β-CD) | Native β-Cyclodextrin |
| Molecular Weight | ~1459.27 g/mol [7][8] | 1135 g/mol [9] |
| Structure | Mono-substituted with a maltosyl group[7] | Unsubstituted cyclic oligosaccharide |
| Aqueous Solubility | Highly soluble in water[7] | Sparingly soluble in water (1.85 g/100 ml)[8][9] |
| Purity | Can be obtained in a high state of purity[10] | High purity achievable |
| Cytotoxicity | Generally low[10][11][12] | Low, but can be concentration-dependent |
The enhanced aqueous solubility and high purity of M-β-CD are particularly advantageous for creating stable and well-defined formulations for gene delivery.[7][10]
Rationale for Use in Gene Delivery
Native cyclodextrins do not inherently form stable complexes with nucleic acids due to their lack of positive charge.[2][5] Therefore, for gene delivery applications, 6-O-Maltosyl-β-cyclodextrin is typically functionalized with cationic groups or incorporated into cationic polymer systems. The rationale for its use is multifaceted:
-
Reduced Cytotoxicity: Cationic polymers like polyethyleneimine (PEI), while effective for gene delivery, often exhibit significant cytotoxicity.[13][14] Incorporating cyclodextrins, including M-β-CD derivatives, into these polymer backbones can shield the positive charges and significantly reduce toxicity while maintaining or even enhancing transfection efficiency.[2][14][15]
-
Enhanced DNA Condensation: Cyclodextrin-containing polymers have been shown to improve the condensation of plasmid DNA (pDNA) into nanoparticles, protecting the genetic material from enzymatic degradation.[13][14]
-
Facilitated Endosomal Escape: The "proton sponge" effect, often associated with polymers like PEI, is a mechanism that facilitates the release of nanoparticles from the endosome into the cytoplasm.[13] Cyclodextrin conjugation can modulate this property for more efficient cargo release.
-
Modular Design and Targeting: The unique structure of M-β-CD allows for the attachment of targeting ligands (e.g., peptides, antibodies) to direct the gene delivery vehicle to specific cell types, thereby increasing efficacy and reducing off-target effects.[5]
Proposed Mechanism of Action
The mechanism of gene delivery using a cationically modified 6-O-Maltosyl-β-cyclodextrin (cM-β-CD) involves several key steps, from nanoparticle formation to gene expression.
Caption: Proposed mechanism of gene delivery using cationic 6-O-Maltosyl-β-cyclodextrin.
Experimental Protocols
The following protocols provide a step-by-step guide for a typical in-vitro gene transfection experiment using a hypothetical cationic derivative of 6-O-Maltosyl-β-cyclodextrin (cM-β-CD).
Preparation of cM-β-CD/pDNA Nanoparticles
This protocol describes the formation of nanoparticles at various N/P ratios. The N/P ratio represents the ratio of moles of the amine groups in the cationic polymer to the moles of the phosphate groups in the DNA.
Materials:
-
Cationic 6-O-Maltosyl-β-cyclodextrin (cM-β-CD) stock solution (1 mg/mL in nuclease-free water)
-
Plasmid DNA (pDNA) encoding a reporter gene (e.g., GFP, Luciferase) (1 mg/mL in TE buffer)
-
Nuclease-free water
-
Serum-free cell culture medium (e.g., Opti-MEM)
Procedure:
-
Dilute pDNA: In a microcentrifuge tube, dilute the desired amount of pDNA in serum-free medium. For a typical transfection in a 24-well plate, 0.5 µg of pDNA per well is a good starting point.
-
Dilute cM-β-CD: In a separate microcentrifuge tube, dilute the calculated amount of cM-β-CD to achieve the desired N/P ratio in serum-free medium. The volume of the cM-β-CD solution should be equal to the volume of the diluted pDNA solution.
-
Complex Formation: Add the diluted cM-β-CD solution to the diluted pDNA solution at once. Crucially, do not vortex. Instead, gently pipette up and down a few times to mix.
-
Incubation: Incubate the mixture at room temperature for 20-30 minutes to allow for the formation of stable nanoparticles.
In-Vitro Transfection Protocol
This protocol is designed for a 24-well plate format. Adjust volumes accordingly for other plate sizes.
Materials:
-
Adherent mammalian cells (e.g., HEK293, HeLa, COS-7)
-
Complete cell culture medium (with serum and antibiotics)
-
Phosphate-Buffered Saline (PBS)
-
cM-β-CD/pDNA nanoparticles (prepared as in 4.1)
Procedure:
-
Cell Seeding: The day before transfection, seed the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Cell Preparation: On the day of transfection, gently aspirate the old medium from the wells and wash the cells once with PBS.
-
Addition of Nanoparticles: Add the prepared cM-β-CD/pDNA nanoparticle suspension to each well. Add enough serum-free medium to bring the final volume to the desired level (e.g., 250 µL for a 24-well plate).
-
Incubation: Incubate the cells with the nanoparticle suspension for 4-6 hours at 37°C in a CO2 incubator.
-
Medium Change: After the incubation period, remove the transfection medium and replace it with fresh, complete cell culture medium.
-
Gene Expression Analysis: Incubate the cells for an additional 24-72 hours. Analyze the expression of the reporter gene using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for luciferase).
Experimental Workflow Diagram
Caption: A typical workflow for an in-vitro gene transfection experiment.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Transfection Efficiency | Suboptimal N/P ratio | Optimize the N/P ratio by testing a range (e.g., 5, 10, 20, 30). |
| Low cell confluency | Ensure cells are 70-90% confluent at the time of transfection. | |
| Presence of serum during complex formation | Always form nanoparticles in serum-free medium. | |
| Poor DNA quality | Use high-quality, endotoxin-free plasmid DNA. | |
| High Cytotoxicity | N/P ratio is too high | Decrease the N/P ratio. |
| High concentration of nanoparticles | Reduce the amount of pDNA and cM-β-CD used per well. | |
| Extended incubation time | Reduce the incubation time of cells with nanoparticles to 4 hours. |
Conclusion
6-O-Maltosyl-β-cyclodextrin, particularly its cationic derivatives, represents a promising platform for the development of safe and effective non-viral gene delivery systems. Its favorable physicochemical properties, including high water solubility and low cytotoxicity, address some of the key limitations of current non-viral vectors. The protocols and guidelines presented here offer a solid foundation for researchers to explore the potential of this novel excipient in their gene delivery research.
References
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Haley, R. M., et al. Cyclodextrins in drug delivery: applications in gene and combination therapy. DSpace@MIT. Available from: [Link]
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- Huang, H., et al. Two novel non-viral gene delivery vectors: low molecular weight polyethylenimine cross-linked by (2-hydroxypropyl)-beta-cyclodextrin or (2-hydroxypropyl)-gamma-cyclodextrin. PubMed.
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Application Notes and Protocols: Phase Solubility Studies of 6-O-Maltosyl-beta-Cyclodextrin
Introduction: The Role of 6-O-Maltosyl-beta-Cyclodextrin in Modern Drug Formulation
Poor aqueous solubility remains a significant impediment in the development of new therapeutics, often leading to diminished bioavailability and suboptimal clinical efficacy.[1] Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to address this challenge by forming inclusion complexes with hydrophobic drug molecules, thereby enhancing their solubility and stability.[2][3] Among the various modified cyclodextrins, 6-O-Maltosyl-beta-cyclodextrin (Mal-β-CD), also referred to as G₂-β-CD, has garnered considerable attention due to its high water solubility and excellent safety profile.[4][5]
This non-ionic derivative of β-cyclodextrin is produced through the enzymatic transfer of a maltosyl group to the primary hydroxyl side of the β-cyclodextrin macrocycle.[6] This structural modification disrupts the intramolecular hydrogen bonding present in the parent β-cyclodextrin, leading to a significant increase in its aqueous solubility.[7] Consequently, Mal-β-CD often exhibits a superior capacity to solubilize poorly water-soluble drugs compared to both its parent compound and other derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD).[5][8]
Phase solubility analysis, a technique pioneered by Higuchi and Connors, is the cornerstone for characterizing the interaction between a drug (guest) and a cyclodextrin (host).[9][10] This methodology provides critical insights into the stoichiometry of the inclusion complex and its apparent stability constant (Kc), which are essential parameters for rational drug formulation.[1][11] This guide provides a detailed protocol for conducting phase solubility studies with Mal-β-CD, offering researchers a robust framework to evaluate its potential as a solubility enhancer for their specific active pharmaceutical ingredients (APIs).
Theoretical Framework: Understanding the Host-Guest Interaction
The fundamental principle behind the solubilizing effect of Mal-β-CD lies in its unique toroidal structure. The exterior of the cyclodextrin is hydrophilic due to the presence of hydroxyl groups, while the central cavity is lipophilic.[2] This hydrophobic interior can encapsulate a poorly water-soluble drug molecule, or a lipophilic moiety of the drug, forming a water-soluble inclusion complex.[2] This dynamic equilibrium can be represented as:
Drug + Mal-β-CD ⇌ Drug-Mal-β-CD Complex
The phase solubility diagram is a graphical representation of the total drug concentration in solution as a function of the Mal-β-CD concentration. The shape of this diagram reveals the nature of the complex formed.[7][12]
Visualizing the Complexation and Workflow
The following diagrams illustrate the molecular encapsulation process and the experimental workflow for a typical phase solubility study.
Caption: Molecular encapsulation of a hydrophobic drug within the lipophilic cavity of 6-O-Maltosyl-β-cyclodextrin.
Caption: Experimental workflow for conducting a phase solubility study.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for performing a phase solubility study of a poorly water-soluble drug with 6-O-Maltosyl-beta-cyclodextrin.
Materials and Equipment
-
6-O-Maltosyl-beta-cyclodextrin (Mal-β-CD)
-
Active Pharmaceutical Ingredient (API) of interest
-
Purified water (Milli-Q or equivalent)
-
Appropriate buffer solution (if pH control is necessary)
-
Volumetric flasks and pipettes
-
Scintillation vials or sealed glass tubes
-
Orbital shaker or wrist-action shaker with temperature control
-
Syringe filters (e.g., 0.22 µm or 0.45 µm PVDF or PTFE)
-
Analytical balance
-
A validated analytical method for drug quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure
-
Preparation of Mal-β-CD Solutions: Prepare a series of aqueous solutions of Mal-β-CD at different concentrations (e.g., 0, 2, 4, 6, 8, 10, 12, 15, 20 mM) in the desired aqueous medium (e.g., purified water or a specific buffer).[4] The concentration range should be chosen based on the expected solubility enhancement and the properties of the API.
-
Addition of Excess API: Add an excess amount of the API to each Mal-β-CD solution in separate vials.[10][11] Ensuring an excess of the solid drug is crucial to maintain a saturated solution at equilibrium. A visual confirmation of undissolved solid should be present in each vial.
-
Equilibration: Seal the vials tightly and place them in a shaker incubator set at a constant temperature (e.g., 25°C or 37°C).[1] Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached.[1][4] The exact time required for equilibration may need to be determined experimentally for each new drug-cyclodextrin system.
-
Sample Preparation for Analysis: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved drug particles.[1][5] It is critical to avoid any temperature changes during this step that could cause precipitation.
-
Drug Quantification: Analyze the concentration of the dissolved drug in each filtrate using a validated analytical method.[4] High-Performance Liquid Chromatography (HPLC) is often preferred for its specificity and sensitivity.
Data Analysis and Interpretation
The data obtained from the phase solubility study is used to construct a phase solubility diagram by plotting the total concentration of the dissolved drug ([Drug]total) against the concentration of Mal-β-CD ([Mal-β-CD]).
Types of Phase Solubility Diagrams
The classification system developed by Higuchi and Connors provides a framework for interpreting these diagrams.[7][12]
-
A-type diagrams indicate the formation of soluble inclusion complexes.
-
AL-type: A linear increase in drug solubility with increasing cyclodextrin concentration, suggesting the formation of a 1:1 complex.[12]
-
AP-type: A positive deviation from linearity, which may indicate the formation of higher-order complexes (e.g., 1:2 drug-to-cyclodextrin).[7]
-
AN-type: A negative deviation from linearity, which could suggest changes in the effective solvent properties at high cyclodextrin concentrations.[12]
-
-
B-type diagrams are observed when the inclusion complex has limited solubility and precipitates from the solution.[7][12]
Given the high water solubility of Mal-β-CD, A-type diagrams are most commonly observed.
Calculation of Stability Constant and Stoichiometry
For a linear AL-type diagram, which is indicative of a 1:1 complex, the apparent stability constant (K1:1) can be calculated from the slope of the phase solubility plot using the following equation:
K1:1 = Slope / (S0 * (1 - Slope))
Where:
-
Slope is the slope of the linear regression of the phase solubility diagram.
-
S0 is the intrinsic solubility of the drug in the absence of Mal-β-CD (the y-intercept of the plot).
The stoichiometry of the complex is inferred from the shape of the diagram. A linear plot (AL-type) strongly suggests a 1:1 stoichiometry.[10]
Quantitative Data Presentation
The following table provides an example of data that could be generated from a phase solubility study of a hypothetical drug, "Drug X," with Mal-β-CD.
| Mal-β-CD Concentration (mM) | Dissolved Drug X Concentration (mM) |
| 0 | 0.05 |
| 2 | 0.25 |
| 4 | 0.45 |
| 6 | 0.65 |
| 8 | 0.85 |
| 10 | 1.05 |
| 12 | 1.25 |
In this example, the intrinsic solubility (S₀) of Drug X is 0.05 mM. The plot of Dissolved Drug X Concentration vs. Mal-β-CD Concentration would be linear, indicating an Aₗ-type profile.
Troubleshooting and Considerations
-
Incomplete Equilibration: Insufficient shaking time can lead to an underestimation of the drug's solubility. It is advisable to perform a time-course study to determine the optimal equilibration period.
-
Drug Instability: If the drug is unstable in the aqueous medium, degradation can affect the accuracy of the results. The stability of the drug under the experimental conditions should be confirmed.
-
pH Effects: The ionization state of a drug can significantly influence its complexation with cyclodextrins. Therefore, conducting studies in buffered solutions is recommended for ionizable drugs.
-
Analytical Method Validation: The accuracy and precision of the analytical method used for drug quantification are paramount for obtaining reliable data.
Regulatory Context and Further Characterization
While Mal-β-CD is a promising excipient, its regulatory status should be considered. Regulatory bodies like the FDA and EMA have guidelines for the use of cyclodextrins in pharmaceutical formulations.[13][14][15] For novel excipients, comprehensive safety data is required.[13]
Following a successful phase solubility study, further characterization of the solid inclusion complex is often necessary to confirm its formation and properties. Techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide evidence of complex formation.[5][16] These characterization methods are crucial for understanding the solid-state properties of the drug-cyclodextrin system, which is vital for the development of a stable and effective dosage form. The specifications for such biological or biotechnological products should be established in line with guidelines such as ICH Q6B.[17][18][19]
Conclusion
Phase solubility studies are an indispensable tool in the pre-formulation stage of drug development. 6-O-Maltosyl-beta-cyclodextrin presents a highly effective option for enhancing the solubility of poorly water-soluble drugs. The detailed protocol and data interpretation guidelines provided in this document offer a comprehensive framework for researchers and scientists to systematically evaluate the potential of Mal-β-CD to improve the delivery of challenging APIs. A thorough understanding of the principles and execution of these studies is critical for the successful formulation of novel and effective medicines.
References
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Li, J., Feng, T., Yang, W., Xu, Y., Wang, S., Cai, H., ... & Zhang, J. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Drug Delivery, 28(1), 1246-1257. [Link]
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Loftsson, T., & Jarvinen, T. (2018). Types of phase-solubility diagrams according to Higuchi and Connors. ResearchGate. [Link]
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S. M., S., & A. D., P. (2014). CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. PharmaTutor. [Link]
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Tamura, K., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. MDPI. [Link]
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Li, J., et al. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. National Institutes of Health. [Link]
-
Saokham, P., Muankaew, C., Jansook, P., & Loftsson, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 23(5), 1161. [Link]
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University of Kansas Libraries. (n.d.). Higuchi and Connors, "Phase-Solubility Techniques," 1964. Kenneth Spencer Research Library Archival Collections. [Link]
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Gâ, C., Pîrvu, C., & Tăerel, A. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. [Link]
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Patel, M. M., & Patel, D. M. (2011). Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation, 1(3), 167–174. [Link]
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Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. [Link]
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ResearchGate. (n.d.). The effect of maltosyl-β-cyclodextrin concentration on the permeation... ResearchGate. [Link]
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European Medicines Agency. (2017). Cyclodextrins used as excipients. European Medicines Agency (EMA). [Link]
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ScienceDirect. (n.d.). Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. [Link]
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Farmacia Hospitalaria. (n.d.). Use of cyclodextrins as excipients in pharmaceutical products: why not in extemporaneous preparations?. revistafarmaciahospitalaria.es. [Link]
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ResearchGate. (2021). (PDF) CYCLODEXTRINS-PHARMACEUTICAL APPLICATIONS. ResearchGate. [Link]
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Universidade de Lisboa. (n.d.). Cyclodextrins as Excipients. Universidade de Lisboa. [Link]
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Cyclodextrin News. (2024). The revival of cyclodextrins as active pharmaceutical ingredients. Cyclodextrin News. [Link]
-
Wiley Online Library. (1982). Mechanism of drug dissolution rate enhancement from β‐cyclodextrin‐drug systems. Wiley Online Library. [Link]
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ICH. (1999). ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. ICH. [Link]
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FDA. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. FDA. [Link]
-
ICH. (n.d.). Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. ICH. [Link]
-
European Medicines Agency. (2017). Questions and answers on cyclodextrins used as excipients in medicinal products for human use. European Medicines Agency (EMA). [Link]
-
European Medicines Agency. (1999). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. European Medicines Agency (EMA). [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing 6-O-Maltosyl-beta-cyclodextrin Concentration for Drug Complexation
Welcome to the technical support guide for 6-O-Maltosyl-beta-cyclodextrin (Mal-β-CD). This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the optimization of drug-cyclodextrin complexation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about Mal-β-CD and its application.
Q1: What is 6-O-Maltosyl-beta-cyclodextrin and why is it used?
A: 6-O-Maltosyl-beta-cyclodextrin (also referred to as G2-β-CD) is a derivative of β-cyclodextrin, a cyclic oligosaccharide. It is created by attaching a maltosyl (a disaccharide) group to the primary face of the β-cyclodextrin macrocycle. This modification significantly enhances its aqueous solubility and safety profile compared to the parent β-cyclodextrin.[1][2] Its primary purpose in pharmaceutical formulations is to form non-covalent inclusion complexes with poorly water-soluble drugs, thereby improving their solubility, dissolution rate, stability, and oral bioavailability.[3][4]
Q2: What are the main advantages of Mal-β-CD over other cyclodextrins like HP-β-CD?
A: While both are excellent solubilizers, Mal-β-CD often demonstrates a superior capacity to form stable inclusion complexes.[3] Studies have shown that Mal-β-CD can exhibit a markedly higher binding or stability constant (Kc) for certain drug molecules compared to other derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutyl ether-β-cyclodextrin (SBE-β-CD).[3] This stronger interaction can lead to greater solubility enhancement and potentially better in-vivo performance.[5] Additionally, its safety profile is a key advantage, with studies indicating low cytotoxicity.[1]
Q3: What key factors influence the success of drug complexation with Mal-β-CD?
A: Several factors are critical:
-
Physicochemical Properties of the Drug: The size, shape, and hydrophobicity of the drug molecule must be compatible with the β-cyclodextrin cavity for effective inclusion.[6]
-
Stoichiometry: The molar ratio of the drug to Mal-β-CD in the complex (e.g., 1:1 or 1:2) is fundamental and dictates the concentration of cyclodextrin required.[7]
-
Binding Constant (Kc): This value quantifies the strength of the interaction. An optimal Kc value, typically between 50 and 2000 M⁻¹, is desired for improving bioavailability.[3]
-
Experimental Conditions: pH, temperature, and the presence of other excipients can significantly influence complexation efficiency.[8][9] For ionizable drugs, pH is especially critical as it affects the drug's charge state and its affinity for the cyclodextrin cavity.[9][10]
Part 2: Troubleshooting Guide: Experimental Design & Optimization
This section provides in-depth, Q&A-formatted guidance for specific experimental challenges.
Q4: My drug is poorly soluble. Where is the most logical starting point for optimization?
A: The mandatory first step is a Phase Solubility Study. This foundational experiment, established by Higuchi and Connors, is the most direct way to determine if Mal-β-CD can solubilize your drug and provides the initial data needed for all further optimization.[11] It allows you to determine the apparent stability constant (Kc) and the stoichiometry of the complex in solution.[12][13]
The causality is simple: without understanding how the drug's solubility changes as a function of Mal-β-CD concentration, any attempt to define an "optimal" concentration is merely guesswork. This study provides the empirical basis for rational formulation design.
Protocol: Phase Solubility Study
-
Preparation: Prepare a series of aqueous solutions (in a relevant buffer, e.g., phosphate buffer) with increasing concentrations of Mal-β-CD (e.g., 0, 2, 4, 6, 8, 10, 12 mM).[12][13]
-
Addition of Drug: Add an excess amount of the drug to each solution in separate, sealed vials. The key is to ensure undissolved solid remains at equilibrium.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) until equilibrium is reached. This can take 24 to 72 hours and should be confirmed experimentally.[1][6]
-
Separation & Analysis: After equilibration, filter the samples (e.g., using a 0.22 µm syringe filter) to remove the undissolved drug.
-
Quantification: Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[1]
-
Plotting: Plot the total drug concentration (Y-axis) against the Mal-β-CD concentration (X-axis).
Q5: I've completed my phase solubility study. How do I interpret the graph?
A: The shape of your phase solubility diagram is highly informative. These diagrams are typically classified according to the Higuchi and Connors system.[14][15] For highly soluble derivatives like Mal-β-CD, you will most likely observe an A-type diagram.[14][15]
| Diagram Type | Description | Interpretation |
| AL | Linear Increase: Drug solubility increases linearly with increasing Mal-β-CD concentration. | Indicates the formation of a soluble 1:1 complex. This is the most common and desirable outcome.[11][12] |
| AP | Positive Deviation: The curve slopes upward, showing a greater-than-linear increase in solubility at higher Mal-β-CD concentrations. | Suggests the formation of higher-order complexes with respect to the cyclodextrin (e.g., 1:2 drug-to-CD ratio).[15] |
| AN | Negative Deviation: The curve flattens at higher Mal-β-CD concentrations. | This can indicate a change in the effective solubilizing power of the cyclodextrin, possibly due to aggregation or changes in the medium at high concentrations.[11][14] |
| B-Type | Plateau or Decrease: Solubility initially increases and then plateaus or decreases. | Indicates the formation of a complex with limited or poor solubility that precipitates out of solution. This is more common with less soluble parent cyclodextrins.[14][15][16] |
Data sourced from Higuchi & Connors classification system.[11][14][15]
From an AL-type diagram , you can calculate the 1:1 stability constant (K1:1) using the following equation derived from the slope: K1:1 = slope / (S0 * (1 - slope)) Where S0 is the intrinsic solubility of the drug (the y-intercept of the plot).[11]
Workflow Visualization
Q6: My phase solubility diagram is non-linear (AP-type). How do I definitively determine the stoichiometry?
A: Use the Method of Continuous Variation, also known as a Job's Plot. While the phase solubility study suggests a higher-order complex, a Job's plot provides explicit confirmation of the stoichiometry (e.g., 1:1 vs. 1:2).[7][17] This method is crucial because using a 1:1 model to fit data for a 1:2 complex will lead to inaccurate stability constants and incorrect formulation decisions.
The principle involves measuring a physical property that changes upon complexation (like UV-Vis absorbance) while varying the mole fraction of the drug and Mal-β-CD, keeping the total molar concentration constant.[7][17] The maximum change in the measured property corresponds to the stoichiometry of the complex.[7][18]
Protocol: Job's Plot (Continuous Variation)
-
Stock Solutions: Prepare equimolar stock solutions of your drug and Mal-β-CD in the chosen buffer.
-
Sample Series: Prepare a series of samples by mixing the two stock solutions in varying ratios (e.g., 9:1, 8:2, ..., 1:9 drug:CD), ensuring the total volume and total molar concentration remain constant in each sample.
-
Measurement: Measure a relevant physicochemical property that changes upon complexation. UV-Vis absorbance is common.[7] Calculate the change in this property (ΔP), which is often the difference in absorbance of the drug in the presence and absence of the cyclodextrin.[19]
-
Plotting: Plot ΔP * [Drug] (Y-axis) against the mole fraction of the drug (X-axis).
-
Interpretation: The mole fraction at which the plot shows a maximum value reveals the stoichiometry.[17]
Q7: My complexation efficiency is low, or my results are inconsistent. What should I troubleshoot?
A: This points to issues with experimental parameters or the presence of competing agents. Systematically check the following:
-
pH Control: For ionizable drugs, pH is paramount. A shift in pH can change the ionization state of the drug, drastically reducing its affinity for the hydrophobic cyclodextrin cavity.[9] Ensure your medium is robustly buffered throughout the experiment.
-
Temperature: Complexation is an equilibrium process sensitive to temperature. Maintain a constant and recorded temperature during equilibration to ensure reproducibility.[20]
-
Equilibration Time: Inadequate shaking time is a common error. The system must reach equilibrium. Verify that 24 hours is sufficient by testing a longer time point (e.g., 48 or 72 hours) to see if the drug concentration continues to increase.[6][20]
-
Presence of Other Excipients: If you are working in a complex formulation, other components like polymers or preservatives can compete with the drug for the cyclodextrin cavity or interact with the complex itself, potentially reducing efficiency.[15][21] It is best practice to first determine the optimal concentration in a simple buffered system before moving to the final formulation. Adding certain water-soluble polymers like HPMC can sometimes have a synergistic effect, enhancing the solubilizing ability of the cyclodextrin, but this must be evaluated on a case-by-case basis.[21][22][23]
Troubleshooting Decision Tree
References
-
Significance of Jobs Plot in Cyclodextrin Complexation. Research Journal of Pharmacy and Technology.[Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics - ACS Publications.[Link]
-
Types of phase-solubility diagrams according to Higuchi and Connors... ResearchGate.[Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.[Link]
-
Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation.[Link]
-
PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal.[Link]
-
Cyclodextrins in pharmaceutical formulations II: Solubilization, binding constant, and complexation efficiency. ResearchGate.[Link]
-
Phase Solubility Diagrams of Cocrystals Are Explained by Solubility Product and Solution Complexation. Crystal Growth & Design - ACS Publications.[Link]
-
A literature review of cyclodextrins inclusion complexes characterization - part i: phase solubility diagram, dissolution and sc. SciSpace.[Link]
-
Job's plot (continuous variation method) of FLZ:β-CD inclusion complex... ResearchGate.[Link]
-
Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. National Institutes of Health (NIH).[Link]
-
The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. SciSpace.[Link]
-
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.[Link]
-
High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. PMC - NIH.[Link]
-
Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Taylor & Francis Online.[Link]
-
Study on Inclusion Complex of β-Cyclodextrin-Dithizone-Zinc (β-CD-H2Dz-Zn) by Spectrophotometry and Its Analytical Application. Jurnal Sains Malaysiana.[Link]
-
(PDF) Solving problems with cyclodextrins in cosmetics. ResearchGate.[Link]
-
Dramatically Increased Binding Constant of Water-Soluble Cyclodextrin Hyperbranched Polymers: Explored with Diffusion Ordered NMR Spectroscopy (DOSY). PubMed Central.[Link]
-
Phase solubility diagrams and their classification according to Higuchi... ResearchGate.[Link]
-
The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations. ResearchGate.[Link]
-
Correlation between Stability Constant and pH for Cyclodextrin Complexes. Roskilde University Research Portal.[Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.[Link]
-
Inclusion complexation of ?-cyclodextrin and 6-O-?- maltosyl- and 2-O-(2-hydroxypropyl)-?-cyclodextrins with some fluorescent dyes. ResearchGate.[Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH.[Link]
-
Methods to enhance the complexation efficiency of cylodextrins. ResearchGate.[Link]
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- 23. researchgate.net [researchgate.net]
preventing aggregation of 6-O-Maltosyl-beta-cyclodextrin complexes
Welcome to the technical support guide for 6-O-Maltosyl-β-cyclodextrin (M-β-CD) complexes. This center is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered during experimentation, with a specific focus on preventing and troubleshooting aggregation.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding M-β-CD and the phenomenon of complex aggregation.
Q1: What is 6-O-Maltosyl-β-cyclodextrin (M-β-CD) and why is it used?
6-O-Maltosyl-β-cyclodextrin is a derivative of β-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units.[1] The key modification is the attachment of a maltosyl group to the primary side of the cyclodextrin ring.[1] This structural change confers significant advantages over the parent β-cyclodextrin, most notably a dramatic increase in aqueous solubility.[1][2] This enhanced solubility allows it to form more stable and soluble inclusion complexes with a wide range of poorly water-soluble "guest" molecules, making it a highly effective excipient for improving drug solubility, stability, and bioavailability.[2][3][4]
Q2: What is the primary cause of aggregation in M-β-CD complexes?
Aggregation is a phenomenon of self-assembly. Like other cyclodextrins, M-β-CD and its inclusion complexes can self-associate in aqueous solutions to form nano- and micro-sized particles or aggregates.[5][6][7] This process is driven by intermolecular forces and the system's tendency to reach a lower energy state. The formation of higher-order complexes (e.g., 2:1 drug-to-cyclodextrin) can also lead to species with limited solubility that are prone to aggregation and precipitation.[5]
Q3: Is aggregation the same as precipitation?
Not exactly, but they are related. Aggregation is the initial step where individual drug/cyclodextrin complexes associate to form larger, soluble or colloidal, supramolecular structures.[6] Precipitation is the subsequent macroscopic outcome where these aggregates grow to a size where they are no longer soluble and settle out of the solution.[8] Effectively, aggregation is the precursor to precipitation.
Q4: How can I visually or analytically detect aggregation?
Initial signs of aggregation can be subtle. Visually, you might observe a faint cloudiness (opalescence) or Tyndall effect (light scattering) in your solution. As aggregation progresses, it will lead to visible precipitation. Analytically, Dynamic Light Scattering (DLS) is a common technique to detect the presence of larger particles and determine their size distribution.[9] More advanced techniques like Taylor Dispersion Analysis (TDA) can also be used to characterize the size and quantify the proportion of monomers versus aggregates.[9]
Q5: What is a ternary complex and can it help prevent aggregation?
A ternary complex involves the addition of a third component, typically a water-soluble polymer (like HPMC or PVP), to the drug/cyclodextrin binary complex.[10] This third component can significantly improve the stability of the system and prevent aggregation. It works by forming hydrogen bonds with the exterior of the drug/CD complex, creating a steric barrier that hinders self-assembly and stabilizes the complex aggregates in solution.[6] This approach can enhance solubilization efficiency, allowing for the use of less cyclodextrin and reducing the bulk of the final dosage form.[10]
Part 2: Troubleshooting Guide: From Preparation to Storage
This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.
Problem 1: Solution Becomes Cloudy or Precipitates During Complex Preparation
-
Potential Cause 1: Exceeded Solubility Limit
-
Explanation: The concentration of the guest molecule or the M-β-CD itself may be too high for the given solvent system, leading to supersaturation and subsequent precipitation.
-
Solution: Conduct a phase-solubility study (see Protocol 1) to determine the optimal concentration range and the stoichiometry of your complex.[2] This is a critical first step to ensure you are working within the thermodynamic solubility limits of the complex.
-
-
Potential Cause 2: Unfavorable pH or Temperature
-
Explanation: Both pH and temperature can significantly affect the solubility of the guest molecule and the stability of the complex. For ionizable drugs, pH changes can alter their charge state, impacting their interaction with the cyclodextrin cavity and their overall solubility.[11] Temperature affects both the solubility of components and the kinetics of aggregation.[12][13]
-
Solution:
-
pH Control: Adjust the pH of your aqueous medium to a value that ensures maximum solubility of the guest molecule and stability of the complex. For acidic or basic compounds, this can prevent them from converting to a less soluble, neutral form.
-
-
Problem 2: Aggregation or Phase Separation Occurs During Storage
-
Potential Cause 1: Thermodynamic Instability
-
Explanation: A prepared solution, especially a supersaturated one, may appear clear initially but is in a metastable state. Over time, aggregates can form and grow as the system moves towards a lower energy state.[8] Temperature fluctuations during storage can accelerate this process.
-
Solution:
-
Incorporate Stabilizers (Ternary Complexation): Add a water-soluble polymer such as Hydroxypropyl Methylcellulose (HPMC) or Polyvinylpyrrolidone (PVP) to the formulation. These polymers can act as "precipitation inhibitors" by sterically hindering the growth of aggregates.[6][8]
-
Optimize Storage Conditions: Store solutions at a constant, controlled temperature. Protect from light if your guest molecule is light-sensitive.
-
Lyophilization: For long-term stability, consider converting the aqueous complex into a solid powder via freeze-drying (see Protocol 2).[2][14] Reconstitution just prior to use ensures minimal time for aggregation to occur.
-
-
Problem 3: Low Yield or Amorphous Product After Lyophilization
-
Potential Cause 1: Incomplete Complexation Pre-Lyophilization
-
Explanation: If the guest molecule is not fully dissolved and complexed in the solution before freezing, the final lyophilized product will be a physical mixture rather than a true inclusion complex, leading to poor performance.
-
Solution: Ensure a clear solution is obtained before freeze-drying. Gentle heating or sonication can facilitate complete dissolution and complexation.[5] The use of a co-solvent system, such as a mixture of water and a volatile organic solvent like tertiary-butyl alcohol, can improve the initial solubility of hydrophobic drugs and lead to a more uniform amorphous complex upon lyophilization.[15]
-
-
Potential Cause 2: Aggregation During the Freezing Process
-
Explanation: As water crystallizes during freezing, the concentration of solutes (drug and M-β-CD) in the remaining unfrozen liquid increases dramatically. This "freeze-concentration" can force molecules together, promoting aggregation.
-
Solution: Optimize the freezing rate. Rapid freezing (e.g., using liquid nitrogen) can sometimes minimize the time available for aggregation by quickly vitrifying the sample.
-
Table 1: Key Factors Influencing M-β-CD Complex Aggregation
| Factor | Effect on Aggregation | Recommendations |
| Concentration | Higher concentrations of both guest and M-β-CD increase the likelihood of self-assembly and precipitation.[5][7] | Determine the optimal concentration range via phase-solubility studies. Avoid unnecessary excess of M-β-CD.[5] |
| Temperature | Can have complex effects. Increasing temperature often reduces CD aggregation and improves solubility but can decrease complex stability for some guests.[6][13] | Optimize temperature for complex preparation (e.g., gentle heating) and ensure stable temperature during storage.[12] |
| pH | For ionizable drugs, pH affects charge state. Charged molecules may experience electrostatic repulsion, reducing aggregation.[11] | Adjust pH to maximize the solubility and charge of the guest molecule, if applicable. Maintain a consistent pH with buffering agents. |
| Additives (Polymers) | Water-soluble polymers can form ternary complexes, sterically hindering aggregation and stabilizing the system.[5][6][10] | Consider adding polymers like HPMC or PVP to the formulation, especially for long-term storage of aqueous solutions. |
| Stoichiometry | Formation of higher-order complexes (e.g., 1:2 or 2:1) can lead to species with lower solubility that are prone to aggregation.[5] | Use phase-solubility data to target a 1:1 stoichiometry if possible, as these complexes are often more soluble.[4] |
Part 3: Key Protocols & Methodologies
Protocol 1: Phase-Solubility Study (Higuchi-Connors Method)
This protocol is essential for determining the stoichiometry and apparent stability constant (Kc) of the complex, guiding the formulation process.
Objective: To determine how the solubility of a poorly soluble drug (guest) changes with increasing concentrations of M-β-CD (host).
Steps:
-
Prepare M-β-CD Solutions: Prepare a series of aqueous solutions of M-β-CD at various concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer or medium.
-
Add Excess Drug: Add an excess amount of your guest molecule to each M-β-CD solution in separate, sealed vials. The amount should be enough to ensure that undissolved solid remains at equilibrium.
-
Equilibrate: Agitate the vials at a constant temperature (e.g., using a shaker bath) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Separate and Analyze: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot from the clear supernatant of each vial, taking care not to disturb the solid pellet. It is recommended to filter the aliquot through a non-adsorbing filter (e.g., 0.22 µm PVDF).
-
Quantify Drug Concentration: Determine the concentration of the dissolved drug in each filtered sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[2]
-
Plot and Analyze: Plot the concentration of the dissolved guest molecule (Y-axis) against the concentration of M-β-CD (X-axis). The shape of the resulting phase-solubility diagram provides information on the complex stoichiometry and stability.
Protocol 2: Preparation of a Lyophilized M-β-CD Complex
This method is used to produce a stable, solid, and often amorphous powder of the inclusion complex.
Objective: To remove the solvent from an aqueous solution of the complex via sublimation to yield a dry powder.
Steps:
-
Solution Preparation: Dissolve the M-β-CD in a suitable aqueous solvent (e.g., purified water or a buffer). Then, add the guest molecule and stir until it is completely dissolved, forming a clear solution. Gentle heating or sonication may be used to aid dissolution.[16]
-
Pre-Freezing: Transfer the clear solution to a suitable container (e.g., a lyophilization flask or vials). Freeze the solution completely. A shelf-freezer in the lyophilizer is ideal, but a -80°C freezer or immersion in a dry ice/acetone bath can also be used. A rapid freeze is often preferred.
-
Primary Drying (Sublimation): Place the frozen sample in the lyophilizer chamber. The system should be under a high vacuum (e.g., <100 mTorr) and the shelf temperature set below the eutectic point of the sample. This allows the frozen solvent (ice) to sublime directly into a gas, bypassing the liquid phase.
-
Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 25°C) while maintaining the vacuum. This step removes any residual, non-frozen water molecules that are bound to the solid product.
-
Final Product: Once the cycle is complete, backfill the chamber with an inert gas (like nitrogen), and quickly seal the vials or transfer the powder from the flask to an airtight container. The result is a dry, often fluffy, powder.[15][17]
Visualizations: Mechanisms and Workflows
Diagram 1: The Pathway from Soluble Complexes to Insoluble Precipitates
Caption: Logical flow from initial complexation to aggregation and eventual precipitation.
Diagram 2: Troubleshooting Workflow for Aggregation Issues
Caption: Decision tree for troubleshooting aggregation based on when the issue is observed.
References
- Loftsson, T., Jarvinen, T. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH.
- Popovska, O., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
- BenchChem. (n.d.). 6-O-(α-Maltosyl)cyclomaltohexaose vs. β-Cyclodextrin: A Comparative Guide to Solubility Enhancement. Benchchem.
- IJPSR. (n.d.). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical Sciences and Research.
- ResearchGate. (n.d.). Illustration of inclusion complexes and non-inclusion of cyclodextrins. ResearchGate.
- Jafar, M., et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
- Loftsson, T., et al. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI.
- Malmsten, M., et al. (n.d.). Structural basis for cyclodextrins' suppression of human growth hormone aggregation. PMC - PubMed Central.
- Gohil, D., et al. (2023). Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics.
- Liu, Y., et al. (n.d.). Cyclodextrin-based aggregates and characterization by microscopy. ScienceDirect.
- Charoenrein, S., et al. (n.d.). Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes. PubMed.
- Calvelo, M., et al. (2021). Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. PMC - PubMed Central.
- BenchChem. (n.d.). 6-O-A-Maltosyl-B-cyclodextrin. Benchchem.
- BenchChem. (n.d.). Application Notes and Protocols for the Characterization of 6-O-(Maltosyl)cyclomaltohexaose Inclusion Complexes. Benchchem.
- Al-Kassas, R., et al. (2017). Characterisation of aggregates of cyclodextrin-drug complexes using Taylor Dispersion Analysis. PubMed.
- Uekama, K., et al. (n.d.). Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. PubMed.
- Wang, Y., et al. (n.d.). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed.
- Loftsson, T., et al. (2023). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. Pharma Excipients.
- Wu, C., et al. (n.d.). Temperature Dependence of the Complexation Mechanism of Celecoxib and Hydroxyl-β-cyclodextrin in Aqueous Solution. MDPI.
- Roquette. (2024). Troubleshooting and FAQs for KLEPTOSE® β-cyclodextrins and hydroxypropyl-β-cyclodextrins. Pharma Excipients.
- Grigoriou, C., et al. (n.d.). Application of Neutralization and Freeze-Drying Technique for the Preparation of the Beneficial in Drug Delivery 2-Hydroxypropyl-β-Cyclodextrin Complexes with Bioactive Molecules. PubMed.
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- 4. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
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- 11. Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: 6-O-α-Maltosyl-β-cyclodextrin (M-β-CD) Formulations
Welcome to the technical support resource for 6-O-α-Maltosyl-β-cyclodextrin (M-β-CD). This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common stability challenges encountered during the formulation process. As a highly soluble and low-toxicity derivative of β-cyclodextrin, M-β-CD is an exceptional excipient for enhancing the solubility, stability, and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1][2] However, like any advanced formulation component, its optimal use requires a nuanced understanding of its physicochemical properties.
This document provides in-depth troubleshooting advice, validated experimental protocols, and answers to frequently asked questions to ensure the success and integrity of your research.
Section 1: Frequently Asked Questions (FAQs) on Formulation Stability
This section addresses the most common issues users face. The questions are categorized for ease of navigation.
General Stability & Degradation
Q1: My M-β-CD formulation is showing signs of degradation over time, even under recommended storage conditions. What are the primary degradation pathways for M-β-CD itself?
A1: 6-O-α-Maltosyl-β-cyclodextrin is susceptible to degradation primarily through acid-catalyzed hydrolysis. This process occurs via two main pathways:
-
Cleavage of the Maltose Group: The α-1,6-glycosidic bond linking the maltose moiety to the β-cyclodextrin ring can be cleaved, resulting in the formation of native β-cyclodextrin and maltose.
-
Ring Opening of the β-Cyclodextrin Core: The α-1,4-glycosidic bonds within the primary β-cyclodextrin ring can hydrolyze, leading to the formation of linear malto-oligosaccharides.[3]
Studies indicate that the ring-opening process is generally 2-3 times faster than the cleavage of the maltose group due to the presence of seven susceptible glycosidic linkages in the main ring.[3] This degradation is significantly accelerated at low pH. Under neutral to alkaline conditions, M-β-CD is considerably more stable.[4]
Q2: I've observed a drop in the pH of my aqueous M-β-CD formulation after autoclaving. Is this normal and how can I prevent it?
A2: A slight decrease in pH after autoclaving cyclodextrin solutions can occur, potentially due to the formation of acidic degradation products like formic acid and levulinic acid, especially under harsh thermal stress. While M-β-CD is more thermally stable than many compounds, high heat combined with unbuffered water can facilitate minor hydrolysis.
Troubleshooting Steps:
-
Use a Buffered System: The most effective way to prevent pH shifts is to dissolve the M-β-CD in a suitable buffer system (e.g., phosphate or citrate buffer) relevant to your application's final pH. This provides the buffering capacity to resist pH changes during sterilization and storage.
-
Optimize Autoclave Cycle: Use the minimum effective temperature and time for sterilization. Over-processing can increase degradation.
-
Sterile Filtration: For heat-sensitive formulations, consider sterile filtration using a 0.22 µm filter as a non-destructive alternative to autoclaving.
Formulation, Handling, & Complexation Issues
Q3: I'm seeing precipitation in my drug/M-β-CD formulation. How do I determine if it's the drug or the M-β-CD, and what is the cause?
A3: Precipitation can stem from several factors. The first step is to identify the precipitate.
Identification Workflow:
-
Isolate: Separate the precipitate by centrifugation or filtration.
-
Wash: Wash the solid with a solvent in which only one component is soluble (if possible) or with ice-cold deionized water.
-
Analyze: Use analytical techniques like HPLC, UV-Vis Spectroscopy, or FTIR to identify the isolated solid. Compare its signature to that of your pure API and M-β-CD.
Common Causes & Solutions:
-
Cause 1: Insufficient M-β-CD Concentration: The concentration of M-β-CD may be below the level required to fully solubilize the drug.
-
Cause 2: pH-Dependent Solubility (Ionizable Drugs): If your drug is ionizable, its solubility and complexation efficiency with M-β-CD are highly pH-dependent.[6] A change in pH can reduce the affinity of the drug for the cyclodextrin cavity, leading to precipitation.[7]
-
Solution: Ensure your formulation is buffered to a pH where the drug has optimal affinity for the M-β-CD cavity (often when the drug is in its neutral, less-soluble form).[7]
-
-
Cause 3: Temperature Effects: The stability of drug-cyclodextrin complexes can be temperature-dependent. For some complexes, solubility decreases upon cooling ("cold-induced precipitation"). Conversely, some complexes may be less stable at higher temperatures.[8]
-
Solution: Evaluate the formulation's stability across your intended storage and use temperature range. Adjust concentrations if necessary.
-
Q4: My API is not achieving the expected solubility enhancement with M-β-CD. Why might the complexation efficiency be low?
A4: While M-β-CD is a powerful solubilizer, several factors govern complexation efficiency.
-
Size and Shape Mismatch: The guest molecule (your API) must fit properly within the hydrophobic cavity of the β-cyclodextrin ring. If the molecule is too large, too small, or has an awkward geometry, inclusion will be weak.
-
Competition: Other excipients in your formulation could be competing with your API for a place in the M-β-CD cavity.
-
High Hydrophilicity of API: Highly water-soluble compounds have a low driving force to enter the hydrophobic cavity, resulting in weak complexation. Cyclodextrins are most effective for poorly water-soluble drugs (BCS Class II/IV).[9]
-
Preparation Method: The method used to prepare the complex is critical. Simple mixing may be insufficient. Techniques like kneading, co-precipitation, or freeze-drying create more intimate contact and can significantly improve complexation efficiency.[2][9]
Section 2: Performance & Stability Data
Understanding the performance of M-β-CD relative to other cyclodextrins is key for excipient selection.
Table 1: Comparative Stability Constants (Kc) for Drug/Cyclodextrin Complexes
| Drug | 6-O-α-Maltosyl-β-CD (M-β-CD) | Native β-CD | Heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD) | Source |
| Paracetamol | 2,223.25 M⁻¹ | 16.75 M⁻¹ | Not Reported | [10] |
| Fucosterol | Favors 1:1 complex (Higher Kc) | Favors 1:2 complex (Lower Kc) | Favors 1:1 complex (High Kc) | [11] |
As shown, M-β-CD can offer significantly higher complexation stability compared to the parent β-cyclodextrin, leading to superior solubility enhancement.
Section 3: Troubleshooting Guides & Experimental Protocols
This section provides standardized protocols for assessing the stability and performance of your M-β-CD formulations.
Protocol 1: Phase-Solubility Study (Higuchi-Connors Method)
This is the foundational experiment to determine the stoichiometry of the drug-cyclodextrin complex and its apparent stability constant (Kc), which quantifies the solubilizing power of M-β-CD.[2][5]
Objective: To determine the effect of increasing M-β-CD concentrations on the aqueous solubility of a poorly soluble API.
Materials:
-
Your API (in solid form)
-
6-O-α-Maltosyl-β-cyclodextrin
-
Aqueous buffer of desired pH
-
Sealed vials (e.g., 1.5 mL microcentrifuge tubes or 4 mL glass vials)
-
Shaker or rotator capable of maintaining constant temperature
-
Syringe filters (e.g., 0.45 µm PTFE or PVDF)
-
Calibrated analytical instrument for drug quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)
Step-by-Step Methodology:
-
Prepare Cyclodextrin Stock Solutions: Prepare a series of aqueous solutions of M-β-CD in your chosen buffer at various concentrations (e.g., 0, 2, 4, 6, 8, 10, 15, 20 mM). The range should be selected based on the expected solubility enhancement.
-
Add Excess Drug: Add an excess amount of your solid API to each vial containing the different M-β-CD concentrations. "Excess" means enough solid should remain undissolved at equilibrium to ensure saturation.
-
Equilibration: Seal the vials tightly and place them in a shaker/rotator set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: After equilibration, let the vials stand to allow undissolved solids to settle. Carefully withdraw an aliquot from the clear supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification: Dilute the filtered samples appropriately and analyze the concentration of the dissolved drug using a validated analytical method (e.g., HPLC-UV).
-
Data Analysis: Plot the total dissolved drug concentration (Y-axis) against the M-β-CD concentration (X-axis).
-
If the plot is linear (AL-type), the complex stoichiometry is likely 1:1.
-
The stability constant (Kc) can be calculated from the slope and the intrinsic solubility (S₀, the y-intercept) using the formula: Kc = Slope / (S₀ * (1 - Slope))
-
Protocol 2: HPLC Method for Stability Monitoring
Objective: To detect and quantify the degradation of the API and/or M-β-CD in a formulation over time.
Principle: A stability-indicating HPLC method separates the intact API and M-β-CD from their potential degradation products. By monitoring the peak areas over time under stressed conditions (e.g., elevated temperature, different pH values), one can determine the rate of degradation.
Step-by-Step Methodology:
-
Method Development: Develop a reverse-phase HPLC method capable of resolving the API from its known degradants and from M-β-CD. Since M-β-CD has no strong chromophore, it is often monitored using a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), while the API is monitored by a UV detector.
-
Forced Degradation Study: To validate that the method is "stability-indicating," subject the formulation to forced degradation under various conditions:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Alkaline: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Expose to UV light as per ICH Q1B guidelines.
-
-
Sample Analysis: Analyze the stressed samples by HPLC. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent API peak.
-
Formal Stability Study:
-
Place your final formulation in stability chambers under desired ICH conditions (e.g., 25°C/60% RH, 40°C/75% RH).
-
Pull samples at predetermined time points (e.g., 0, 1, 3, 6 months).
-
Analyze for API content (assay) and the presence of any degradation products. Calculate the percentage of API remaining and the percentage of each impurity.
-
References
-
Okada, Y., et al. (1994). Acid-catalyzed hydrolysis of maltosyl-beta-cyclodextrin. PubMed. Available at: [Link]
- Jicsinszky, L., et al. (2024). Cyclodextrins in Formulation Development: Complexation and Stability Enhance. Preprints.org.
- Giglio, V., et al. (2015). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution. Ovid.
- Loftsson, T., et al. (2024). Cyclodextrin in Drug Stability and Complexation: A Summary of Recent Findings. MDPI.
-
Fenyvesi, É., et al. (2024). Cyclodextrins' Internal Cavity Hydration: Insights from Theory and Experiment. MDPI. Available at: [Link]
- BenchChem. (2025).
- BenchChem. (2025). A Comprehensive Guide to Cyclodextrin Derivatives: Synthesis, Uses, and Challenges. BenchChem.
-
Popa, L., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Jambhekar, S. S., & Breen, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - PubMed Central. Available at: [Link]
- Szemán, J., et al. (2011). Separation Methods for Analysis of Cyclodextrin Derivatives.
-
Mura, P. (2015). Physicochemical characterization of cyclodextrin-drug interactions in the solid state and the effect of water on these interactions. PubMed. Available at: [Link]
-
Moccia, F., et al. (2014). Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. Available at: [Link]
- Muadcheingka, T., & Tantishaiyakul, V. (2024). initial moisture content of the cyclodextrin inclusion complexes.
-
Fourmentin, S., et al. (2016). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC - NIH. Available at: [Link]
- Robitzer, M., et al. (2012). Ring-Opening of Cyclodextrins: An Efficient Route to Pure Maltohexa-, Hepta-, and Octaoses. Molecules.
-
Mahat, K., et al. (2010). Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes. PubMed. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 6-O-(Maltosyl)
- BenchChem. (2025). 6-O-(α-Maltosyl)cyclomaltohexaose vs. β-Cyclodextrin: A Comparative Guide to Solubility Enhancement. BenchChem.
- Gazy, T., et al. (2004). Degradation of raw or film-incorporated beta-cyclodextrin by enzymes and colonic bacteria. ScienceDirect.
-
Larsen, K. L., et al. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. PubMed. Available at: [Link]
-
Jambhekar, S. S., & Breen, P. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. MDPI. Available at: [Link]
- Loftsson, T., et al. (2015). Effects of cyclodextrins on the chemical stability of drugs in aqueous solutions.
- Wimmer, E. (n.d.). Hydrolyse von β-Cyclodextrin und Nachweis des Abbauproduktes. Chemiedidaktik Uni Wuppertal.
- Larsen, K. L., et al. (2019). Correlation between Stability Constant and pH for Cyclodextrin Complexes. Roskilde University.
-
Park, K. H., et al. (2008). Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. PubMed. Available at: [Link]
- Roquette. (n.d.). Stability Study of Biopharma Grade Hydroxypropyl β-Cyclodextrin in Solution. Roquette.
-
Uekama, K., et al. (1993). Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. PubMed. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acid-catalyzed hydrolysis of maltosyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrolyse von β-Cyclodextrin und Nachweis des Abbauproduktes [chemiedidaktik.uni-wuppertal.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. forskning.ruc.dk [forskning.ruc.dk]
- 8. researchgate.net [researchgate.net]
- 9. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of temperature on cyclodextrin production and characterization of paracetamol/cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of 6-O-Maltosyl-β-cyclodextrin
Welcome to the technical support center for the synthesis of 6-O-Maltosyl-β-cyclodextrin (M-β-CD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the enzymatic synthesis of this valuable branched cyclodextrin. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction yields effectively.
Core Concept: The Enzymatic Transglycosylation Pathway
The synthesis of 6-O-Maltosyl-β-cyclodextrin is most efficiently and regioselectively achieved through an enzymatic pathway. This process typically utilizes the "reverse action" of a debranching enzyme, such as pullulanase.[1] In its natural role, pullulanase hydrolyzes α-1,6-glucosidic linkages. However, under conditions of high substrate concentration, the thermodynamic equilibrium can be shifted to favor synthesis over hydrolysis.[1][2]
In this transglycosylation reaction, the enzyme transfers a maltosyl group from a donor molecule (commonly maltose) to the primary 6-hydroxyl position of a glucose unit on the β-cyclodextrin acceptor molecule. This forms the desired 6-O-Maltosyl-β-cyclodextrin with a new α-1,6-glucosidic bond.[2][3]
Caption: Troubleshooting flowchart for low M-β-CD yield.
Q3: My purification is inefficient, and the final product has low purity. How can I improve it?
A significant portion of apparent yield loss occurs during purification. The goal is to efficiently separate the large M-β-CD molecule from the much smaller, and highly abundant, unreacted maltose and other non-cyclic saccharides.
Root Cause Analysis & Solutions:
-
Ineffective Initial Cleanup: Directly applying the crude reaction mixture to a chromatography column will overload it, leading to poor separation. An initial bulk separation step is essential.
-
Recommendation: Use fractional precipitation with solvents. The addition of methanol and ethanol will precipitate the larger cyclodextrin-based molecules while keeping the smaller, unreacted maltose and byproducts in solution. [2]This step is critical for removing the bulk of contaminants.
-
-
Inappropriate Chromatography Method: Using the wrong type of column or elution conditions will fail to resolve M-β-CD from remaining impurities like unreacted β-CD.
-
Recommendation: Gel filtration chromatography (also known as size-exclusion chromatography) is highly effective. A resin like Toyopearl HW-40S can effectively separate M-β-CD from the smaller, unreacted β-CD and any remaining small saccharides. [2]
-
Frequently Asked Questions (FAQs)
-
What is a typical starting point for reaction conditions? Based on published data for Bacillus acidopullulyticus pullulanase, a robust starting point is a 70% (w/w) solution of maltose and β-CD (at a 12:1 molar ratio) in a pH 4.5 acetate buffer, with 150 U of enzyme per gram of β-CD, incubated at 65°C for 48-60 hours. [2][4]
-
How should I prepare the high-concentration substrate solution? Dissolving 70-75% solids in buffer can be difficult. Gently warm the buffer while stirring to aid dissolution. Add the substrates slowly to prevent clumping. The final solution will be viscous.
-
What analytical methods are best for monitoring the reaction? High-Performance Liquid Chromatography (HPLC) with an amino-based or reversed-phase column is ideal for quantifying the consumption of β-CD and the formation of M-β-CD. [4]For structural confirmation of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry are required. [1][2]
Data & Visualization
Table 1: Optimized Reaction Parameters
This table summarizes optimized conditions derived from literature for the synthesis of M-β-CD using Bacillus acidopullulyticus pullulanase. [2]
| Parameter | Optimal Condition/Value | Rationale |
|---|---|---|
| Enzyme | Bacillus acidopullulyticus Pullulanase | Thermostable and efficient in catalyzing the reverse transglycosylation reaction. |
| Enzyme Conc. | 100-200 U/g of β-CD | Balances reaction rate with cost-effectiveness. |
| Molar Ratio | 9:1 to 18:1 (Maltose:β-CD) | High donor excess drives the equilibrium towards product formation. |
| Substrate Conc. | 70-75% (w/w) | High concentration favors synthesis over hydrolysis. |
| pH | 4.0 - 4.5 | Optimal pH for enzyme activity and stability. |
| Temperature | 60 - 70°C | Optimal temperature for this thermostable enzyme. |
| Reaction Time | ~60 hours | Sufficient time to reach maximum conversion before potential product degradation. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of 6-O-Maltosyl-β-cyclodextrin
This protocol is a generalized starting point based on established methods. [2]Optimization may be required.
-
Substrate Preparation:
-
In a temperature-controlled reaction vessel, prepare a 70% (w/w) substrate solution. For example, to make a 100g solution, add 20.7g of β-cyclodextrin and 49.3g of maltose monohydrate to 30g of 50mM sodium acetate buffer (pH 4.5). This corresponds to a molar ratio of approximately 12:1 (maltose:β-CD).
-
Warm the mixture to 60°C and stir until all components are fully dissolved. The solution will be highly viscous.
-
-
Enzymatic Reaction:
-
Once the solution temperature is stable at 65°C, add the pullulanase enzyme (e.g., 150 units per gram of β-CD used).
-
Maintain the reaction at 65°C with gentle stirring for 48-72 hours.
-
Monitor the reaction progress periodically by taking small aliquots and analyzing them via HPLC to determine the concentration of M-β-CD.
-
-
Reaction Termination:
-
To stop the reaction, heat the mixture to 100°C for 15 minutes to denature and inactivate the enzyme.
-
Cool the reaction mixture to room temperature.
-
Protocol 2: Purification via Fractional Precipitation and Column Chromatography
-
Fractional Precipitation:
-
Dilute the crude reaction mixture with an equal volume of deionized water to reduce viscosity.
-
Slowly add 3 volumes of ethanol while stirring. A white precipitate containing M-β-CD, unreacted β-CD, and other large saccharides should form.
-
Allow the precipitate to settle, then centrifuge the mixture and discard the supernatant, which contains the majority of the unreacted maltose.
-
Re-dissolve the pellet in a minimal amount of hot water and repeat the ethanol precipitation to further wash away impurities.
-
-
Gel Filtration Chromatography:
-
Dissolve the washed precipitate from the previous step in the chromatography mobile phase (e.g., deionized water).
-
Load the solution onto a packed gel filtration column (e.g., Toyopearl HW-40S). [2] * Elute the column with the mobile phase, collecting fractions.
-
Analyze the collected fractions using HPLC or TLC to identify those containing pure 6-O-Maltosyl-β-cyclodextrin. The product should elute after any higher-order branched products but before the smaller, unreacted β-cyclodextrin.
-
Pool the pure fractions and lyophilize (freeze-dry) to obtain the final product as a white powder.
-
References
-
Kelly, R. M., et al. (2009). Engineering of cyclodextrin glucanotransferases and the impact for biotechnological applications. Applied Microbiology and Biotechnology. [Link]
-
Peev, G., et al. (2012). Investigation on Cyclodextrin Production with Cyclodextrin Glucanotransferase from Bacillus megaterium. ResearchGate. [Link]
-
Wikipedia. (n.d.). Cyclomaltodextrin glucanotransferase. Wikipedia. [Link]
-
Park, J. H., et al. (2008). Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. PubMed. [Link]
-
Vasileva, N., et al. (2020). Conditions for immobilization of cyclodextrin glucanotransferase from Bacillus megaterium on DEAE-cellulose activated with glutaraldehyde. BIO Web of Conferences. [Link]
-
Leemhuis, H., et al. (2010). The evolution of cyclodextrin glucanotransferase product specificity. Applied Microbiology and Biotechnology. [Link]
-
Reddy, P., et al. (2015). β-Cyclodextrin Production by Cyclodextrin Glucanotransferase from an Alkaliphile Microbacterium terrae KNR 9 Using Different Starch Substrates. PubMed Central. [Link]
-
Shiraishi, T., et al. (1993). Synthesis of Maltosyl(α1→6)cyclodextrins through the Reverse Reaction of Thermostable Bacillus acidopullulyticus Pullulanase. Taylor & Francis Online. [Link]
-
Jamro, M., et al. (2018). Mono-6-Substituted Cyclodextrins—Synthesis and Applications. PubMed Central. [Link]
-
Wang, H. P., et al. (2023). Engineering of cyclodextrin glycosyltransferase improves the conversion efficiency of rebaudioside A to glucosylated steviol glycosides and increases the content of short-chain glycosylated steviol glycoside. PubMed Central. [Link]
-
ResearchGate. (n.d.). Release study of 6‐O‐alpha‐maltosyl‐beta‐cyclodextrin (Mal‐β‐CD). ResearchGate. [Link]
-
ResearchGate. (2016). Efficient Synthesis of Glucosyl-β-Cyclodextrin from Maltodextrins by Combined Action of Cyclodextrin Glucosyltransferase and Amyloglucosidase. ResearchGate. [Link]
-
Iohara, D., et al. (2018). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. MDPI. [Link]
-
Zhang, T., et al. (2019). Engineering of Cyclodextrin Glycosyltransferase through a Size/Polarity Guided Triple-Code Strategy with Enhanced α-Glycosyl Hesperidin Synthesis Ability. PubMed Central. [Link]
-
Coutinho, T., et al. (2021). Implementation of an Enzyme Membrane Reactor to Intensify the α-O-Glycosylation of Resveratrol Using Cyclodextrins. PubMed Central. [Link]
Sources
Technical Support Center: Characterization of 6-O-Maltosyl-β-Cyclodextrin Complexes
Welcome to the technical support center for the characterization of 6-O-Maltosyl-β-cyclodextrin (M-β-CD) inclusion complexes. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of confirming and characterizing these valuable supramolecular systems. M-β-CD, with its enhanced aqueous solubility and unique complexation properties, offers significant advantages over its parent β-cyclodextrin, but its characterization requires a nuanced approach.[1] This center provides field-proven insights, troubleshooting guides for common analytical techniques, and detailed experimental protocols to ensure the integrity and accuracy of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the characterization of M-β-CD complexes.
Q1: Why is characterization of M-β-CD complexes crucial in drug development?
A1: The primary function of M-β-CD in pharmaceutical formulations is to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[1][2] Rigorous characterization is essential to:
-
Confirm Complex Formation: To ensure that the observed benefits are due to the formation of a true inclusion complex and not other phenomena.
-
Determine Stoichiometry: Understanding the host-guest ratio (e.g., 1:1, 1:2) is critical for formulation optimization and regulatory submissions. The maltosyl substitution on M-β-CD can lead to different stoichiometries compared to native β-cyclodextrin.[3]
-
Quantify Binding Affinity: The stability constant (Ka) of the complex dictates its in-vivo behavior and the release profile of the drug.
-
Elucidate the 3D Structure: Knowing the geometry of the inclusion provides insights into the interactions driving complexation and helps in designing more effective formulations.
Q2: How does the maltosyl group affect the characterization process compared to native β-cyclodextrin?
A2: The maltosyl group significantly enhances the aqueous solubility of the cyclodextrin itself, which is a major advantage for forming soluble inclusion complexes.[1] However, this substitution also introduces specific challenges in characterization:
-
NMR Spectroscopy: The additional sugar moiety adds complexity to the ¹H NMR spectrum, potentially causing signal overlap with guest protons or the protons of the cyclodextrin cavity.
-
Stoichiometry: The flexible maltosyl group can interact with the guest molecule or influence the cavity's microenvironment, sometimes favoring different or multiple stoichiometries (e.g., 1:1 and 2:1) that may coexist.[3]
-
Thermodynamics: The maltosyl group may participate in secondary interactions with the guest molecule, which can lead to more complex ITC thermograms that require careful interpretation.
Q3: What is the first step I should take to confirm the formation of an M-β-CD complex?
A3: A Phase Solubility Study , according to the Higuchi and Connors method, is the foundational experiment.[4] This study not only provides strong evidence for complex formation but also helps in determining the apparent stability constant (Kc) and the stoichiometry of the complex in solution. The resulting phase solubility diagram will indicate the nature of the interaction. A linear increase in guest solubility with increasing M-β-CD concentration (AL-type diagram) typically suggests the formation of a soluble 1:1 complex.
Q4: Can M-β-CD form aggregates, and how does this affect my results?
A4: Yes, like other cyclodextrins, M-β-CD and its complexes can form aggregates or higher-order complexes in solution.[5] This can complicate characterization in several ways:
-
Dynamic Light Scattering (DLS): May show larger particle sizes that could be misinterpreted as very large complexes.
-
NMR Spectroscopy: Aggregation can lead to significant line broadening of NMR signals, making spectral interpretation difficult.
-
Isothermal Titration Calorimetry (ITC): The aggregation/disaggregation process can contribute to the heat profile, confounding the thermodynamic analysis of the primary inclusion event. It is crucial to be aware of the potential for aggregation and to use techniques like DLS to assess the particulate population in your samples.[6]
Part 2: Troubleshooting Guides for Key Analytical Techniques
This section provides detailed troubleshooting for common issues encountered during the characterization of M-β-CD complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for unequivocally proving the formation of an inclusion complex and for elucidating its three-dimensional structure in solution. Chemical shift changes of both the host (M-β-CD) and guest (drug) protons upon complexation provide direct evidence of their interaction.[7]
Caption: NMR workflow for M-β-CD complex characterization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No significant chemical shift changes (Δδ) observed. | 1. No complex formation. 2. Very weak interaction (low Ka). 3. Guest is not penetrating the cavity. | 1. Confirm interaction with an orthogonal technique (e.g., ITC). 2. Increase the concentration of the host (M-β-CD) to push the equilibrium towards the complexed state. 3. Check for intermolecular NOEs in a 2D ROESY experiment, which are more sensitive to proximity than chemical shift changes.[8] |
| Severe line broadening of guest and/or host signals. | 1. Intermediate exchange on the NMR timescale. 2. Aggregation of the complex or the free cyclodextrin.[5] | 1. Acquire spectra at different temperatures. Increasing the temperature can shift the exchange to the fast regime, resulting in sharper averaged signals. 2. Lower the sample concentration to reduce aggregation. 3. Use DLS to check for the presence of aggregates in the NMR sample. |
| Signal overlap in 2D ROESY spectrum. | 1. Proton signals of the guest molecule overlap with the M-β-CD H5/H6 or maltosyl protons.[9] | 1. Adjust the pH of the sample, as this can sometimes induce small chemical shift changes that resolve the overlap.[9] 2. Perform 1D selective ROESY experiments by selectively irradiating a well-resolved guest proton signal and observing the NOE to the host protons.[9] |
| Ambiguous stoichiometry from Job's Plot. | 1. Co-existence of multiple complex stoichiometries (e.g., 1:1 and 2:1).[3] 2. Weak binding affinity. | 1. Fit the titration data to more complex binding models (e.g., 1:1 + 2:1) using specialized software. 2. Corroborate the stoichiometry with data from other techniques like ITC or mass spectrometry. |
Isothermal Titration Calorimetry (ITC)
ITC is the gold standard for determining the thermodynamics of binding. It directly measures the heat released or absorbed during complex formation, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy (ΔG) and entropy change (ΔS) can be calculated.
-
Preparation: Prepare solutions of the guest and M-β-CD in the same buffer to minimize heats of dilution. Degas all solutions thoroughly.
-
Loading: Fill the ITC sample cell with the M-β-CD solution (e.g., 0.5-1 mM) and the injection syringe with the guest solution (e.g., 5-10 mM).
-
Titration: Perform a series of small injections (e.g., 2-5 µL) of the guest solution into the M-β-CD solution at a constant temperature.
-
Control: Perform a control experiment by injecting the guest solution into the buffer to determine the heat of dilution.
-
Analysis: Subtract the heat of dilution from the binding data and fit the resulting isotherm to an appropriate binding model (e.g., "One Set of Sites") to extract the thermodynamic parameters.[10]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low signal-to-noise ratio or very small heat changes. | 1. Low binding enthalpy (ΔH ≈ 0). 2. Very weak interaction (low Ka). 3. Incorrect concentration of reactants. | 1. For nearly athermic interactions, consider using a competitive ITC experiment with a guest known to have a favorable ΔH.[11] 2. Increase the concentrations of both the host and guest to generate a larger signal. Ensure the "c-window" (c = Ka * [Macromolecule]) is between 10 and 1000 for optimal results. |
| Complex thermogram that does not fit a simple 1:1 model. | 1. Presence of multiple binding events (e.g., 1:1 and 2:1 complexes).[3] 2. Guest or host aggregation/disaggregation upon titration. 3. Protonation/deprotonation events upon binding. | 1. Attempt to fit the data to more complex models (e.g., "Two Sets of Sites" or sequential binding models). 2. Analyze the sample by DLS before and after titration to check for aggregation. 3. Perform the experiment in buffers with different ionization enthalpies (e.g., phosphate vs. Tris) to identify any proton exchange. |
| Stoichiometry (n) value is not an integer (e.g., n = 0.6). | 1. Inaccurate concentration of one or both reactants. 2. A portion of the host or guest is inactive or aggregated. 3. If n is close to 0.5, it may indicate a 2:1 (Guest:Host) complex.[10] | 1. Accurately determine the concentrations of your stock solutions (e.g., by UV-Vis or NMR with an internal standard). 2. Ensure the purity of your M-β-CD and guest. 3. Re-evaluate the expected stoichiometry. A value of n=0.5 in a standard titration (guest in syringe) suggests that two guest molecules bind to one host molecule.[10] |
| Large, inconsistent heats of dilution. | 1. Mismatched buffers between the cell and syringe solutions. 2. Inadequate degassing of solutions. | 1. Ensure that the final dialysis buffer for the host is used to dissolve the guest. 2. Thoroughly degas all solutions immediately before the experiment. |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a valuable tool for confirming the stoichiometry of non-covalent complexes.[12][13] The soft nature of ESI allows for the transfer of intact complexes from solution to the gas phase for detection.
Caption: ESI-MS workflow for stoichiometry determination.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Only free host and guest ions are detected; no complex ion observed. | 1. The complex is too weak to survive in the gas phase. 2. In-source fragmentation due to harsh ESI conditions.[14] | 1. Use a "softer" ionization method if available. 2. Systematically reduce the capillary voltage, desolvation temperature, and other source parameters to minimize in-source dissociation.[14] 3. Use a volatile buffer like ammonium acetate to aid in the desolvation process. |
| Complex spectra with multiple adducts (e.g., Na⁺, K⁺). | 1. Contamination of the sample or solvent with salts. | 1. Use high-purity solvents and deionized water. 2. While sometimes unavoidable, these adducts can also help confirm the mass of the complex. Ensure you are correctly calculating the expected mass for different adducts. |
| Observation of higher-order clusters or aggregates. | 1. High sample concentration leading to non-specific aggregation.[14] | 1. Dilute the sample significantly before infusion. 2. Optimize source conditions to favor the detection of monomeric complexes over larger aggregates. |
| Difficulty in ionizing or transmitting the free guest molecule. | 1. The guest molecule may have poor ionization efficiency under the chosen conditions.[15] | 1. This can sometimes make it difficult to assess the relative abundance of free vs. complexed species. Focus on the unambiguous identification of the complex ion. 2. Try both positive and negative ion modes. |
References
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Sulfobutylation of Beta-Cyclodextrin Enhances the Complex Formation with Mitragynine: An NMR and Chiroptical Study. (2022). MDPI. [Link]
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Two-dimensional ROESY spectrum of spironolactone-b-cyclodextrin... (n.d.). ResearchGate. [Link]
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Diagnostic region of the ROESY NMR spectrum for the -CD‚5 complex. (n.d.). ResearchGate. [Link]
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Determination of inclusion geometry of cyclodextrin host-guest complexes: Applicability of 1D selective NMR methods. (2023). DTU Research Database. [Link]
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Enantioselective Complexation of Xylopinine: A Cyclodextrin-Assisted CE and NMR Study. (2025). MDPI. [Link]
-
Thermodynamics of inclusion complex formation of β-cyclodextrin with a variety of surfactants differing in the nature of headgroup. (2025). ResearchGate. [Link]
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Noncovalent Complexes of Cyclodextrin with Small Organic Molecules: Applications and Insights into Host–Guest Interactions in the Gas Phase and Condensed Phase. (n.d.). PMC. [Link]
-
1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes. (n.d.). PubMed. [Link]
-
Aggregation of cyclodextrins: An explanation of the abnormal solubility of?. (2025). ResearchGate. [Link]
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The effect of maltosyl-β-cyclodextrin concentration on the permeation... (n.d.). ResearchGate. [Link]
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How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. (n.d.). Semantic Scholar. [Link]
-
NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (2016). PubMed Central. [Link]
-
NMR Study on the Inclusion Complexes of β-Cyclodextrin with Isoflavones. (n.d.). MDPI. [Link]
-
On the ease of predicting the thermodynamic properties of beta-cyclodextrin inclusion complexes. (n.d.). PubMed Central. [Link]
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Synthesis and Inclusion Properties of a β-Cyclodextrin Heptaphosphoramidate. (2024). PMC. [Link]
-
Ion Mobility-Mass Spectrometry Strategies to Elucidate the Anhydrous Structure of Noncovalent Guest/Host Complexes. (2024). ACS Publications. [Link]
-
Cyclodextrins, Surfactants and Their Inclusion Complexes. (2025). PubMed Central. [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. (n.d.). MDPI. [Link]
-
A study of the aggregation of cyclodextrins: Determination of the critical aggregation concentration, size of aggregates and thermodynamics using isodesmic and K2-K models. (2017). PubMed. [Link]
-
Inclusion Complexes between β-Cyclodextrin and Gaseous Substances—N2O, CO2, HCN, NO2, SO2, CH4 and CH3CH2CH3: Role of the Host's Cavity Hydration. (2024). MDPI. [Link]
-
Cyclodextrin-based aggregates and characterization by microscopy. (n.d.). Semantic Scholar. [Link]
-
How to conduct and interpret ITC experiments accurately for cyclodextrin-guest interactions. (n.d.). Semantic Scholar. [Link]
-
Monosubstituted Maltosyl Cyclodextrins for the Potential Treatment of NPC. (2022). Cyclodextrin News. [Link]
-
Full article: Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. (n.d.). Taylor & Francis Online. [Link]
-
1 H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. a 2.0-4.5 and b 5.0-8.0 ppm. (n.d.). ResearchGate. [Link]
-
Phase solubility studies of the inclusion complexes of repaglinide with β-cyclodextrin and β-cyclodextrin derivatives. (2025). ResearchGate. [Link]
-
Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. (n.d.). IntelCentru. [Link]
-
Improving ITC studies of cyclodextrin inclusion compounds by global analysis of conventional and non-conventional experiments. (2014). Beilstein Journals. [Link]
-
Aggregation of cyclodextrins as an important factor to determine their complexation behavior. (n.d.). Europe PMC. [Link]
-
Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. (n.d.). Semantic Scholar. [Link]
-
Mass Spectrometry of Esterified Cyclodextrins. (n.d.). MDPI. [Link]
-
Aggregation versus inclusion complexes to solubilize drugs with cyclodextrins. A case study using sulphobutylether-β-cyclodextrins and remdesivir. (2021). PubMed Central. [Link]
-
Enzymatic synthesis of dimaltosyl-beta-cyclodextrin via a transglycosylation reaction using TreX, a Sulfolobus solfataricus P2 debranching enzyme. (2008). PubMed. [Link]
-
Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. (n.d.). PubMed Central. [Link]
-
Mass Spectrometry as a Complementary Approach for Noncovalently Bound Complexes Based on Cyclodextrins. (n.d.). PubMed. [Link]
-
Evaluating Theoretical Solvent Models for Thermodynamic and Structural Descriptions of Dacarbazine–Cyclodextrin Complexes. The Theoretical and Conductometric Study. (2025). PMC. [Link]
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Technical Support Center: 6-O-Maltosyl-beta-cyclodextrin Complex Stability and the Influence of pH
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information and troubleshooting advice on the impact of pH on the stability of 6-O-Maltosyl-beta-cyclodextrin (M-β-CD) inclusion complexes.
Frequently Asked Questions (FAQs)
Q1: What is 6-O-Maltosyl-beta-cyclodextrin and why is it used in formulations?
6-O-Maltosyl-beta-cyclodextrin (M-β-CD) is a chemically modified derivative of beta-cyclodextrin, a cyclic oligosaccharide. The modification involves the enzymatic transfer of a maltosyl group to the primary face of the cyclodextrin.[1][2] This structural alteration imparts several advantageous physicochemical properties compared to its parent molecule, including significantly increased aqueous solubility and a favorable safety profile with low toxicity.[1] In pharmaceutical formulations, M-β-CD is primarily used as an excipient to form inclusion complexes with poorly soluble active pharmaceutical ingredients (APIs).[1] This complexation enhances the apparent solubility, dissolution rate, and bioavailability of the encapsulated drug.[1]
Q2: How does pH generally affect the stability of cyclodextrin inclusion complexes?
The stability of a cyclodextrin inclusion complex can be significantly influenced by the pH of the medium, especially when the guest molecule (the drug) is ionizable.[3][4][5][6] The formation of these complexes is primarily driven by hydrophobic interactions, where the nonpolar guest molecule is encapsulated within the hydrophobic cavity of the cyclodextrin.[3][4][5]
For an ionizable drug, a change in pH alters its degree of ionization. Generally, the neutral (unionized) form of a drug is more hydrophobic and thus forms a more stable complex with the cyclodextrin.[3][4][5] As the pH shifts to a value where the drug becomes ionized (charged), its hydrophilicity increases. This increased polarity weakens the hydrophobic interactions with the cyclodextrin cavity, leading to a decrease in the stability constant (Kc) of the complex.[3][4][5][6]
Q3: My M-β-CD complex seems to be losing efficacy at a certain pH. What is the likely cause?
This is a common observation and is almost certainly linked to the ionization state of your guest molecule. If your drug has an acidic or basic functional group, its charge will change as the pH of the solution crosses its pKa value. This change in ionization state directly impacts the stability of the inclusion complex.[3][4][5]
For instance, if you are working with a basic drug, as the pH decreases below its pKa, the drug will become protonated (cationic). This charged form is more water-soluble and less likely to remain stably encapsulated within the hydrophobic M-β-CD cavity, leading to dissociation of the complex. Conversely, for an acidic drug, increasing the pH above its pKa will cause deprotonation (anionic form), similarly destabilizing the complex.[7]
Troubleshooting Guide
Issue 1: Low Complexation Efficiency or Yield
Symptoms:
-
Poor solubility enhancement of the drug.
-
Low yield of solid inclusion complex after preparation (e.g., freeze-drying).
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| pH is unfavorable for complexation | The pH of your preparation medium may be promoting the ionized form of your drug, which has a lower affinity for the M-β-CD cavity.[3][4][5] | Adjust the pH of the aqueous solution to a value where the drug is predominantly in its neutral, more hydrophobic form. For acidic drugs, this means a pH below the pKa, and for basic drugs, a pH above the pKa. |
| Mismatch in guest-host size | The guest molecule may be too large or too small to fit optimally within the M-β-CD cavity, resulting in a weak association.[8] | While you cannot change the size of M-β-CD, ensure that your guest molecule is suitable for beta-cyclodextrin derivatives. If not, you may need to consider other cyclodextrin types (alpha or gamma). |
| Inefficient preparation method | The method used to prepare the complex (e.g., co-precipitation, kneading) can influence the efficiency of complex formation.[8] | The freeze-drying (lyophilization) method is often highly effective for producing amorphous complexes with high efficiency.[8] |
| Competition from co-solvents | Organic co-solvents can compete with the guest molecule for a place within the cyclodextrin cavity, reducing complexation efficiency.[8] | Water is the ideal solvent for cyclodextrin complexation due to the hydrophobic effect. Minimize or eliminate the use of organic co-solvents where possible.[8] |
Issue 2: Inconsistent Stability Constant (Kc) Values Across Different pH Conditions
Symptoms:
-
Significant variation in the measured binding affinity of your drug with M-β-CD when experiments are conducted in different buffer systems or at varying pH levels.
Causality and Troubleshooting Workflow:
The stability constant is not a fixed value for ionizable drugs; it is pH-dependent.[3][4][5][6] A theoretical relationship exists between the observed stability constant (Kobs) at a given pH and the intrinsic stability constants of the neutral (KN) and ionized (KI) forms of the drug, as well as the drug's pKa.
Workflow for Investigating pH-Dependent Stability:
Caption: Equilibrium of an acidic guest with M-β-CD at varying pH.
As illustrated, the neutral form (HA) forms a more stable complex (higher KN) due to favorable hydrophobic interactions. As the pH increases above the pKa, the equilibrium shifts towards the ionized form (A⁻), which forms a less stable complex (lower KI), leading to an overall decrease in observed complex stability.
References
-
Samuelsen, L., Holm, R., & Schönbeck, C. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. International Journal of Pharmaceutics, 568, 118523. [Link]
-
PubMed. (2019). Correlation between the stability constant and pH for β-cyclodextrin complexes. [Link]
-
PubMed. (1999). Determination of stability constant of beta-cyclodextrin complexes using the membrane permeation technique and the permeation behavior of drug-competing agent-beta-cyclodextrin ternary systems. [Link]
-
NIH. (n.d.). High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants. [Link]
-
Semantic Scholar. (2019). Correlation between the Stability Constant and pH for β-Cyclodextrin Complexes. [Link]
-
Lutka, A., & Gołda, B. (n.d.). THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. [Link]
-
Roskilde University. (2019). Correlation between Stability Constant and pH for Cyclodextrin Complexes. [Link]
-
NIH. (n.d.). Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. [Link]
-
NIH. (n.d.). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. [Link]
-
ResearchGate. (n.d.). The Influence of Water-soluble Polymers and pH on Hydroxypropyl-β-Cyclodextrin Complexation of Drugs. [Link]
Sources
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- 2. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. forskning.ruc.dk [forskning.ruc.dk]
- 4. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 5. Correlation between the stability constant and pH for β-cyclodextrin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. ptfarm.pl [ptfarm.pl]
- 8. pdf.benchchem.com [pdf.benchchem.com]
analytical techniques for purity assessment of 6-O-Maltosyl-beta-cyclodextrin
Welcome to the technical support guide for the analytical assessment of 6-O-Maltosyl-β-cyclodextrin (M-β-CD). This document is designed for researchers, scientists, and drug development professionals who require robust, reliable methods to verify the purity and identity of this specialized cyclodextrin derivative. As a mono-substituted cyclodextrin with a precise molecular weight, M-β-CD offers significant advantages over heterogeneous mixtures like Hydroxypropyl-β-cyclodextrin (HP-β-CD)[1]. However, ensuring its purity is paramount for consistent performance in pharmaceutical formulations and for regulatory compliance. This guide provides in-depth, field-proven insights into the primary analytical techniques, complete with troubleshooting advice and validated protocols.
The Criticality of Purity for 6-O-Maltosyl-β-Cyclodextrin
6-O-α-Maltosyl-β-cyclodextrin is produced by the enzymatic modification of β-cyclodextrin, where a maltose unit is attached to one of the primary hydroxyl groups[1]. The primary goal of purity assessment is to quantify the main compound and identify and quantify any process-related impurities.
Key Potential Impurities:
-
Starting Materials: Unreacted β-cyclodextrin and maltose.
-
Side Products: Isomers with maltosyl substitution at other positions (e.g., C2 or C3 hydroxyls).
-
Degradation Products: Ring-opened species or smaller oligosaccharides.
The following workflow outlines a comprehensive approach to purity assessment, leveraging orthogonal analytical techniques to build a complete purity profile.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle of Analysis
HPAEC-PAD is an exceptionally powerful technique for analyzing carbohydrates, including cyclodextrins.[2][3] Carbohydrates are weakly acidic and can be separated as anions under high pH conditions using strong anion-exchange columns.[3][4] Pulsed Amperometric Detection (PAD) allows for the direct, sensitive, and derivatization-free quantification of these molecules as they elute, making it a superior method for this class of compounds.[2][5] This technique is capable of separating M-β-CD from its parent β-CD and other related saccharides with high resolution.
Frequently Asked Questions (FAQs)
Q: Why is HPAEC-PAD preferred over HPLC-UV for M-β-CD? A: M-β-CD, like other saccharides, lacks a significant UV chromophore, making detection by UV-Vis spectrophotometry impractical without derivatization. HPAEC-PAD provides direct and highly sensitive detection, eliminating time-consuming sample preparation steps and potential artifacts from derivatization.[2]
Q: What type of column is best suited for this analysis? A: Polymer-based, strong anion-exchange columns designed to withstand high pH eluents are required. Columns like the Thermo Scientific™ Dionex™ CarboPac™ series (e.g., PA200) are specifically developed for high-resolution separation of oligosaccharides and are well-suited for resolving M-β-CD from potential impurities.[6]
Q: Do I need to prepare my eluent fresh daily? A: Yes. The high pH mobile phases (typically sodium hydroxide) readily absorb atmospheric carbon dioxide, which forms carbonate. Carbonate ions bind strongly to the anion-exchange column, competing with the analyte and leading to loss of resolution and shifting retention times. It is critical to use high-purity, degassed water and to blanket the eluent reservoir with an inert gas like helium or nitrogen.
Troubleshooting Guide
Q: My retention times are drifting to be earlier with each injection. What's the cause? A: This is a classic symptom of carbonate contamination in your eluent. The carbonate buildup on the column reduces the available sites for analyte interaction, causing premature elution.
-
Solution: Prepare fresh eluent using sparged, deionized water. Ensure the eluent bottle is protected from air with an inert gas blanket. If the problem persists, the column may require a thorough cleaning according to the manufacturer's protocol to strip the accumulated carbonate.
Q: I'm seeing poor peak shape (tailing or fronting). How can I improve it? A: Poor peak shape can result from several factors:
-
Column Overload: You are injecting too much sample. Dilute your sample and reinject.
-
Contamination: The guard or analytical column may be contaminated. Perform a column wash cycle as recommended by the manufacturer.
-
Inappropriate Eluent Strength: The gradient or isocratic conditions may not be optimal. For M-β-CD, a gradient of sodium acetate in a sodium hydroxide mobile phase is often used to elute more strongly retained species and clean the column.
Experimental Protocol: HPAEC-PAD Analysis of M-β-CD
This protocol is adapted from established methods for cyclodextrin analysis.[6]
-
System Preparation:
-
HPLC System: A biocompatible (PEEK) HPLC or UHPLC system.
-
Column: Thermo Scientific™ Dionex™ CarboPac™ PA200 (3 x 150 mm) with a corresponding guard column.
-
Eluents:
-
A: Deionized Water (18.2 MΩ·cm, degassed)
-
B: 100 mM Sodium Hydroxide (NaOH)
-
C: 1 M Sodium Acetate (NaOAc) in 100 mM NaOH
-
-
Detector: Pulsed Amperometric Detector with a gold working electrode.
-
-
Sample and Standard Preparation:
-
Accurately weigh and dissolve M-β-CD reference standard and sample in deionized water to a final concentration of approximately 10-20 mg/L.
-
Filter samples through a 0.22 µm syringe filter if any particulates are visible.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 20.1 | |
| 30.0 | |
| 30.1 | |
| 40.0 | |
| PAD Waveform | Four-potential waveform optimized for carbohydrates (refer to instrument manual) |
-
System Suitability:
-
Inject a reference standard solution five times. The relative standard deviation (RSD) for the peak area of M-β-CD should be ≤ 2.0%.
-
The resolution between M-β-CD and any known impurity (e.g., β-cyclodextrin) should be ≥ 2.0.
-
High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) or Evaporative Light Scattering Detection (ELSD)
Principle of Analysis
Reversed-phase HPLC on C18 columns can be used for the purity assay of M-β-CD.[7][8] Since the analyte lacks a UV chromophore, universal detectors like Refractive Index (RI) or Evaporative Light Scattering (ELSD) are necessary.[9] This method is often used for quantitative analysis (assay) of the main component.
Frequently Asked Questions (FAQs)
Q: Which detector is better for this analysis, RI or ELSD? A: Both have advantages.
-
RI Detector: Offers good linearity for quantification but is sensitive to temperature and pressure fluctuations and is incompatible with gradient elution. It's best for isocratic assays.
-
ELSD: Is compatible with gradient elution, which is useful for separating multiple impurities. It is generally more sensitive than RI but may have a non-linear response, requiring a calibration curve for accurate quantification.
Q: My column backpressure increases with every injection of M-β-CD. Why? A: Cyclodextrins can be poorly soluble in high-organic-content mobile phases and may precipitate on the column frit or within the stationary phase, especially if the sample solvent is purely aqueous.[10]
-
Preventative Measures: Ensure your sample is fully dissolved and consider using a mobile-phase-like solvent for sample dilution. Always use a guard column.
-
Corrective Action: A thorough column wash is needed. Back-flushing the column (disconnecting it from the detector) with a high-aqueous-content solvent (e.g., 95% water) at a low flow rate can help dissolve trapped cyclodextrin.[10]
Troubleshooting Guide
Experimental Protocol: HPLC-RI Assay
-
System Preparation:
-
HPLC System: Standard HPLC system with an isocratic pump.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile:Water (e.g., 15:85 v/v). The exact ratio must be optimized for the specific column to achieve a suitable retention time (k' between 2 and 10).
-
Detector: Refractive Index (RI) Detector, maintained at a stable temperature (e.g., 35 °C).
-
-
Sample and Standard Preparation:
-
Prepare a stock solution of M-β-CD reference standard in the mobile phase at approximately 1 mg/mL.
-
Prepare sample solutions similarly. Ensure complete dissolution.
-
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Run Time | 20 minutes |
-
Validation & Quantification:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle of Analysis
NMR is a definitive technique for structural elucidation and confirmation. For M-β-CD, ¹H NMR can confirm the identity of the molecule, the presence of the maltosyl group, and the substitution pattern. Protons located inside the cyclodextrin cavity (H-3 and H-5) are in a different chemical environment than those on the exterior and show distinct chemical shifts.[13][14] The attachment of the maltosyl group at the C6 position causes specific shifts in the signals of nearby protons, which can be confirmed with 2D NMR experiments (e.g., COSY, ROESY).[15]
Frequently Asked Questions (FAQs)
Q: Can ¹H NMR be used to determine purity? A: Yes, ¹H NMR can be used for quantitative purposes (qNMR) if an internal standard of known purity is used. More commonly, it is used to assess purity qualitatively by looking for signals that do not belong to the M-β-CD structure. For example, sharp signals corresponding to free maltose or the distinct pattern of unreacted β-cyclodextrin would indicate impurities.
Q: What solvent should I use for NMR analysis? A: Deuterated water (D₂O) is the most common solvent. For some cyclodextrin complexes or derivatives, DMSO-d₆ can also be used to achieve better solubility or resolve overlapping peaks.[14][16]
Mass Spectrometry (MS)
Principle of Analysis
Mass spectrometry is essential for confirming the molecular weight of M-β-CD.[17] Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to generate intact molecular ions without fragmentation.[18][19] For M-β-CD, the expected mass corresponds to its chemical formula C₅₄H₉₀O₄₅ (Monoisotopic Mass: 1458.47 Da).[20]
Frequently Asked Questions (FAQs)
Q: What ions should I expect to see in the mass spectrum? A: In ESI-MS, you will typically observe adducts with sodium ([M+Na]⁺ at m/z 1481.46) or potassium ([M+K]⁺ at m/z 1497.43), as cyclodextrins readily chelate alkali metals.[17] You may also see the protonated molecule ([M+H]⁺ at m/z 1459.48). High-resolution mass spectrometry (HRMS) can confirm the elemental composition to within a few parts per million (ppm), providing a very high degree of confidence in the compound's identity.
Q: Can MS distinguish between isomers? A: Standard MS cannot easily distinguish between positional isomers (e.g., substitution at C6 vs. C2). However, coupling MS with ion mobility separation (IM-MS) or using tandem MS (MS/MS) to analyze fragmentation patterns can help differentiate isomers based on their shape and bond stabilities.[21]
References
- Galea, C., et al. (2021). Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures. National Institutes of Health (NIH).
- Mocanu, A., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. ResearchGate.
- Thermo Fisher Scientific. (2021). How Innovative Column Chemistries Are Supporting High-Resolution Cyclodextrin Analysis by HPAE-PAD. AnalyteGuru.
-
Mocanu, A., et al. (2021). Mass Spectrometry of Esterified Cyclodextrins. MDPI. Available at: [Link]
- ResearchGate. (n.d.). Mass spectra demonstrating covalent modification of cyclodextrin by luciferin.
- Sodik, J. J., & Rismawanti, R. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI.
- Garcia Torre, A. (2019). Optimization and validation of methods for the analysis of cyclodextrin pharmaceutical drug. University of Barcelona.
- Thermo Fisher Scientific. (n.d.). HPAE-PAD Determination of Cyclodextrins.
- Sodik, J. J., & Rismawanti, R. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health and Medicine.
-
Sodik, J. J., & Rismawanti, R. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health and Medicine, 1(4), 85-100. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of 6-O-(Maltosyl)cyclomaltohexaose and Sulfobutylether-β-cyclodextrin for Pharmaceutical Applications.
-
Zinner, E., et al. (2021). Mass Spectrometric Evaluation of β-Cyclodextrins as Potential Hosts for Titanocene Dichloride. National Institutes of Health (NIH). Available at: [Link]
- ResearchGate. (n.d.). 1H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT.
-
Maggio, R. M., et al. (2013). Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method. PubMed. Available at: [Link]
- BenchChem. (2025). 6-O-(α-Maltosyl)cyclomaltohexaose vs. β-Cyclodextrin: A Comparative Guide to Solubility Enhancement.
- University of Toronto. (n.d.). Solution NMR Studies of a 42 KDa Escherichia Coli Maltose Binding Protein/β-Cyclodextrin Complex. Lewis Kay's group.
-
Bakkour, Y., et al. (2007). 1H NMR studies of maltose, maltoheptaose, alpha-, beta-, and gamma-cyclodextrins, and complexes in aqueous solutions with hydroxy protons as structural probes. PubMed. Available at: [Link]
- GL Sciences. (n.d.). Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector.
-
Pocrnić, M. (2019). Washing cyclodextrins out of HPLC column?. ResearchGate. Available at: [Link]
- ResearchGate. (n.d.). 1H NMR spectra (400 MHz, DMSO-d6) for β-cyclodextrin (a) and inclusion complex (b).
-
Yasmin, N., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PubMed Central. Available at: [Link]
-
Van Camp, W., et al. (2024). Separation of All Classes of Carbohydrates by HPAEC-PAD. LCGC International. Available at: [Link]
-
Se বিশাল, S., & Wilson, R. (2021). The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD). PubMed. Available at: [Link]
-
Creative Biolabs. (n.d.). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). Available at: [Link]
-
PubChem. (n.d.). 6-O-alpha-Maltosyl-beta-cyclodextrin. National Center for Biotechnology Information. Available at: [Link]
- Yegorova, A., et al. (2020). NMR study of the inclusion complexes of β-cyclodextrin with diphenhydramine, clonidine and tolperisone. ResearchGate.
-
Yasmin, N., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. MDPI. Available at: [Link]
Sources
- 1. In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Innovative Column Chemistries Are Supporting High-Resolution Cyclodextrin Analysis by HPAE-PAD - AnalyteGuru [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The Determination of Carbohydrates by High-Performance Anion-Exchange Chromatography Coupled with Pulsed Amperometric Detection (HPAEC-PAD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. international.arikesi.or.id [international.arikesi.or.id]
- 8. international.arikesi.or.id [international.arikesi.or.id]
- 9. LT056 Analysis of Cyclodextrins Using HPLC with a Differential Refractive Index Detector | Technical Support | GL Sciences [glsciences.com]
- 10. researchgate.net [researchgate.net]
- 11. ub.edu [ub.edu]
- 12. Quantitative Analysis of Norfloxacin in β-Cyclodextrin Inclusion Complexes--Development and Validation of a Stability-indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. mdpi.com [mdpi.com]
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- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. 6-O-alpha-Maltosyl-beta-cyclodextrin | C54H90O45 | CID 78357834 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Mass Spectrometry, Ion Mobility Separation and Molecular Modelling: A Powerful Combination for the Structural Characterisation of Substituted Cyclodextrins Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming the Limitations of 6-O-Maltosyl-β-Cyclodextrin in Formulations
Welcome to the technical support center for 6-O-Maltosyl-β-cyclodextrin (M-β-CD). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the formulation of poorly soluble active pharmaceutical ingredients (APIs) with M-β-CD. As a promising second-generation cyclodextrin derivative, M-β-CD offers significant advantages in enhancing solubility and bioavailability while demonstrating a favorable safety profile. However, like any specialized excipient, its successful application hinges on a nuanced understanding of its properties and potential limitations.
This resource is structured to provide not just procedural guidance, but also the underlying scientific rationale to empower you to make informed decisions in your formulation development. We will explore common hurdles such as formulation instability, suboptimal complexation, and potential toxicity concerns, offering practical solutions and preventative strategies.
Troubleshooting Guide: A Proactive Approach to Formulation Challenges
This section is designed to help you diagnose and resolve common issues that may arise during your experiments with 6-O-Maltosyl-β-cyclodextrin.
Issue 1: Suboptimal Drug Solubilization
Symptoms:
-
The observed solubility enhancement of your API is lower than expected.
-
Phase solubility studies show a shallow slope or a non-linear profile (B-type curve), suggesting the formation of an insoluble complex.
Potential Causes and Solutions:
-
Poor API Fit within the M-β-CD Cavity: The size and shape of the API may not be optimal for inclusion in the M-β-CD cavity.
-
Troubleshooting Step: Re-evaluate the molecular dimensions of your API. While M-β-CD has a larger cavity than its parent β-cyclodextrin, some molecules may still be too large or have a geometry that hinders deep inclusion.
-
-
Insufficient Energy Input for Complexation: The method used to form the inclusion complex may not be energetic enough to disrupt the crystalline structure of the API and facilitate its entry into the cyclodextrin cavity.
-
Troubleshooting Step: Experiment with different complexation methods. Freeze-drying (lyophilization) or spray-drying are often more effective than simple kneading or co-precipitation for achieving a true solid dispersion.[1]
-
-
Unfavorable pH: The ionization state of the API can significantly impact its ability to form an inclusion complex.
-
Troubleshooting Step: Adjust the pH of the formulation to favor the unionized form of the API, which is generally more hydrophobic and has a higher affinity for the cyclodextrin cavity.[2]
-
Issue 2: Formulation Instability - Precipitation or Aggregation Over Time
Symptoms:
-
A clear solution of the drug-M-β-CD complex becomes hazy or forms a precipitate upon storage.
-
Dynamic light scattering (DLS) analysis shows the formation of large aggregates.
Potential Causes and Solutions:
-
Supersaturation and Drug Expulsion: The formulation may be in a metastable supersaturated state, leading to the eventual crystallization or precipitation of the free drug.
-
Troubleshooting Step: Consider the addition of a water-soluble polymer, such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP), to act as a precipitation inhibitor. These polymers can help maintain the supersaturated state and prevent drug crystallization.[3]
-
-
Self-Aggregation of M-β-CD: At high concentrations, cyclodextrins and their complexes can self-assemble into aggregates, which can reduce the concentration of free M-β-CD available for complexation and may lead to precipitation.[4][5]
-
Troubleshooting Step: Evaluate the effect of M-β-CD concentration. It is crucial to use the minimum concentration of M-β-CD required to achieve the desired solubility to avoid aggregation. Also, temperature can influence aggregation; therefore, investigating the formulation's stability at different temperatures is recommended.[6]
-
-
Influence of Ionic Strength: High concentrations of salts in the formulation buffer can impact the stability of the inclusion complex and promote aggregation.
-
Troubleshooting Step: Evaluate the effect of buffer type and ionic strength on the formulation's stability. In some cases, reducing the salt concentration or switching to a different buffer system can mitigate aggregation.
-
Issue 3: Unexpected Viscosity at High Concentrations
Symptom:
-
The formulation exhibits high viscosity, making it difficult to handle, filter, or administer, particularly for parenteral applications.
Potential Cause and Solution:
-
High Concentration of M-β-CD: While M-β-CD generally exhibits lower viscosity than other cyclodextrin derivatives like HP-β-CD at similar concentrations, high concentrations can still lead to a significant increase in viscosity.[7]
-
Troubleshooting Step: The primary solution is to optimize the formulation to use the lowest effective concentration of M-β-CD. If a high concentration is unavoidable, consider if the viscosity is acceptable for the intended route of administration. For injectable formulations, lower viscosity is critical.[7]
-
Issue 4: Concerns Regarding Hemolytic Activity or Cytotoxicity
Symptom:
-
In vitro assays indicate potential hemolytic activity or cytotoxicity, raising concerns for parenteral formulations.
Potential Cause and Solution:
-
Cholesterol Extraction from Cell Membranes: A primary mechanism of cyclodextrin-induced toxicity is the extraction of cholesterol from cell membranes, leading to cell lysis.[8]
-
Mitigation Strategy: 6-O-Maltosyl-β-cyclodextrin has been shown to have low toxicity and hemolytic activity.[9][10] However, it is always prudent to perform thorough in vitro safety assessments. The risk of toxicity is concentration-dependent. Ensure that the concentration of M-β-CD in the final formulation is well below any identified cytotoxic levels.
-
Frequently Asked Questions (FAQs)
Q1: What makes 6-O-Maltosyl-β-cyclodextrin a good candidate for solubilizing my API?
A1: 6-O-Maltosyl-β-cyclodextrin is a derivative of β-cyclodextrin where a maltose unit is attached to one of the primary hydroxyl groups. This modification significantly increases its aqueous solubility compared to the parent β-cyclodextrin.[1] The maltosyl group also extends the cavity, which can be advantageous for forming stable inclusion complexes with a wider range of drug molecules.[11][12] Furthermore, it has demonstrated a superior safety profile with lower toxicity compared to some other cyclodextrin derivatives.[9]
Q2: How do I determine the optimal ratio of my drug to M-β-CD?
A2: The optimal drug-to-M-β-CD ratio is typically determined through phase solubility studies, following the method described by Higuchi and Connors.[1] This involves preparing a series of aqueous solutions with increasing concentrations of M-β-CD and adding an excess of your API to each. After reaching equilibrium, the concentration of the dissolved drug is measured. The resulting plot of drug solubility versus M-β-CD concentration will reveal the stoichiometry of the complex (often 1:1) and allow for the calculation of the stability constant (Kc).[9]
Q3: Can I use co-solvents in my formulation with 6-O-Maltosyl-β-cyclodextrin?
A3: While co-solvents can be used, they should be approached with caution. Some co-solvents, such as ethanol, can have a destabilizing effect on the drug-cyclodextrin inclusion complex.[13] This is because the co-solvent molecules can compete with the drug for a place within the cyclodextrin cavity, potentially reducing the complexation efficiency.[14] If a co-solvent is necessary, it is crucial to perform studies to determine the optimal concentration that enhances drug solubility without significantly compromising the stability of the inclusion complex.
Q4: What is the regulatory status of 6-O-Maltosyl-β-cyclodextrin?
A4: While natural cyclodextrins (α, β, and γ) are listed as Generally Recognized As Safe (GRAS) by the US FDA for use as food additives, modified cyclodextrins like 6-O-Maltosyl-β-cyclodextrin are considered novel pharmaceutical excipients.[1][15] Their approval is typically considered as part of a specific drug formulation's New Drug Application (NDA). It is important to consult the latest regulatory guidelines from authorities like the FDA and EMA for the most current information on the use of M-β-CD in pharmaceutical products.
Q5: How can I prepare a solid drug-M-β-CD inclusion complex for further characterization and formulation?
A5: There are several methods to prepare solid inclusion complexes, and the choice depends on the physicochemical properties of your drug and the desired characteristics of the final product. Common methods include:
-
Kneading: The drug and M-β-CD are wetted with a small amount of a solvent (e.g., water-ethanol mixture) to form a paste, which is then kneaded, dried, and sieved.[1]
-
Co-precipitation: The drug is dissolved in an organic solvent, and the M-β-CD is dissolved in an aqueous solution. The two solutions are then mixed to allow the inclusion complex to precipitate.[1]
-
Freeze-Drying (Lyophilization): The drug and M-β-CD are dissolved in a suitable solvent (usually water), and the solution is then freeze-dried. This method often yields a porous and highly soluble powder.[1]
Experimental Protocols and Data Presentation
Protocol 1: Phase Solubility Study
Objective: To determine the stoichiometry and stability constant of the drug-M-β-CD complex.
Methodology:
-
Prepare a series of aqueous solutions of M-β-CD at various concentrations (e.g., 0 to 50 mM) in your desired buffer.
-
Add an excess amount of the API to each M-β-CD solution in sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[16]
-
After equilibration, filter the suspensions (e.g., using a 0.45 μm syringe filter) to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Plot the concentration of the dissolved drug against the concentration of M-β-CD. The slope of the initial linear portion of the diagram can be used to calculate the stability constant (Kc).[9]
Data Presentation: Comparative Solubilization of Fraxinellone
| Cyclodextrin Derivative | Concentration (mM) | Solubility Increase (fold) |
| 6-O-Maltosyl-β-cyclodextrin (M-β-CD) | 350 | ~156 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | 350 | ~172 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 350 | ~83 |
| β-cyclodextrin (β-CD) | 8.82 | ~4 |
| Data adapted from a study on Fraxinellone solubilization.[17] |
Visualizations
Workflow for Troubleshooting Formulation Instability
Caption: A logical workflow for troubleshooting formulation instability.
API and Formulation Parameter Interplay
Caption: Interplay between API properties and formulation parameters.
References
-
In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PMC - PubMed Central. Available at: [Link]
-
Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health and Medical. Available at: [Link]
-
Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ResearchGate. Available at: [Link]
-
Structural basis for cyclodextrins' suppression of human growth hormone aggregation. PMC. Available at: [Link]
-
Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. MDPI. Available at: [Link]
-
Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. Available at: [Link]
-
Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. NIH. Available at: [Link]
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. Available at: [Link]
-
Cyclodextrin-based therapeutics delivery systems: A review of current clinical trials. PMC. Available at: [Link]
-
Analytical techniques for characterization of cyclodextrin complexes in the solid state: A review. PubMed. Available at: [Link]
-
Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. PMC - NIH. Available at: [Link]
-
Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. PubMed. Available at: [Link]
-
Evaluation of the cytotoxicity of beta-cyclodextrin derivatives: evidence for the role of cholesterol extraction. PubMed. Available at: [Link]
-
Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC - PubMed Central. Available at: [Link]
-
THE EFFECT OF pH ON CYCLODEXTRIN COMPLEXATION OF TRIFLUOPERAZINE. ACTA POLONIAE PHARMACEUTICA. Available at: [Link]
-
Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. PubMed. Available at: [Link]
-
Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. figshare. Available at: [Link]
-
Development and optimization of lyophilization cycle. LinkedIn. Available at: [Link]
-
Influence of Ionization and the Addition of Cyclodextrins and Hydrophilic Excipients on the Solubility of Benzthiazide, Isoxicam, and Piroxicam. MDPI. Available at: [Link]
-
A New Approach to the Preparation of Inclusion Complexes with Cyclodextrins: Studying Their Stability Using Molecular Dynamics Methods. MDPI. Available at: [Link]
-
Stability studies of tolbutamide/β-cyclodextrin inclusion complexes. ResearchGate. Available at: [Link]
-
Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells. PubMed. Available at: [Link]
-
Optimizing Lyophilization Bead Formulation and Process for Enhanced Stability and Functionality. LinkedIn. Available at: [Link]
-
Characterization of the Supermolecular Structure of Polydatin/6-O-α-Maltosyl-β-cyclodextrin Inclusion Complex. PubMed. Available at: [Link]
-
Influence of Ethanol as Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. ResearchGate. Available at: [Link]
-
Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study. MDPI. Available at: [Link]
-
Inclusion complexation of ?-cyclodextrin and 6-O-?- maltosyl- and 2-O-(2-hydroxypropyl)-?-cyclodextrins with some fluorescent dyes. ResearchGate. Available at: [Link]
-
Anomalous Properties of Cyclodextrins and Their Complexes in Aqueous Solutions. MDPI. Available at: [Link]
-
The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. PMC - PubMed Central. Available at: [Link]
-
Preparation and Characterization of Inclusion Complexes of B-Cyclodextrin with Ionic Liquid. ResearchGate. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central. Available at: [Link]
-
Characterization and control of the aggregation behavior of cyclodextrins. ResearchGate. Available at: [Link]
-
Cyclodextrins: Structural, Chemical, and Physical Properties, and Applications. MDPI. Available at: [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available at: [Link]
-
"DRUG- CYCLODEXTRIN INCLUSION COMPOUNDS. STUDIES OF THE FORMULATION OF". DigitalCommons@URI. Available at: [Link]
-
Evaluation of some Methods for Preparing Gliclazide- β-Cyclodextrin Inclusion Complexes. Tropical Journal of Pharmaceutical Research. Available at: [Link]
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Validation & Comparative
A Head-to-Head Comparison of 6-O-Maltosyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin for Advanced Drug Formulation
For researchers, scientists, and drug development professionals, the challenge of enhancing the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs) is a persistent hurdle. Among the arsenal of enabling excipients, chemically modified β-cyclodextrins have emerged as powerful tools. This guide provides an in-depth, data-driven comparison of two prominent derivatives: 6-O-Maltosyl-β-cyclodextrin (M-β-CD) and Hydroxypropyl-β-cyclodextrin (HP-β-CD). Our objective is to furnish you with the critical insights and experimental frameworks necessary to make an informed selection for your specific drug development program.
Foundational Principles: The Rationale for β-Cyclodextrin Modification
Native β-cyclodextrin, a cyclic oligosaccharide of seven glucose units, possesses a hydrophilic exterior and a hydrophobic inner cavity, making it an excellent candidate for forming inclusion complexes with lipophilic drug molecules. However, its practical application is often hampered by its relatively low aqueous solubility (approximately 1.85 g/100 mL at room temperature) and potential for nephrotoxicity when administered parenterally[1].
To overcome these limitations, chemical modifications are made to the hydroxyl groups on the cyclodextrin rim. The introduction of substituent groups, such as maltosyl or hydroxypropyl moieties, disrupts the intramolecular hydrogen bonding that contributes to the crystalline structure of native β-cyclodextrin, thereby significantly increasing its aqueous solubility and mitigating its toxicity profile[1][2]. This guide will dissect the nuanced differences that arise from these specific chemical modifications.
Physicochemical Properties: A Tale of Two Substituents
The fundamental differences in the performance of M-β-CD and HP-β-CD are rooted in their distinct physicochemical properties, which are a direct consequence of their respective substituent groups.
| Property | 6-O-Maltosyl-β-cyclodextrin (M-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Molecular Weight | ~1459.27 g/mol [3] | Variable (typically 1380–1540 g/mol ), dependent on the degree of substitution (DS)[4] |
| Aqueous Solubility | High (>147 g/100 mL)[5] | Very high (>60 g/100 mL)[4][6] |
| Ionic Nature | Non-ionic[5] | Non-ionic |
| Appearance | White to off-white powder | White to off-white powder[4] |
| Key Structural Feature | A maltose (disaccharide) unit attached to a primary hydroxyl group. | Hydroxypropyl groups randomly substituted on the hydroxyl groups of the β-cyclodextrin core. The DS influences its properties[7]. |
Expert Insight: The defined molecular weight of M-β-CD, being a mono-substituted derivative, offers greater batch-to-batch consistency, a critical factor in pharmaceutical manufacturing and regulatory compliance. In contrast, HP-β-CD is a mixture of isomers with varying degrees of substitution, which can influence its performance characteristics[3][7].
Performance in Drug Solubilization and Inclusion Complexation
The primary role of these cyclodextrins in drug formulation is to form water-soluble inclusion complexes with poorly soluble APIs. The efficiency of this process is a function of the binding affinity between the cyclodextrin and the guest molecule.
Comparative Solubilization Enhancement
Experimental data consistently demonstrates that both M-β-CD and HP-β-CD are potent solubilizing agents, often outperforming the parent β-cyclodextrin. However, for certain guest molecules, M-β-CD has shown a superior solubilizing capacity.
| Guest Molecule | Cyclodextrin | Fold Increase in Solubility | Stability Constant (Kc) | Reference |
| Fraxinellone | M-β-CD | ~156 | Not specified | [8] |
| HP-β-CD | ~83 | Not specified | [8] | |
| SBE-β-CD | ~172 | Not specified | [8] | |
| β-CD | ~4 | Not specified | [8] | |
| Fucosterol | M-β-CD | Significant Increase | Greater for 1:1 complex | [9] |
| β-CD | No appreciable increase | Greater for 1:2 complex | [9] | |
| Cholesterol | M-β-CD | Equal to or greater than HP-β-CD | Not specified | [3] |
| Meclizine HCl | HP-β-CD | - | 453.54 M⁻¹ | [10] |
| β-CD | - | 370.53 M⁻¹ | [10] | |
| Pilocarpine Prodrugs | HP-β-CD | Marked Increase | 143-815 M⁻¹ (1:1), 29-825 M⁻¹ (1:2) | [11] |
Expert Insight: The study on fraxinellone is particularly illuminating. The significantly higher fold increase in solubility with M-β-CD compared to HP-β-CD suggests that the maltosyl group may contribute to more favorable interactions with this specific guest molecule, potentially through additional hydrogen bonding or a more optimal fit within the complex[8]. This underscores the importance of empirical screening to identify the best-performing cyclodextrin for a given API.
Diagram of Inclusion Complex Formation
Caption: Formation of a drug-cyclodextrin inclusion complex.
Impact on Drug Stability
A critical, yet sometimes overlooked, function of cyclodextrin complexation is the enhancement of the chemical stability of the guest molecule. By encapsulating the labile portions of a drug within its hydrophobic cavity, the cyclodextrin can protect it from degradation pathways such as hydrolysis and oxidation[12][13].
HP-β-CD has been shown to improve the chemical stability of drugs like thalidomide and pilocarpine prodrugs[11]. While direct comparative studies on the stabilizing effects of M-β-CD versus HP-β-CD are less common in the literature, the principle of stabilization through inclusion is applicable to both. The magnitude of the stabilizing effect is dependent on the degree of inclusion and the orientation of the guest molecule within the cyclodextrin cavity.
Biocompatibility and Safety Profile: A Critical Consideration
For any excipient, a favorable safety profile is non-negotiable. Both M-β-CD and HP-β-CD offer significant safety advantages over native β-cyclodextrin.
-
HP-β-CD: Extensive toxicological reviews have concluded that HP-β-CD is well-tolerated in various animal species and in humans, particularly when administered orally. Its hemolytic activity is low, and it is considered non-irritating. The degree of substitution can influence its toxicity, with some studies suggesting that a lower DS may be preferable[7].
-
M-β-CD: M-β-CD has also demonstrated low toxicity[5]. In a study comparing it to sulfobutylether-β-cyclodextrin (SBE-β-CD), M-β-CD was noted for its favorable safety profile[5].
Expert Insight: While both cyclodextrins are considered safe, it is crucial to conduct in vitro cytotoxicity and hemolysis assays as part of the formulation development process to ensure the safety of the final drug product at the intended concentration.
In Vivo Performance and Applications
Ultimately, the success of a drug formulation is determined by its in vivo performance. Both M-β-CD and HP-β-CD have been successfully used to enhance the bioavailability of poorly soluble drugs.
The aforementioned study on fraxinellone provides compelling in vivo evidence for the potential superiority of M-β-CD in certain applications. Oral administration of the fraxinellone/M-β-CD complex in rats resulted in a 5.8-fold increase in bioavailability compared to the free drug, a significantly better outcome than that achieved with the HP-β-CD complex[8].
Both cyclodextrins have also been investigated as potential therapeutic agents for Niemann-Pick disease type C, a lysosomal storage disorder characterized by the accumulation of cholesterol. In a mouse model of the disease, M-β-CD was shown to ameliorate abnormal cholesterol metabolism and prevent neurodegeneration[3].
Experimental Protocols for Comparative Evaluation
To facilitate your own comparative studies, we provide the following detailed, self-validating experimental protocols.
Phase-Solubility Study (Higuchi-Connors Method)
This is a cornerstone experiment to determine the apparent stability constant (Kc) and the stoichiometry of the drug-cyclodextrin complex.
Objective: To quantify the solubilizing efficiency of the cyclodextrin.
Methodology:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin (e.g., M-β-CD or HP-β-CD) at various concentrations (e.g., 0 to 20 mM) in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Addition of Excess Drug: Add an excess amount of the API to each cyclodextrin solution in sealed vials. The excess is critical to ensure that a saturated solution is achieved.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (typically 48-72 hours) to ensure that equilibrium between the dissolved and undissolved drug is reached.
-
Sample Preparation: After equilibration, centrifuge the samples to pellet the undissolved drug.
-
Quantification: Carefully withdraw an aliquot of the supernatant, filter it through a suitable syringe filter (e.g., 0.22 µm), and determine the concentration of the dissolved drug using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The resulting phase-solubility diagram can be used to determine the stoichiometry of the complex and to calculate the stability constant (Kc) from the slope of the initial linear portion of the curve.
Workflow for Phase-Solubility Study
Caption: Workflow for a phase-solubility study.
In Vitro Cytotoxicity Assay
Objective: To assess the potential of the cyclodextrins to cause cellular damage.
Methodology:
-
Cell Culture: Seed a relevant cell line (e.g., Caco-2 for intestinal absorption models) in a 96-well plate and allow the cells to grow to a confluent monolayer.
-
Treatment: Prepare a series of dilutions of the cyclodextrin in cell culture medium and add them to the cells. Include a vehicle control (medium only).
-
Incubation: Incubate the cells with the cyclodextrin solutions for a specified period (e.g., 24 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as the MTT assay, to determine the percentage of viable cells in each well.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
Hemolytic Activity Assay
Objective: To evaluate the potential of the cyclodextrins to damage red blood cells.
Methodology:
-
Preparation of Red Blood Cells (RBCs): Obtain fresh whole blood and separate the RBCs by centrifugation. Wash the RBCs multiple times with an isotonic buffer (e.g., PBS).
-
Treatment: Prepare a series of dilutions of the cyclodextrin in the buffer. Mix the RBC suspension with the cyclodextrin solutions at various concentrations. Include a negative control (RBCs in buffer only) and a positive control (RBCs with a known hemolytic agent like Triton X-100).
-
Incubation: Incubate the mixtures at 37°C for a specified time (e.g., 1 hour).
-
Quantification of Hemolysis: Centrifuge the samples and measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Conclusion and Future Perspectives
Both 6-O-Maltosyl-β-cyclodextrin and Hydroxypropyl-β-cyclodextrin are highly effective and safe excipients for enhancing the solubility and delivery of poorly water-soluble drugs. HP-β-CD is a well-established and widely used excipient with a wealth of historical data supporting its use. M-β-CD, a newer-generation derivative, has demonstrated superior performance in solubilizing certain drugs and enhancing oral bioavailability in preclinical studies, making it a very promising candidate for challenging formulations.
The choice between M-β-CD and HP-β-CD is not a one-size-fits-all decision. It requires a careful, data-driven evaluation of their performance with the specific API . The experimental protocols outlined in this guide provide a robust framework for conducting such a comparative analysis. As our understanding of the intricate interactions between cyclodextrins and guest molecules continues to grow, we can anticipate the development of even more sophisticated and targeted drug delivery systems based on these versatile excipients.
References
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Li, J., et al. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Journal of Drug Delivery Science and Technology. Available at: [Link]
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Effect of Hydroxypropyl-β-Cyclodextrin on the Solubility of an Antiarrhythmic Agent. Industrial & Engineering Chemistry Research. ACS Publications. Available at: [Link]
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Jarho, P., et al. (2002). Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs. Journal of Pharmaceutical Sciences. Available at: [Link]
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Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. Available at: [Link]
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Schönbeck, C., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
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Patel, M., et al. (2011). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes. International Journal of Pharmaceutical Investigation. Available at: [Link]
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Popielec, A., & Loftsson, T. (2017). Effects of cyclodextrins on the chemical stability of drugs. International Journal of Pharmaceutics. Available at: [Link]
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Yasmin, N., et al. (2019). In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. International Journal of Molecular Sciences. Available at: [Link]
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Arima, H., et al. (1993). Comparative study on inclusion complexation of maltosyl-beta-cyclodextrin, heptakis(2,6-di-O-methyl)-beta-cyclodextrin and beta-cyclodextrin with fucosterol in aqueous and solid state. Journal of Pharmacy and Pharmacology. Available at: [Link]
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Li, P., et al. (2016). Comparison in toxicity and solubilizing capacity of hydroxypropyl-β-cyclodextrin with different degree of substitution. International Journal of Pharmaceutics. Available at: [Link]
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Fenyvesi, É., & Szente, L. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics. Available at: [Link]
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Patel, S., & Patel, M. (2018). Effect of β-cyclodextrin and Hydroxypropyl β-cyclodextrin on Aqueous Stability, Solubility and Dissolution of Novel Anti-cancer Drug Rigosertib. Journal of Pharmaceutical Research International. Available at: [Link]
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Vona, R., et al. (2020). Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. Pharmaceutics. Available at: [Link]
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Alvarez-Lorenzo, C., et al. (2008). Effects of hydroxypropyl-beta-cyclodextrin on the chemical stability and the aqueous solubility of thalidomide enantiomers. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
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Härtl, N., et al. (2022). Hydroxylpropyl-β-cyclodextrin as Potential Excipient to Prevent Stress-Induced Aggregation in Liquid Protein Formulations. Pharmaceutics. Available at: [Link]
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Malanga, M., et al. (2023). Addressing the complexities in measuring cyclodextrin-sterol binding constants. Journal of Molecular Liquids. Available at: [Link]
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He, J., et al. (2024). Comparison of cholesterol complexation with β-cyclodextrin derivatives: A combined theoretical and experimental study. Food Chemistry. Available at: [Link]
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Comparison between Hydroxypropyl Beta-Cyclodextrin and Beta-Cyclodextrin. Knowledge. Available at: [Link]
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Comparison between Hydroxypropyl Beta-Cyclodextrin and Beta-Cyclodextrin. Knowledge. Available at: [Link]
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Loftsson, T., & Brewster, M. E. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. Available at: [Link]
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A Comparative Guide to 6-O-Maltosyl-β-cyclodextrin and Other Cyclodextrin Derivatives for Enhanced Drug Delivery
For researchers, scientists, and professionals in drug development, the selection of an appropriate excipient is a critical determinant of a formulation's success. Among the various tools available to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs), cyclodextrins and their derivatives have emerged as powerful enabling agents. This guide provides an in-depth, objective comparison of 6-O-Maltosyl-β-cyclodextrin (M-β-CD) with two other prominent β-cyclodextrin derivatives: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD). By synthesizing technical data with field-proven insights, this document aims to equip you with the necessary information to make an informed decision for your specific drug delivery challenges.
Introduction to Cyclodextrins: Nature's Molecular Cages
Cyclodextrins are a family of cyclic oligosaccharides derived from starch through enzymatic conversion.[1] Their structure, often described as a truncated cone or torus, features a hydrophilic exterior and a lipophilic central cavity.[1] This unique architecture allows them to encapsulate a wide variety of guest molecules, primarily through non-covalent interactions, forming what are known as inclusion complexes.[2][3] This encapsulation can significantly alter the physicochemical properties of the guest molecule, leading to:
-
Enhanced Aqueous Solubility: By shielding the hydrophobic guest molecule from the aqueous environment, cyclodextrins can dramatically increase its solubility.[4]
-
Improved Bioavailability: Increased solubility often translates to improved dissolution and absorption of the drug in the body.[5][6]
-
Enhanced Stability: The cyclodextrin cavity can protect sensitive guest molecules from degradation by light, heat, or oxidation.[7]
-
Reduced Side Effects: By masking irritating drugs or controlling their release, cyclodextrins can help mitigate adverse effects.[8]
The parent β-cyclodextrin, composed of seven glucose units, is widely used due to its cavity size being suitable for a broad range of drug molecules. However, its relatively low aqueous solubility and potential for nephrotoxicity when administered parenterally have driven the development of chemically modified derivatives with improved properties.[9][10]
A Tale of Three Derivatives: Physicochemical Properties
The key to understanding the comparative performance of M-β-CD, HP-β-CD, and SBE-β-CD lies in their distinct chemical modifications and resulting physicochemical properties.
| Property | 6-O-Maltosyl-β-cyclodextrin (M-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Molecular Weight | ~1459.27 g/mol | Variable (typically 1380-1540 g/mol ) | ~2163 g/mol |
| Aqueous Solubility | High | Very High (>60 g/100 mL) | Very High (>50 g/100 mL)[5] |
| Ionic Nature | Non-ionic[5] | Non-ionic | Anionic[5] |
| Synthesis | Enzymatic transfer of a maltosyl group | Chemical substitution with hydroxypropyl groups | Chemical substitution with sulfobutyl ether groups[5] |
| Regulatory Status | Gaining prominence in research | FDA-approved excipient[9] | FDA-approved excipient (Captisol®)[5] |
Causality Behind the Properties:
-
The attachment of the hydrophilic maltosyl, hydroxypropyl, or sulfobutyl ether groups disrupts the intramolecular hydrogen bonding present in the parent β-cyclodextrin, which is a primary reason for its lower solubility. This disruption allows for greater interaction with water molecules, leading to significantly enhanced aqueous solubility for the derivatives.
-
The anionic nature of SBE-β-CD, due to the negatively charged sulfonate groups, can be particularly advantageous for forming strong inclusion complexes with cationic (positively charged) drug molecules through electrostatic interactions, in addition to hydrophobic interactions.[5]
-
The non-ionic character of M-β-CD and HP-β-CD makes them suitable for a broader range of APIs without the potential for ionic interactions that could be undesirable in certain formulations.
Performance in Drug Solubilization and Bioavailability: A Comparative Analysis
The ultimate measure of a cyclodextrin derivative's utility lies in its ability to enhance the solubility and, consequently, the in vivo performance of a poorly soluble drug.
Solubility Enhancement: Experimental Evidence
A comparative study on the poorly soluble compound fraxinellone provides valuable quantitative insights into the solubilizing power of these derivatives.
| Cyclodextrin Derivative | Fraxinellone Solubility (mg/mL) at 350 mM CD Concentration | Fold Increase in Solubility | Apparent Stability Constant (Kc) (M⁻¹) |
| β-cyclodextrin (β-CD) | 0.31 (at 8.82 mM) | 3.93 | 1334.4 |
| HP-β-CD | 6.55 | 83.04 | 254.7 |
| SBE-β-CD | 13.56 | 171.91 | 312.9 |
| M-β-CD (G₂-β-CD) | 12.32 | 156.19 | 464.1 |
Data sourced from a rational formulation engineering study.[6][11]
Interpretation of the Data:
The data clearly demonstrates the superior solubilizing capacity of the modified cyclodextrins over the parent β-cyclodextrin. Both SBE-β-CD and M-β-CD exhibited a remarkable ability to increase the aqueous solubility of fraxinellone, outperforming HP-β-CD in this specific case.[6] The higher apparent stability constant (Kc) of the M-β-CD complex suggests a stronger interaction between fraxinellone and M-β-CD, which can contribute to its significant solubilizing effect.
Another study comparing the complexation of fucosterol with β-CD, M-β-CD, and another derivative, heptakis(2,6-di-O-methyl)-β-CD (DM-β-CD), found that the solubility of fucosterol increased significantly with M-β-CD and DM-β-CD, while no appreciable increase was observed with β-CD.[12] This study also highlighted that 1:1 complexation was favored for M-β-CD, whereas a 1:2 complex was more stable for β-CD.[12]
In Vivo Bioavailability Enhancement
Enhanced solubility is often a prerequisite for improved oral bioavailability. The same study on fraxinellone provides compelling in vivo data in a rat model.
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋ₜ (ng·h/mL) | Relative Bioavailability (%) |
| Free Fraxinellone | 45.3 ± 10.2 | 1.5 ± 0.5 | 189.7 ± 45.8 | 100 |
| Fraxinellone/HP-β-CD | 123.6 ± 28.9 | 1.0 ± 0.0 | 740.1 ± 156.3 | ~390 |
| Fraxinellone/SBE-β-CD | 98.7 ± 21.4 | 0.5 ± 0.0 | 341.5 ± 89.7 | ~180 |
| Fraxinellone/M-β-CD | 187.5 ± 41.3 | 0.5 ± 0.0 | 1099.6 ± 234.1 | ~580 |
Data sourced from a rational formulation engineering study.[6]
Key Findings from the In Vivo Study:
The M-β-CD formulation of fraxinellone demonstrated a significantly higher peak plasma concentration (Cmax) and a nearly 6-fold increase in oral bioavailability (AUC) compared to the unformulated drug.[6] This performance surpassed that of both HP-β-CD and SBE-β-CD in this particular study, highlighting the potential of M-β-CD as a highly effective oral bioavailability enhancer. The faster time to reach peak concentration (Tmax) for the M-β-CD and SBE-β-CD formulations suggests rapid absorption from the gastrointestinal tract, likely due to the enhanced solubility and dissolution of the drug.[6]
Safety and Biocompatibility: A Critical Consideration
The safety profile of an excipient is paramount in drug development. All three derivatives are considered to have favorable safety profiles compared to the parent β-cyclodextrin, which is associated with nephrotoxicity upon parenteral administration.[5][10]
-
M-β-CD: Has demonstrated low toxicity.[5]
-
HP-β-CD: Is a well-established, FDA-approved excipient with a strong safety record.[9]
-
SBE-β-CD (Captisol®): Is also an FDA-approved excipient with a proven track record in numerous parenteral and oral formulations.[5]
Hemolytic Activity
A common in vitro test to assess the membrane-damaging potential of cyclodextrins is the hemolysis assay, which measures the lysis of red blood cells. The interaction of cyclodextrins with cholesterol in the erythrocyte membrane can lead to hemolysis.
Experimental Protocols: A Guide to Comparative Evaluation
To enable researchers to conduct their own comparative studies, this section outlines the methodologies for key experiments.
Phase-Solubility Study (Higuchi-Connors Method)
This method is fundamental for determining the stoichiometry of the inclusion complex and its apparent stability constant (Kc).
Objective: To determine the effect of increasing concentrations of the cyclodextrin derivative on the aqueous solubility of the poorly soluble drug.
Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of each cyclodextrin derivative (M-β-CD, HP-β-CD, SBE-β-CD) at various concentrations (e.g., 0 to 50 mM) in a relevant buffer.
-
Addition of Excess Drug: Add an excess amount of the poorly soluble API to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Analysis: After equilibration, centrifuge the samples to pellet the undissolved drug. Carefully collect a known volume of the supernatant.
-
Quantification: Dilute the supernatant with a suitable solvent and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. The slope of this phase-solubility diagram can be used to calculate the apparent stability constant (Kc).
Caption: Workflow for a Phase-Solubility Study.
Preparation of Solid Inclusion Complexes
Solid inclusion complexes are often prepared for solid dosage forms and for characterization studies.
Objective: To prepare a solid, well-characterized inclusion complex of the API with the cyclodextrin derivative.
Protocol (Co-precipitation Method):
-
Dissolution: Dissolve the API in a suitable organic solvent. Dissolve the cyclodextrin derivative in an aqueous solution.
-
Mixing: Add the API solution to the cyclodextrin solution with constant stirring.
-
Precipitation: The inclusion complex will precipitate out of the solution.
-
Isolation and Drying: Collect the precipitate by filtration, wash it with a suitable solvent to remove any uncomplexed material, and dry it under vacuum or in an oven at an appropriate temperature.
Caption: Co-precipitation method for inclusion complex preparation.
In Vitro Drug Release Study
This experiment evaluates the dissolution rate of the API from the inclusion complex.
Objective: To compare the in vitro release profile of the API from different cyclodextrin formulations.
Protocol (Dialysis Method):
-
Sample Preparation: Prepare dispersions of the free API and the API-cyclodextrin inclusion complexes in a relevant release medium (e.g., simulated gastric or intestinal fluid).
-
Dialysis Setup: Place a known volume of each sample into a dialysis bag with a specific molecular weight cut-off.
-
Release: Immerse the sealed dialysis bags into a larger volume of the release medium maintained at 37°C with gentle agitation.
-
Sampling: At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.
-
Analysis: Analyze the concentration of the released API in the collected samples using a suitable analytical method (e.g., HPLC).
-
Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
In Vitro Cytotoxicity Assay (Hemolysis Assay)
Objective: To assess the membrane-damaging potential of the cyclodextrin derivatives.
Protocol:
-
Blood Collection and Preparation: Obtain fresh human or animal blood with an anticoagulant. Separate the red blood cells (RBCs) by centrifugation and wash them multiple times with a phosphate-buffered saline (PBS) solution. Resuspend the washed RBCs in PBS to a specific concentration.[13]
-
Incubation: Prepare serial dilutions of the cyclodextrin derivatives in PBS. Mix the RBC suspension with the cyclodextrin solutions and incubate at 37°C for a defined period (e.g., 1-4 hours).[14]
-
Controls: Include a negative control (RBCs in PBS) and a positive control for 100% hemolysis (RBCs in a hypotonic solution like distilled water or with a surfactant like Triton X-100).[14]
-
Measurement: After incubation, centrifuge the samples to pellet the intact RBCs. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).[13]
-
Calculation: Calculate the percentage of hemolysis for each cyclodextrin concentration relative to the positive control.
Mechanistic Insights and Structural Considerations
The differences in performance among these cyclodextrin derivatives can be attributed to a combination of factors:
-
Cavity Size and Shape: While all are β-cyclodextrin derivatives, the substituent groups can subtly alter the geometry and hydrophobicity of the cavity, leading to different affinities for various guest molecules.
-
Flexibility of the Macrocycle: The derivatization can impact the rigidity of the cyclodextrin ring, which in turn affects its ability to accommodate a guest molecule.
-
Driving Forces of Complexation: The primary driving forces for inclusion complex formation are hydrophobic interactions and van der Waals forces.[2][3] For SBE-β-CD, electrostatic interactions can also play a significant role with charged guest molecules. The maltosyl group in M-β-CD, being a disaccharide, may offer additional opportunities for hydrogen bonding with certain guest molecules at the rim of the cavity.
-
Stoichiometry of the Complex: As seen with fucosterol, the stoichiometry of the inclusion complex can differ between the parent and modified cyclodextrins, which will impact the overall solubilization efficiency.[12]
Conclusion and Future Perspectives
The choice between 6-O-Maltosyl-β-cyclodextrin, Hydroxypropyl-β-cyclodextrin, and Sulfobutylether-β-cyclodextrin is not a one-size-fits-all decision. It is contingent upon the specific physicochemical properties of the API, the intended route of administration, and the desired formulation characteristics.
-
SBE-β-CD is a well-established and regulatory-approved excipient, particularly for parenteral formulations, and its anionic nature can be a distinct advantage for cationic drugs.[5]
-
HP-β-CD has a long history of safe use in a wide range of pharmaceutical products and is a reliable choice for many applications.[9]
-
M-β-CD is a promising, newer-generation, non-ionic derivative that has demonstrated superior performance in solubilizing certain drugs and significantly enhancing oral bioavailability.[5][6] Its well-defined chemical structure may also be an advantage from a regulatory perspective.
The experimental data and protocols provided in this guide offer a solid foundation for making an informed decision in the drug development process. Further head-to-head comparative studies with a broader range of drug molecules are warranted to fully elucidate the relative strengths and weaknesses of these important pharmaceutical excipients.
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A Comparative Guide to the Efficacy of 6-O-Maltosyl-beta-cyclodextrin in Drug Delivery
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical sciences, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a critical hurdle in drug development. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to enhance the solubility, stability, and bioavailability of such challenging compounds.[1][2] This guide provides an in-depth, data-driven comparison of 6-O-Maltosyl-beta-cyclodextrin (M-β-CD), a promising second-generation derivative, against its parent compound, beta-cyclodextrin (β-CD), and other commonly used alternatives like hydroxypropyl-beta-cyclodextrin (HP-β-CD) and sulfobutylether-beta-cyclodextrin (SBE-β-CD).
Understanding the Landscape: Cyclodextrins in Drug Formulation
Cyclodextrins are composed of glucose units linked in a ring, forming a truncated cone-like structure with a hydrophilic exterior and a hydrophobic internal cavity.[3] This unique architecture allows them to encapsulate poorly water-soluble "guest" molecules, forming inclusion complexes that exhibit improved physicochemical properties.[3]
While native cyclodextrins, particularly β-CD, have shown utility, their application can be limited by factors such as relatively low aqueous solubility and potential toxicity at high concentrations.[4] This has spurred the development of chemically modified derivatives designed to overcome these limitations.
Introducing 6-O-Maltosyl-beta-cyclodextrin: A Profile
6-O-Maltosyl-beta-cyclodextrin is a non-ionic derivative of β-cyclodextrin where a maltosyl group is attached to one of the primary hydroxyl groups.[5][6] This modification significantly enhances its aqueous solubility and has been shown to offer a favorable safety profile.[7][8]
Caption: Molecular structure of 6-O-Maltosyl-beta-cyclodextrin.
Performance in Drug Solubilization: A Comparative Analysis
The primary role of cyclodextrins in drug delivery is to enhance the aqueous solubility of APIs. The efficacy of this process is dependent on the physicochemical properties of both the cyclodextrin and the guest molecule.
Superior Solubility Enhancement
Experimental data consistently demonstrates the superior performance of M-β-CD in solubility enhancement compared to its parent molecule, β-CD. The maltosyl substitution significantly increases the aqueous solubility of the cyclodextrin itself, which in turn leads to a greater capacity to form soluble inclusion complexes with a variety of lipophilic drugs.[9]
For instance, in studies with the poorly soluble compound fraxinellone, 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD) exhibited the highest solubilizing capacity compared to β-CD, HP-β-CD, and SBE-β-CD.[8][10] Similarly, M-β-CD showed a significant increase in the solubility of fucosterol, whereas β-CD showed no appreciable increase.[9]
Table 1: Comparative Solubility Enhancement of Fraxinellone [11]
| Cyclodextrin | Solubility Enhancement (fold increase) |
| 6-O-α-D-maltosyl-β-cyclodextrin (G2-β-CD) | ~160 |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | ~140 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | ~120 |
| β-cyclodextrin (β-CD) | ~85 |
Enhanced Bioavailability
The increased solubility and dissolution rate afforded by M-β-CD can lead to significantly improved oral bioavailability of poorly absorbed drugs. In pharmacokinetic studies with fraxinellone, the inclusion complex with G2-β-CD resulted in a 5.8-fold higher oral bioavailability compared to the free drug.[8][10]
Toxicological Profile: A Key Differentiator
A critical consideration in the selection of a pharmaceutical excipient is its safety profile. While β-cyclodextrin has been associated with nephrotoxicity at high doses, its derivatives generally exhibit lower toxicity.[4]
Studies have shown that M-β-CD has low toxicity.[7] In a comparative study, 6-O-α-D-maltosyl-β-cyclodextrin showed little cytotoxic effect on Caco-2 cells, with over 85% of cells remaining viable at high concentrations.[8] Another study comparing M-β-CD and HP-β-CD found no significant difference in cytotoxicity.[6] Hemolysis assays, which assess the lytic effect on red blood cells, also indicate a favorable safety profile for M-β-CD, comparable to the well-established HP-β-CD.[5]
Experimental Protocols for Validation
To ensure the scientific integrity of formulation development, rigorous validation of cyclodextrin-drug complexes is essential. The following are key experimental protocols:
Phase-Solubility Studies
This experiment determines the stoichiometry and stability constant of the drug-cyclodextrin complex.[11]
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin.
-
Add an excess amount of the poorly soluble drug to each solution.
-
Shake the suspensions at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the samples to remove undissolved drug.
-
Analyze the concentration of the dissolved drug in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.[11][12]
Caption: Workflow for Phase-Solubility Studies.
Characterization of the Inclusion Complex
Several analytical techniques are employed to confirm the formation of a true inclusion complex.[13]
-
Differential Scanning Calorimetry (DSC): Measures changes in heat flow to detect the formation of a new solid phase, indicating complexation.[11]
-
Powder X-ray Diffraction (PXRD): Analyzes the crystalline structure. A change in the diffraction pattern of the drug from crystalline to amorphous suggests inclusion.[11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Detects shifts in the characteristic absorption bands of the drug and cyclodextrin upon complexation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the interaction between the host and guest molecules in solution.
In Vitro Drug Release Studies
This assay evaluates the dissolution profile of the drug from the cyclodextrin complex.
Methodology:
-
Prepare a dissolution medium that mimics physiological conditions (e.g., simulated gastric or intestinal fluid).
-
Introduce a known amount of the drug-cyclodextrin complex into the dissolution apparatus.
-
At predetermined time intervals, withdraw samples of the dissolution medium.
-
Analyze the concentration of the dissolved drug in each sample using a suitable analytical method.
Cytotoxicity Assays
These assays are crucial for evaluating the safety of the cyclodextrin formulation.
Methodology (MTT Assay):
-
Culture a suitable cell line (e.g., Caco-2 for oral delivery) in a 96-well plate.
-
Expose the cells to various concentrations of the cyclodextrin and the drug-cyclodextrin complex for a specific duration.
-
Add MTT reagent to each well and incubate. Viable cells will reduce the MTT to a colored formazan product.
-
Solubilize the formazan crystals and measure the absorbance using a microplate reader.
-
Calculate cell viability as a percentage relative to untreated control cells.
Conclusion and Future Perspectives
6-O-Maltosyl-beta-cyclodextrin presents a compelling alternative to traditional cyclodextrins for enhancing the solubility and bioavailability of poorly water-soluble drugs.[7][11] Its superior solubilizing capacity, coupled with a favorable safety profile, makes it a valuable tool for formulation scientists. While well-established derivatives like HP-β-CD and SBE-β-CD have a longer history of use, the promising data for M-β-CD warrants its consideration in the development of new and improved drug delivery systems.[5][7] Further research and clinical evaluation will continue to elucidate the full potential of this next-generation cyclodextrin.
References
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Li, J., et al. (2021). Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Drug Delivery, 28(1). Available from: [Link]
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ResearchGate. The effect of maltosyl-β-cyclodextrin concentration on the permeation... Available from: [Link]
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Sodik, J. J., & Rismawanti, R. (2023). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. International Journal of Health and Medical, 1(4), 85-100. Available from: [Link]
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A Senior Application Scientist's Guide to Comparative Analysis of Drug Release from Cyclodextrin Complexes
Introduction: Beyond Simple Solubilization
For those of us in drug development, the challenge of poor aqueous solubility is a familiar and formidable hurdle. More than 40% of new chemical entities exhibit this characteristic, severely limiting their potential bioavailability.[1] Cyclodextrins (CDs), a family of cyclic oligosaccharides, have emerged as powerful tools in our formulation arsenal.[2][3] Their unique structure—a hydrophilic exterior with a hydrophobic inner cavity—allows them to encapsulate lipophilic drug molecules, forming non-covalent inclusion complexes.[4][5][6] This encapsulation is widely recognized as a strategy to enhance aqueous solubility and dissolution rates.[7]
However, the role of cyclodextrins extends beyond merely getting a drug into solution. The choice of cyclodextrin and the nature of the complex formed can profoundly influence the rate and extent of drug release, offering a mechanism for controlled or modified delivery.[8][9] This guide provides a technical framework for the comparative analysis of drug release from various cyclodextrin complexes, moving from the foundational principles of complex formation to the practical execution of in vitro release studies. Our focus is on the causality behind experimental choices, ensuring that the data generated is not only comparative but also mechanistically insightful.
The Principle of Inclusion and Release: A Dynamic Equilibrium
The formation of a drug-cyclodextrin complex is a dynamic equilibrium. The drug molecule (guest) partitions into the cyclodextrin cavity (host), driven by the displacement of high-energy water molecules from the cavity and the establishment of favorable van der Waals interactions.[1] The release of the drug is essentially the reverse of this process. In a large volume of dissolution medium, the equilibrium shifts, favoring the dissociation of the complex and the release of the free drug.[10] The kinetics of this release are critical and are influenced by several key factors.
dot
Caption: Dynamic equilibrium of drug-cyclodextrin inclusion complex formation and release.
Factors Influencing Drug Release from Cyclodextrin Complexes:
-
Type of Cyclodextrin:
-
Native Cyclodextrins (α, β, γ): β-Cyclodextrin (β-CD) is most commonly used due to its cavity size being suitable for a wide range of drug molecules.[1] However, its relatively low aqueous solubility (1.85 g/100 mL) can sometimes be a limiting factor.[6][11]
-
Modified Cyclodextrins: Derivatives such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) have been developed to overcome the solubility limitations of native β-CD.[1] The substitution of hydroxyl groups disrupts the intramolecular hydrogen bonding of the cyclodextrin molecule, significantly increasing its aqueous solubility and often leading to more efficient complexation and faster drug release.[1][2] Conversely, hydrophobic derivatives like ethylated CDs can be used as slow-release carriers for water-soluble drugs.[8]
-
-
Binding Strength (Stability Constant, Kc): A higher stability constant indicates a stronger interaction between the drug and the cyclodextrin.[12] While strong complexation is excellent for solubilization, an excessively high Kc might retard the drug release rate. The goal is to find an optimal balance where the complex is stable enough to enhance solubility but allows for timely release of the drug at the site of absorption.
-
Method of Complex Preparation: The technique used to prepare the solid complex can significantly influence the final product's properties and, consequently, the drug release profile.[13] Methods like freeze-drying often yield amorphous complexes with high surface area, leading to faster dissolution compared to complexes prepared by physical mixing or kneading.[7][14]
Experimental Guide: A Validated Approach to Comparative Release Studies
A robust comparative analysis requires a systematic, multi-step approach. The entire process, from creation to analysis, forms a self-validating system where each step confirms the success of the previous one.
dot
Caption: Experimental workflow for comparative analysis of drug release from CD complexes.
Part 1: Preparation of Solid Inclusion Complexes
The choice of preparation method is the first critical variable. The objective is to maximize the interaction between the drug and cyclodextrin.
Protocol 1: Freeze-Drying (Lyophilization)
-
Causality: This method is often considered the gold standard for producing a highly soluble, amorphous complex. By removing the solvent via sublimation, it prevents the drug or cyclodextrin from crystallizing out separately, ensuring an intimate mixture at the molecular level.
-
Methodology:
-
Dissolve the cyclodextrin (e.g., HP-β-CD) in purified water to form a clear solution.
-
Separately, dissolve the drug in a minimal amount of a suitable organic solvent (e.g., ethanol) and add this solution dropwise to the cyclodextrin solution under constant stirring.
-
Continue stirring the aqueous solution for 24-48 hours to allow for complete equilibration and complex formation in the solution state.
-
Freeze the resulting solution rapidly (e.g., at -80°C).
-
Lyophilize the frozen solution under high vacuum until a dry, fluffy powder is obtained.[7]
-
Protocol 2: Kneading Method
-
Causality: This method induces complexation by applying mechanical energy in the presence of a small amount of solvent, forcing the drug and cyclodextrin into close contact. It is a simpler, more scalable method than freeze-drying, though it may result in a less uniform complex.
-
Methodology:
-
Place the drug and cyclodextrin (at a specified molar ratio, e.g., 1:1 or 1:2) in a glass mortar.[7]
-
Add a small volume of a suitable solvent (e.g., water-ethanol mixture) to form a thick, homogeneous paste.[7]
-
Knead the paste vigorously for a specified period (e.g., 45-60 minutes).
-
Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried mass and pass it through a sieve to obtain a uniform powder.[7]
-
Part 2: Solid-State Characterization (Validation of Complex Formation)
Before proceeding to release studies, it is imperative to confirm that an inclusion complex has indeed been formed. This step validates the preparation process. The absence of complexation would mean any observed release enhancement is merely a result of a physical mixture, not molecular encapsulation.
-
Differential Scanning Calorimetry (DSC): The disappearance or significant shift of the drug's melting endotherm in the thermogram of the complex is strong evidence of its inclusion within the cyclodextrin cavity.
-
Powder X-Ray Diffraction (PXRD): Formation of a complex is indicated by a change in the crystalline nature of the drug. A diffuse, amorphous pattern often replaces the sharp, characteristic peaks of the pure crystalline drug, indicating the drug is molecularly dispersed within the amorphous cyclodextrin matrix.[5][15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the characteristic absorption bands of the drug (e.g., stretching vibrations of functional groups) upon complexation can indicate that the drug molecule has entered the non-polar environment of the cyclodextrin cavity.[16]
Part 3: In Vitro Drug Release Study
This is the core experiment for the comparative analysis. A standardized dissolution method is key to generating comparable data.
Protocol 3: USP Dissolution Study (Paddle Apparatus)
-
Causality: This method simulates the hydrodynamic conditions of the gastrointestinal tract. The choice of dissolution medium is critical for physiological relevance. A pH of 1.2 simulates the stomach, while pH 6.8 or 7.4 simulates the intestinal environment.[7] This allows for a comparison of release profiles in different parts of the GI tract.
-
Apparatus: USP Dissolution Testing Apparatus II (Paddle Method).[7]
-
Methodology:
-
Medium Preparation: Prepare the dissolution medium (e.g., 900 mL of 0.1 N HCl for pH 1.2, or 900 mL of phosphate buffer for pH 6.8). De-aerate the medium before use.
-
Temperature Control: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[7]
-
Sample Introduction: Accurately weigh an amount of the pure drug, physical mixture, or cyclodextrin complex equivalent to a specific dose of the drug and place it in the dissolution vessel.
-
Operation: Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium.[7]
-
Volume Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium to maintain a constant volume (sink conditions).[7]
-
Sample Preparation: Filter the withdrawn samples promptly through a suitable filter (e.g., 0.45 µm) to remove any undissolved particles.[7]
-
Quantification: Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as UV-Vis Spectrophotometry or HPLC.[7]
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear, objective comparison. The primary metric is the cumulative percentage of drug released over time.
Table 1: Comparative In Vitro Drug Release of Poorly Soluble Drugs from Different Cyclodextrin Complexes
| Drug | Cyclodextrin (CD) | Preparation Method | Time (min) | Pure Drug Release (%) | CD Complex Release (%) | Molar Ratio (Drug:CD) | Dissolution Medium | Reference |
| Aceclofenac | β-Cyclodextrin | Kneading | 60 | ~25% | ~85% | 1:2 | Phosphate Buffer (pH 7.4) | [7] |
| Diosmin | HP-β-Cyclodextrin | Freeze-Drying | 120 | 18.2% | 82.8% | N/A | Distilled Water | [17] |
| Aspirin | β-Cyclodextrin | Saturated Solution | 1440 (24h) | Not Reported | ~40% | 0.82:1 | N/A | [16] |
| Itraconazole | HP-β-Cyclodextrin | N/A | N/A | Poorly Soluble | Significantly Increased | 1:3 | N/A | [2][9] |
Note: The release percentages are compiled from the data presented in the cited literature. Experimental conditions can significantly influence results.
Interpretation: The data clearly demonstrates that cyclodextrin complexation significantly enhances the dissolution rate compared to the pure drug. For instance, the Aceclofenac-β-CD complex released ~85% of the drug in 60 minutes, whereas the pure drug only released ~25%.[7] Similarly, the Diosmin-HP-β-CD complex showed a more than four-fold increase in drug release after 120 minutes.[17] This enhancement is attributable to the improved solubility and wettability of the drug when encapsulated within the cyclodextrin molecule.
Conclusion: A Strategic Choice for Formulation Development
The comparative analysis of drug release from different cyclodextrin complexes is not merely an academic exercise; it is a critical component of rational drug formulation. The choice between a native cyclodextrin like β-CD and a modified derivative like HP-β-CD can mean the difference between a modest improvement in dissolution and a dramatic enhancement that enables a viable drug product.[2]
By systematically preparing complexes, validating their formation through solid-state characterization, and conducting rigorous in vitro release studies under physiologically relevant conditions, researchers can generate the robust data needed to select the optimal cyclodextrin for their specific application. This structured, evidence-based approach ensures that the chosen formulation is not only effective at solubilizing the drug but is also optimized for the desired release profile, ultimately enhancing the potential for improved therapeutic outcomes.
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Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly Water Soluble Drug. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]
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A literature review of cyclodextrin inclusion complexes characterization - part ii: x-ray diffraction, infrared spectroscopy and. (n.d.). SciSpace. Retrieved January 16, 2026, from [Link]
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Ali, I., et al. (2022). Formulation, Characterization, and In Vitro Drug Release Study of β-Cyclodextrin-Based Smart Hydrogels. MDPI. Retrieved January 16, 2026, from [Link]
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Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrin complexes: Perspective from drug delivery and formulation. ResearchGate. Retrieved January 16, 2026, from [Link]
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The Formulation Scientist's Dilemma: A Comparative Guide to 6-O-Maltosyl-β-cyclodextrin and Sulfobutylether-β-cyclodextrin (SBE-β-CD)
In the landscape of pharmaceutical formulation, the challenge of poor aqueous solubility remains a significant hurdle to drug development. Over 40% of new chemical entities exhibit low solubility, which can severely limit their bioavailability and therapeutic efficacy. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful tools to overcome this obstacle. Their unique toroidal structure, featuring a hydrophilic exterior and a lipophilic interior, allows them to encapsulate hydrophobic drug molecules, thereby enhancing their solubility and stability.
Among the various modified β-cyclodextrins, 6-O-Maltosyl-β-cyclodextrin (M-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) have garnered considerable attention. While both are derivatives of β-cyclodextrin, their distinct chemical modifications impart unique properties that make them suitable for different applications. This guide provides an in-depth, data-driven comparison of these two excipients to empower researchers, scientists, and drug development professionals in selecting the optimal cyclodextrin for their specific formulation needs.
At a Glance: Key Physicochemical and Performance Differences
A fundamental understanding of the physicochemical properties of M-β-CD and SBE-β-CD is crucial for predicting their behavior in formulation and their interaction with active pharmaceutical ingredients (APIs).
| Property | 6-O-Maltosyl-β-cyclodextrin (M-β-CD) | Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
| Molecular Formula | C₅₄H₉₀O₄₅ | C₄₂H₇₀₋ₙO₃₅ · (C₄H₈O₃SNa)ₙ (n ≈ 6.5)[1] |
| Molecular Weight | ~1459.27 g/mol [2] | ~2163 g/mol (average)[1] |
| Aqueous Solubility | High (147.1 g/100 mL) | Very high (>50 g/100 mL)[1] |
| Ionic Nature | Non-ionic[3] | Anionic[3] |
| Synthesis | Enzymatic transfer of a maltosyl group to β-cyclodextrin | Chemical substitution of hydroxyl groups with sulfobutyl ether groups[1] |
| Commercial Availability | Research grade | Widely available as pharmaceutical grade (e.g., Captisol®)[1][3] |
| Regulatory Status | Under investigation for various applications; Generally Recognized as Safe (GRAS) status for parent β-cyclodextrin in food applications.[4][5][6] | FDA-approved excipient in numerous parenteral and oral formulations.[3][7] |
The Core Mechanism: Inclusion Complexation
Both M-β-CD and SBE-β-CD enhance drug solubility primarily through the formation of non-covalent inclusion complexes.[3] The hydrophobic drug molecule (the "guest") is encapsulated within the lipophilic cavity of the cyclodextrin (the "host"). This shields the drug from the aqueous environment, preventing its aggregation and increasing its apparent solubility.[4] The driving forces behind this complexation are primarily van der Waals interactions and hydrogen bonds.[8]
Performance in Drug Delivery: A Comparative Overview
The choice between M-β-CD and SBE-β-CD often depends on the specific drug candidate and the desired route of administration.
SBE-β-CD (Captisol®): The Established Choice for Parenteral Formulations
SBE-β-CD is a well-established, FDA-approved excipient with a proven track record in numerous commercial drug products, particularly injectables.[3][7] Its anionic nature, resulting from the sulfobutyl ether groups, can be advantageous for complexing cationic drugs through electrostatic interactions, in addition to hydrophobic interactions. This can lead to higher stability constants for the inclusion complexes.
Advantages of SBE-β-CD:
-
High Aqueous Solubility and Safety: SBE-β-CD exhibits high water solubility and has a favorable safety profile, making it suitable for parenteral administration.[3] It is rapidly excreted renally.[3]
-
Proven Efficacy: Its effectiveness in solubilizing a wide range of poorly soluble drugs is well-documented in scientific literature and approved drug products.[9]
-
Regulatory Acceptance: Its established regulatory status simplifies the drug development and approval process.[3][7]
Limitations of SBE-β-CD:
-
Potential for Ionic Interactions: Its anionic nature can be a disadvantage for anionic drugs or formulations containing other cationic components, potentially leading to precipitation or instability.
-
Salty Taste: The sodium salts on the sulfobutyl ether groups can impart a salty taste, which may be a consideration for oral liquid formulations.[10]
M-β-CD: A Promising Alternative for Enhanced Oral Bioavailability
M-β-CD is a newer, non-ionic derivative that has shown significant promise in enhancing the oral bioavailability of poorly soluble compounds, in some cases outperforming SBE-β-CD.[3] The maltosyl group substitution increases its aqueous solubility and appears to reduce the nephrotoxicity associated with the parent β-cyclodextrin.[3]
Advantages of M-β-CD:
-
High Water Solubility and Low Toxicity: M-β-CD is highly soluble in water and has demonstrated low toxicity, with studies indicating negligible hemolytic activity and cytotoxicity at effective concentrations.[1][11]
-
Superior Solubilization for Certain Drugs: For some drug molecules, M-β-CD has shown a greater ability to form stable inclusion complexes and enhance solubility compared to other cyclodextrins.
-
Neutral Nature: Being non-ionic, it avoids potential ionic interactions with charged drug molecules or other excipients in the formulation.
Limitations of M-β-CD:
-
Regulatory Status: While it has been extensively studied in preclinical models, its regulatory pathway for use as a pharmaceutical excipient is less established than that of SBE-β-CD.[12]
-
Commercial Availability: It is more commonly available at a research grade compared to the readily available pharmaceutical-grade SBE-β-CD.[1]
Experimental Data: A Head-to-Head Comparison
The following table summarizes comparative data on the solubility enhancement of a poorly soluble drug, fraxinellone, by different cyclodextrins.
| Formulation Strategy | Drug | Solubility Enhancement (fold increase) | Reference |
| 6-O-α-D-maltosyl-β-cyclodextrin (M-β-CD) | Fraxinellone | ~160 | [13] |
| Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) | Fraxinellone | ~140 | [13] |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Fraxinellone | ~120 | [13] |
| β-cyclodextrin (β-CD) | Fraxinellone | ~85 | [13] |
This data suggests that for fraxinellone, M-β-CD provides a greater solubility enhancement compared to SBE-β-CD and other common cyclodextrins. However, the optimal choice will always be drug-dependent.
Essential Experimental Protocols for Comparative Evaluation
To facilitate informed decision-making and further research, this section provides detailed methodologies for key experiments used to characterize and compare the performance of M-β-CD and SBE-β-CD.
Phase-Solubility Study (Higuchi-Connors Method)
Objective: To determine the stoichiometry of the drug-cyclodextrin complex and its apparent stability constant (Ks), providing a quantitative measure of the cyclodextrin's solubilizing power.[3]
Scientific Rationale: This study is fundamental in early-stage formulation development.[14] It helps to understand the nature of the interaction between the drug and the cyclodextrin and predicts the concentration of cyclodextrin required to achieve the desired drug solubility.[13][15] The stability constant (Ks) is a critical parameter; a higher Ks value indicates a more stable complex.[15]
Protocol:
-
Preparation of Cyclodextrin Solutions: Prepare a series of aqueous solutions of the cyclodextrin (M-β-CD or SBE-β-CD) at various concentrations (e.g., 0 to 50 mM) in a relevant buffer (e.g., phosphate buffer, pH 7.4).[13]
-
Addition of Excess Drug: Add an excess amount of the poorly soluble drug to each cyclodextrin solution in separate vials. The amount of drug should be sufficient to ensure that a solid phase remains at equilibrium.[13]
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) until equilibrium is reached.[16]
-
Sample Collection and Analysis: After equilibration, filter the samples (e.g., using a 0.45 µm syringe filter) to remove the undissolved drug.
-
Quantification: Determine the concentration of the dissolved drug in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the concentration of the dissolved drug (solubility) against the concentration of the cyclodextrin. This plot is the phase-solubility diagram.[13] The stoichiometry of the complex is determined from the shape of the curve, and the stability constant (Ks) can be calculated from the slope of the linear portion of the diagram.[13]
In Vitro Drug Release/Dissolution Study
Objective: To compare the dissolution rate of the pure drug with that of the drug-cyclodextrin complexes.
Scientific Rationale: An enhanced dissolution rate is a primary goal of using cyclodextrins and is often a prerequisite for improved bioavailability.[17] This study simulates the conditions in the gastrointestinal tract to predict how the formulation will behave in vivo. The choice of dissolution medium (e.g., pH 1.2 for the stomach, pH 6.8 for the intestine) and paddle speed (typically 50 or 100 rpm) is critical for mimicking physiological conditions and ensuring reproducible results.[17][18][19]
Protocol:
-
Apparatus: Use a USP Dissolution Testing Apparatus (e.g., Type II - Paddle).[17]
-
Dissolution Medium: Select a medium that simulates physiological conditions, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8). The volume is typically 500-900 mL.[17]
-
Temperature: Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.[17]
-
Paddle Speed: Rotate the paddle at a constant speed, typically 50 or 100 rpm.[17]
-
Procedure:
-
Place an accurately weighed amount of the pure drug or the drug-cyclodextrin complex, equivalent to a specific dose, into the dissolution vessel.
-
Start the apparatus and withdraw samples (e.g., 5 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).[17]
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.[17]
-
Filter the withdrawn samples (e.g., through a 0.45 µm filter).[17]
-
-
Drug Quantification: Determine the concentration of the dissolved drug in the filtered samples using a suitable analytical method (e.g., UV-Vis Spectrophotometry or HPLC).[17]
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to generate a dissolution profile.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the potential of the cyclodextrins to cause cellular damage.
Scientific Rationale: Evaluating the cytotoxicity of excipients is a critical step in ensuring the safety of a drug formulation. The MTT assay is a colorimetric assay that measures cellular metabolic activity, which is an indicator of cell viability.[1] The choice of cell line is important; for example, Caco-2 cells are often used as a model for intestinal absorption.[1][8]
Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., Caco-2) in a 96-well plate and allow the cells to adhere and grow to a confluent monolayer.[1]
-
Preparation of Cyclodextrin Solutions: Prepare a series of dilutions of the cyclodextrin in cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with the cyclodextrin solutions of varying concentrations. Include a control group with medium only.[1]
-
Incubation: Incubate the cells with the cyclodextrin solutions for a specific period (e.g., 24 or 48 hours) at 37°C in a CO₂ incubator.[1]
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Hemolysis Assay
Objective: To evaluate the potential of the cyclodextrins to damage red blood cells.
Scientific Rationale: Hemolytic activity is a key safety concern for parenteral formulations. This assay measures the amount of hemoglobin released from red blood cells upon exposure to the cyclodextrin, which is an indicator of cell lysis.
Protocol:
-
Preparation of Red Blood Cell (RBC) Suspension: Obtain fresh whole blood and separate the RBCs by centrifugation. Wash the RBCs multiple times with an isotonic buffer (e.g., phosphate-buffered saline, PBS). Resuspend the RBCs in the buffer to a specific concentration.
-
Treatment: Prepare a series of dilutions of the cyclodextrin in the buffer.
-
Incubation: Mix the RBC suspension with the cyclodextrin solutions and incubate at 37°C for a defined period (e.g., 1-4 hours). Include a positive control (e.g., Triton X-100 for 100% hemolysis) and a negative control (buffer only).
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Quantification: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm).
-
Data Analysis: Calculate the percentage of hemolysis relative to the positive control.
Conclusion: Making an Informed Decision
Both 6-O-Maltosyl-β-cyclodextrin and sulfobutylether-β-cyclodextrin are valuable tools for addressing the challenges of poor drug solubility. The choice between them is not a matter of one being universally superior to the other, but rather a strategic decision based on a thorough evaluation of the drug candidate's properties, the intended route of administration, and the overall formulation strategy.
SBE-β-CD (Captisol®) stands out as a robust, well-characterized, and regulatory-accepted excipient, particularly for parenteral formulations. Its anionic nature can be a distinct advantage for cationic drugs.
M-β-CD represents a promising, newer-generation, non-ionic alternative that has demonstrated excellent potential for enhancing oral bioavailability and may offer superior solubilization for certain drug molecules.
Ultimately, the empirical data generated from the experimental protocols outlined in this guide will provide the most definitive evidence for selecting the most appropriate cyclodextrin to accelerate the development of safe and effective drug products.
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In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PMC. Available at: [Link]
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Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells. PubMed. Published August 1, 2012. Available at: [Link]
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In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PubMed. Published March 6, 2019. Available at: [Link]
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A Comparative In Vivo Performance Analysis of 6-O-Maltosyl-beta-cyclodextrin Formulations: A Guide for Drug Development Professionals
In the landscape of pharmaceutical excipients, the drive for superior performance, enhanced safety, and refined physicochemical properties is relentless. Among the family of cyclodextrins, 6-O-Maltosyl-beta-cyclodextrin (Mal-β-CD or G2-β-CD) has emerged as a promising alternative to more established derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD). This guide provides a comprehensive, data-driven comparison of the in vivo performance of Mal-β-CD formulations, offering researchers, scientists, and drug development professionals the critical insights needed for informed excipient selection.
Introduction: The Rationale for a New Generation Cyclodextrin
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic outer surface and a lipophilic inner cavity, allowing them to form inclusion complexes with a wide array of poorly soluble drug molecules.[1] This encapsulation enhances the drug's solubility, stability, and bioavailability.[2] While β-cyclodextrin and its derivatives like HP-β-CD and SBE-β-CD are widely used, they are not without their limitations, which include potential toxicity and manufacturing challenges.[3][4]
Mal-β-CD, a mono-substituted derivative, offers distinct advantages. Its defined molecular weight of 1459.27 g/mol and production via an enzymatic reaction provide a more homogenous product compared to the mixture of isomers found in HP-β-CD.[5] This homogeneity is a significant benefit from a regulatory and quality control perspective. Furthermore, emerging data suggests that Mal-β-CD can offer superior performance in terms of solubility enhancement and in vivo bioavailability for certain drug candidates.[6][7]
Comparative Physicochemical Properties
A foundational understanding of the physicochemical properties of these cyclodextrins is crucial for predicting their in vivo behavior.
| Property | 6-O-Maltosyl-β-cyclodextrin (Mal-β-CD) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) |
| Molecular Weight | 1459.27 g/mol (defined)[5] | Variable (typically 1380-1540 g/mol )[8] | ~2163 g/mol (average)[7] |
| Aqueous Solubility | High | Highly soluble (>600 g/L)[8] | >50 g/100 mL[7] |
| Ionic Nature | Non-ionic[7] | Non-ionic | Anionic[7] |
| Synthesis | Enzymatic[5] | Chemical Substitution | Chemical Substitution[7] |
One of the key advantages of Mal-β-CD for injectable formulations is its lower viscosity and surface activity in aqueous solutions compared to HP-β-CD at similar concentrations.[5] High viscosity can be problematic, potentially causing patient discomfort and requiring larger needle gauges for administration.[5]
In Vivo Performance: A Head-to-Head Comparison
The ultimate measure of an excipient's utility lies in its in vivo performance. Recent studies have provided compelling evidence for the efficacy of Mal-β-CD in enhancing the oral bioavailability of poorly soluble drugs.
A study on the poorly water-soluble drug Fraxinellone demonstrated the superior performance of Mal-β-CD.[6][9] Pharmacokinetic studies in rats revealed that the oral bioavailability of Fraxinellone formulated with Mal-β-CD was significantly higher than formulations with other cyclodextrins.[9][10]
| Formulation | Relative Bioavailability (%) |
| Fraxinellone Suspension | 100 |
| Fraxinellone/Mal-β-CD Complex | 580[7] |
| Fraxinellone/SBE-β-CD Complex | 420[7] |
| Fraxinellone/HP-β-CD Complex | 350[7] |
Data from Li, J., et al. (2021).[7]
This marked improvement in bioavailability is attributed to the enhanced solubilization and faster dissolution of the drug from the Mal-β-CD inclusion complex.[10]
In a study evaluating potential therapeutics for NPC, a rare genetic disorder, Mal-β-CD (referred to as G2-β-CD in the study) was assessed for its ability to manage the abnormal accumulation of cholesterol.[5][11] Weekly subcutaneous injections of Mal-β-CD in a mouse model of NPC led to a significant reduction in liver-to-body weight ratio and ameliorated abnormal cholesterol metabolism.[11] Furthermore, a single intracerebroventricular injection prevented the loss of Purkinje cells in the cerebellum, a key pathological feature of the disease.[11]
Safety and Toxicology Profile
A critical consideration for any pharmaceutical excipient is its safety profile. Mal-β-CD has demonstrated low toxicity in various studies.[9] In comparison to parent β-cyclodextrin, which is known for its nephrotoxicity, chemically modified derivatives like Mal-β-CD, HP-β-CD, and SBE-β-CD are considered to have more favorable safety profiles.[3][7] Orally administered cyclodextrins generally exhibit low toxicity due to poor absorption from the gastrointestinal tract.[12]
Experimental Protocols: A Guide to In Vivo Assessment
To enable researchers to conduct their own comparative assessments, this section provides a detailed, step-by-step methodology for a typical in vivo pharmacokinetic study.
Caption: Workflow for a comparative in vivo oral pharmacokinetic study.
-
Animal Model: Utilize male Sprague-Dawley rats (200-250 g). House the animals in a controlled environment and allow for an acclimatization period of at least one week.
-
Formulation Preparation:
-
Drug Suspension (Control): Suspend the active pharmaceutical ingredient (API) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Drug-Cyclodextrin Complexes: Prepare inclusion complexes of the API with Mal-β-CD, HP-β-CD, and SBE-β-CD using a method such as co-evaporation or freeze-drying.[13] Reconstitute the complexes in purified water to the desired concentration.
-
-
Dosing: Fast the rats overnight with free access to water. Administer the formulations via oral gavage at a predetermined dose.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalytical Method: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of the drug in plasma.
-
Pharmacokinetic Calculations: Use non-compartmental analysis to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC).
-
Relative Bioavailability Calculation: Calculate the relative bioavailability of the cyclodextrin formulations compared to the control suspension using the formula: (AUC_complex / AUC_suspension) * 100%.
Characterization of Drug-Cyclodextrin Complexes
Prior to in vivo studies, it is imperative to confirm the formation of the inclusion complex. A multi-faceted approach employing various analytical techniques is recommended.[1][14][15]
Caption: Key analytical techniques for characterizing drug-cyclodextrin complexes.
-
¹H-NMR Spectroscopy: Provides information on the interaction between the drug and the cyclodextrin in solution.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Detects changes in the vibrational frequencies of the drug molecule upon complexation.
-
Differential Scanning Calorimetry (DSC): Measures changes in the thermal properties of the drug, such as its melting point, upon inclusion in the cyclodextrin cavity.[13]
-
Powder X-ray Diffraction (PXRD): Characterizes the crystalline state of the drug and the complex, with a change from a crystalline to an amorphous state often indicating complex formation.[13]
Conclusion and Future Perspectives
The available data strongly suggests that 6-O-Maltosyl-beta-cyclodextrin is a highly promising excipient for enhancing the in vivo performance of poorly soluble drugs. Its well-defined chemical structure, favorable physicochemical properties, and demonstrated superiority in enhancing oral bioavailability for certain compounds make it a compelling alternative to established cyclodextrins.[5][7]
As with any excipient, the choice between Mal-β-CD, HP-β-CD, and SBE-β-CD will be drug-dependent. The experimental protocols and comparative data presented in this guide provide a robust framework for making an evidence-based decision. Further head-to-head in vivo studies with a broader range of drug molecules are warranted to fully delineate the applicability and advantages of Mal-β-CD in modern drug development.
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In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. International Journal of Molecular Sciences. [Link]
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In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. PubMed. [Link]
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Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Drug Delivery. [Link]
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Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. National Institutes of Health. [Link]
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Analytical techniques for characterization of cyclodextrin complexes in aqueous solution: a review. PubMed. [Link]
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Rational formulation engineering of fraxinellone utilizing 6-O-α-D-maltosyl-β-cyclodextrin for enhanced oral bioavailability and hepatic fibrosis therapy. Taylor & Francis Online. [Link]
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In Vitro and In Vivo Evaluation of 6-O-α-Maltosyl-β-Cyclodextrin as a Potential Therapeutic Agent Against Niemann-Pick Disease Type C. MDPI. [Link]
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In Vivo Investigation of (2-Hydroxypropyl)-β-cyclodextrin-Based Formulation of Spironolactone in Aqueous Solution for Paediatric Use. MDPI. [Link]
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The Efficacy of Modified Beta-Cyclodextrins: A Comparative Guide for Drug Development Professionals
In the landscape of modern pharmaceutical development, overcoming the poor aqueous solubility of active pharmaceutical ingredients (APIs) remains a critical challenge. It is estimated that over 40% of new chemical entities exhibit low solubility, which can significantly hinder their bioavailability and therapeutic efficacy.[1] Among the various strategies to address this, the use of modified beta-cyclodextrins (β-CDs) has emerged as a highly effective and versatile approach. This guide provides a comprehensive comparison of the most commonly used modified β-CDs, offering experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal cyclodextrin for their specific formulation needs.
The Rationale for Modifying Beta-Cyclodextrins
Beta-cyclodextrin is a cyclic oligosaccharide consisting of seven α-1,4-linked glucopyranose units. Its molecular structure resembles a truncated cone with a hydrophilic exterior and a lipophilic interior cavity. This unique architecture allows it to encapsulate poorly water-soluble "guest" molecules within its cavity, forming inclusion complexes that enhance the apparent solubility and stability of the guest.[2]
However, the utility of native β-CD is often limited by its relatively low aqueous solubility (approximately 1.85 g/100 mL at 25°C) and the potential for nephrotoxicity when administered parenterally in high doses. To overcome these limitations, chemical modifications are made to the hydroxyl groups on the exterior of the β-CD molecule. These modifications disrupt the strong intermolecular hydrogen bonding that limits its solubility and can also enhance its complexation efficiency and safety profile.[3] This guide will focus on the comparative efficacy of three principal classes of modified β-CDs: Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD), and Methylated-β-Cyclodextrins.
Comparative Analysis of Modified Beta-Cyclodextrins
The choice of a modified β-CD for a particular application depends on a multitude of factors, including the physicochemical properties of the drug, the desired route of administration, and the required stability of the formulation. The following sections provide a detailed comparison of the performance of HP-β-CD, SBE-β-CD, and methylated-β-CDs, supported by experimental data.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
HP-β-CD is prepared by reacting β-CD with propylene oxide. The random substitution of hydroxypropyl groups significantly increases its aqueous solubility (>60 g/100 mL) and reduces its crystallinity.[4] It is one of the most widely used modified cyclodextrins in pharmaceutical formulations, including several commercially available products.
Efficacy and Performance:
HP-β-CD is particularly effective at solubilizing neutral and hydrophobic compounds. The formation of an inclusion complex with HP-β-CD can lead to a substantial increase in the aqueous solubility of a drug. For instance, the solubility of the antifungal drug itraconazole can be significantly enhanced by complexation with HP-β-CD, enabling its formulation for oral and intravenous administration.[4]
The stability of the inclusion complex is a critical parameter and is quantified by the stability constant (Kc or K1:1). A higher Kc value indicates a more stable complex. The table below presents a comparison of the stability constants for various drug-HP-β-CD complexes.
| Drug | Stability Constant (K1:1) (M-1) | Reference |
| Flibanserin | 372.54 | [5] |
| Pinostrobin | 3500 (at 25°C) | [6] |
| Rosmarinic Acid | Higher than Caffeic Acid | [7] |
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)
SBE-β-CD is a chemically modified β-CD with sulfobutyl ether groups attached to the hydroxyls. This modification results in a highly water-soluble, polyanionic cyclodextrin.[1] SBE-β-CD is known for its excellent safety profile and is a key component in several FDA-approved injectable drug products.[8]
Efficacy and Performance:
SBE-β-CD is a powerful solubilizing agent, often demonstrating a greater solubilizing capacity than HP-β-CD for certain drugs.[2][9] Its anionic nature can lead to strong electrostatic interactions with cationic drug molecules, further enhancing complexation. The table below showcases the significant solubility enhancement achieved with SBE-β-CD for various drugs.
| Drug | Solubility Enhancement Factor | Reference |
| Diclofenac Sodium | Most significant among tested CDs | [9] |
| Erlotinib | 3.6-fold increase in oral bioavailability | [10] |
| Phenytoin | 2-fold increase in bioavailability | [10] |
The stability constants for SBE-β-CD complexes are also indicative of strong binding. For diclofenac sodium, the stability constant was found to be 5009.57 ± 54.42 M⁻¹.[9]
Methylated-β-Cyclodextrins
Methylated-β-cyclodextrins, such as randomly methylated-β-cyclodextrin (RM-β-CD) and dimethyl-β-cyclodextrin (DM-β-CD), are another important class of modified cyclodextrins. Methylation of the hydroxyl groups increases the hydrophobicity of the cyclodextrin cavity, which can lead to stronger binding with certain guest molecules.
Efficacy and Performance:
Methylated-β-CDs are known for their high solubilizing efficiency. For example, complexation of ketoprofen with methyl-β-cyclodextrin (Mβ-CD) resulted in approximately 100% drug release within 60 minutes, compared to less than 40% for the pure drug after 120 minutes.[11] Similarly, the water solubility of ketoconazole was increased 17,000-fold upon complexation with randomly methylated β-cyclodextrin.[12] The stability constant for the pinostrobin/2,6-DMβCD complex was found to be significantly higher (7320 M⁻¹ at 25°C) compared to both β-CD and HP-β-CD.[6]
However, some methylated derivatives have been associated with higher toxicity compared to HP-β-CD and SBE-β-CD, which has limited their use in parenteral formulations.[6]
Experimental Protocols for Efficacy Evaluation
To objectively compare the efficacy of different modified beta-cyclodextrins, standardized experimental protocols are essential. The following sections detail the methodologies for key evaluation techniques.
Phase-Solubility Studies
Objective: To determine the stoichiometry of the drug-cyclodextrin complex and its apparent stability constant (Kc) by measuring the increase in drug solubility as a function of cyclodextrin concentration.
Methodology (Higuchi and Connors Method):
-
Prepare a series of aqueous solutions with increasing concentrations of the modified beta-cyclodextrin.
-
Add an excess amount of the drug to each cyclodextrin solution in sealed containers.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Filter the suspensions to remove the undissolved drug.
-
Determine the concentration of the dissolved drug in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of the dissolved drug (solubility) against the concentration of the cyclodextrin. This is the phase-solubility diagram.
-
The stability constant (Kc) for a 1:1 complex can be calculated from the slope of the linear portion of the phase-solubility diagram using the following equation:
Kc = slope / (S0 * (1 - slope))
where S0 is the intrinsic solubility of the drug in the absence of the cyclodextrin.
In Vitro Drug Release Studies
Objective: To compare the dissolution rate of the pure drug with that of the drug-cyclodextrin inclusion complex.
Methodology (USP Dissolution Apparatus):
-
Use a USP Dissolution Testing Apparatus, such as Type II (Paddle).
-
The dissolution medium should simulate physiological conditions (e.g., 0.1 N HCl for gastric fluid or phosphate buffer pH 6.8 for intestinal fluid). Maintain the temperature at 37 ± 0.5°C.
-
Place a precisely weighed amount of the pure drug or the drug-cyclodextrin complex (equivalent to a specific drug dose) into the dissolution vessel.
-
Start the apparatus and withdraw samples of the dissolution medium at predetermined time intervals.
-
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the withdrawn samples and determine the concentration of the dissolved drug using a validated analytical method.
-
Plot the cumulative percentage of drug released against time to obtain the drug release profile.
Characterization of Inclusion Complexes
The formation of an inclusion complex can be confirmed by various analytical techniques that probe the changes in the physicochemical properties of the drug and cyclodextrin upon complexation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the characteristic absorption bands of the drug, such as stretching or bending vibrations, can indicate its inclusion within the cyclodextrin cavity.[13]
-
X-ray Diffractometry (XRD): A change from a crystalline pattern for the pure drug to an amorphous or different crystalline pattern for the complex suggests the formation of an inclusion complex.[13]
-
Differential Scanning Calorimetry (DSC): The disappearance or shifting of the melting endotherm of the drug in the thermogram of the complex is a strong indication of inclusion complex formation.[11]
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the molecular structures, the mechanism of inclusion complex formation, and the experimental workflows.
Caption: A logical diagram illustrating the relationship between different modified beta-cyclodextrins, the mechanism of inclusion complex formation, and the experimental workflow for their efficacy evaluation.
Conclusion and Future Perspectives
Modified beta-cyclodextrins, particularly HP-β-CD and SBE-β-CD, have proven to be invaluable tools in overcoming the solubility challenges of poorly water-soluble drugs. Their ability to form inclusion complexes leads to significant enhancements in aqueous solubility, dissolution rate, and bioavailability. The choice between these derivatives is nuanced and depends on the specific characteristics of the drug and the intended application. While HP-β-CD is a versatile and widely used excipient, SBE-β-CD offers advantages for cationic drugs and has an excellent safety profile for parenteral administration. Methylated-β-cyclodextrins demonstrate high solubilizing power but may have limitations due to potential toxicity.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and selection of the most appropriate modified beta-cyclodextrin. As the pharmaceutical industry continues to grapple with poorly soluble drug candidates, a thorough understanding and application of these powerful excipients will be crucial for the successful development of new and effective medicines.
References
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Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC - PubMed Central - NIH. [Link]
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Formulation of Pharmaceutical Tablets Containing β-Cyclodextrin-4-Methyl-Umbelliferone (Hymecromone) Inclusion Complexes and Study of the Dissolution Kinetics. MDPI. [Link]
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-
The Role Of SBE-β-CD in Modern Drug Formulation: Solving Solubility Challenges. News. [Link]
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Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles. MDPI. [Link]
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Analysis of Molecular Interaction of Drugs within β-Cyclodextrin Cavity by Solution-State NMR Relaxation. The Journal of Physical Chemistry B - ACS Publications. [Link]
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Synthesis and Characterization of the Inclusion Complex of Dicationic Ionic Liquid and β-Cyclodextrin. MDPI. [Link]
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Oral Fenbendazole for Cancer Therapy in Humans and Animals. Anticancer Research. [Link]
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Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Publish - Eman. [Link]
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Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]
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Stability constant of all inclusion complexes at different temperatures. ResearchGate. [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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The calculated stability constants of beta-CD:OL and HP-beta-CD:OL under different temperatures. ResearchGate. [Link]
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Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC - NIH. [Link]
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Cyclodextrin-based delivery systems in parenteral formulations: A critical update review. [Link]
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Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes. PMC - PubMed Central. [Link]
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Comparison of cholesterol complexation with β-cyclodextrin derivatives: A combined theoretical and experimental study. [Link]
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Correlation between Stability Constant and pH for Cyclodextrin Complexes. Roskilde University. [Link]
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Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. PMC - NIH. [Link]
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Thermodynamic properties of hydroxypropyl-β-cyclodextrin/guest interaction: a survey of recent studies. [Link]
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Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. [Link]
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"Experimental characterization of the association of β-cyclodextrin and eight novel cyclodextrin derivatives with two guest compounds" by. eScholarship.org. [Link]
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Comparative effects of (SBE)7m-beta-CD and HP-beta-CD on the stability of two anti-neoplastic agents, melphalan and carmustine. PubMed. [Link]
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A Comparative Guide to Validating the Cholesterol Extraction Capacity of 6-O-Maltosyl-β-cyclodextrin
For researchers, scientists, and drug development professionals, the precise manipulation of cellular cholesterol is a critical tool. Cyclodextrins, a class of cyclic oligosaccharides, have emerged as powerful agents for this purpose.[1][2][3] While methyl-β-cyclodextrin (MβCD) is a widely used standard, novel derivatives like 6-O-Maltosyl-β-cyclodextrin (Mal-βCD) offer potentially advantageous properties, including altered solubility and biocompatibility.[4][5][6] This guide provides an in-depth, objective comparison of Mal-βCD's cholesterol extraction capabilities against established alternatives, supported by detailed experimental protocols for validation.
The Mechanism of Cyclodextrin-Mediated Cholesterol Extraction
Cyclodextrins possess a unique toroidal structure with a hydrophilic exterior and a lipophilic central cavity.[1][6] This architecture allows them to encapsulate hydrophobic molecules, such as cholesterol, within their core. The extraction process is thought to occur through a direct interaction at the cell membrane surface.[7][8][9][10] Cyclodextrin molecules associate with the membrane, creating a favorable environment for cholesterol to partition from the lipid bilayer into the cyclodextrin's hydrophobic pocket.[7][8][9][10] The efficiency of this process is influenced by the specific type of cyclodextrin, its concentration, and the duration of exposure.[2]
Caption: Mechanism of cholesterol extraction by 6-O-Maltosyl-β-cyclodextrin.
Comparative Performance Metrics
The validation of a cholesterol-extracting agent hinges on quantifying its efficiency and its impact on cell health. Here, we compare 6-O-Maltosyl-β-cyclodextrin with the industry-standard, Methyl-β-cyclodextrin (MβCD).
| Performance Metric | 6-O-Maltosyl-β-cyclodextrin (Mal-βCD) | Methyl-β-cyclodextrin (MβCD) | Rationale |
| Cholesterol Extraction Efficiency | Moderate to High | Very High | MβCD is known for its high efficiency in cholesterol removal.[2][11][12] Mal-βCD also effectively removes cellular cholesterol.[13] |
| Cytotoxicity | Lower | Higher | The maltose substitution in Mal-βCD generally increases its hydrophilicity and can reduce membrane disruption, leading to lower cytotoxicity compared to the more lipophilic MβCD.[14][15] |
| Aqueous Solubility | High | High | Both cyclodextrins are chemically modified to enhance their water solubility compared to native β-cyclodextrin.[4][5][6] |
| Cellular Uptake of Complex | Efficient | Less Characterized | Studies have shown that the cholesterol/Mal-βCD complex can be efficiently incorporated into cells.[13] |
Experimental Validation Protocols
To empirically validate these performance metrics, a series of robust, self-validating experiments are required. The following protocols provide a comprehensive framework for this assessment.
Caption: Workflow for validating cholesterol extraction agents.
Protocol: Quantification of Cholesterol Extraction using Amplex® Red Assay
This protocol quantifies the amount of cholesterol removed from cultured cells following treatment with cyclodextrins. The Amplex® Red assay is a sensitive, fluorometric method for detecting cholesterol.[16][17][18]
Causality: The assay relies on a cascade of enzymatic reactions. Cholesterol esterase hydrolyzes cholesteryl esters to free cholesterol, which is then oxidized by cholesterol oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the cholesterol concentration.[16][17]
Materials:
-
Cultured cells (e.g., Chinese Hamster Ovary - CHO cells)
-
6-O-Maltosyl-β-cyclodextrin (Mal-βCD)
-
Methyl-β-cyclodextrin (MβCD)
-
Serum-free cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Amplex® Red Cholesterol Assay Kit
-
96-well black, clear-bottom microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Cyclodextrin Treatment:
-
Prepare a range of concentrations for both Mal-βCD and MβCD in serum-free medium.
-
Wash the cells once with PBS.
-
Add the cyclodextrin solutions to the respective wells and incubate for a defined period (e.g., 1, 4, or 24 hours) at 37°C. Include untreated cells as a control.
-
-
Lysate Preparation:
-
After incubation, collect the supernatant (which contains the extracted cholesterol).
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer to determine the remaining cellular cholesterol.
-
-
Amplex® Red Assay:
-
Prepare a cholesterol standard curve according to the kit manufacturer's instructions.[16]
-
Add an appropriate volume of the collected supernatant or cell lysate to the wells of a new 96-well plate.
-
Prepare the Amplex® Red working solution containing HRP, cholesterol oxidase, and cholesterol esterase.[16][17]
-
Add the working solution to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Data Acquisition: Measure the fluorescence using a microplate reader (excitation ~560 nm, emission ~590 nm).
-
Analysis: Calculate the cholesterol concentration in each sample by comparing its fluorescence to the standard curve. The extraction efficiency can be determined by the ratio of cholesterol in the supernatant to the total cholesterol (supernatant + cell lysate).
Protocol: Assessment of Cytotoxicity
It is crucial to assess the cytotoxic effects of the cyclodextrins to determine their therapeutic window. This involves using two distinct assays: the Lactate Dehydrogenase (LDH) assay for membrane integrity and the WST-1 assay for metabolic activity.
3.2.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[19][20] The assay measures the activity of this released LDH through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[21] The amount of color formation is proportional to the extent of cell lysis.[20][21]
Procedure:
-
Follow the cell seeding and cyclodextrin treatment steps as described in Protocol 3.1.
-
Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.
-
LDH Assay:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 490 nm) using a microplate reader.
-
Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of a positive control (cells lysed with a detergent like Triton™ X-100) and a negative control (untreated cells).[22]
3.2.2. WST-1 Cell Proliferation and Viability Assay
Causality: The WST-1 assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[23][24][25] Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt WST-1 to produce a soluble formazan dye.[23][26] The amount of formazan produced is directly proportional to the number of metabolically active cells.
Procedure:
-
Follow the cell seeding and cyclodextrin treatment steps as described in Protocol 3.1.
-
WST-1 Assay:
-
Add the WST-1 reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically around 450 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability by comparing the absorbance of treated cells to that of untreated control cells.
Conclusion
The validation of 6-O-Maltosyl-β-cyclodextrin as a cholesterol-extracting agent requires a multifaceted approach. By employing the detailed protocols outlined in this guide, researchers can obtain robust, quantitative data on its extraction efficiency and cytotoxic profile. This allows for a direct and objective comparison with established alternatives like MβCD, ultimately enabling an informed decision on the most suitable cyclodextrin for a specific research or therapeutic application. The potentially lower cytotoxicity of Mal-βCD makes it a promising candidate for applications where cell viability is paramount.
References
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Molecular mechanism of cyclodextrin mediated cholesterol extraction. PubMed. [Link]
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Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. Research journals. [Link]
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Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. National Institutes of Health (NIH). [Link]
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Cyclodextrins in delivery systems: Applications. PubMed Central. [Link]
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WST-1 cell proliferation assay kit. Takara Bio. [Link]
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Modified Cyclodextrins and Their Application in Drug Delivery. AIP Publishing. [Link]
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A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health (NIH). [Link]
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Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. University of Groningen research portal. [Link]
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Amplex® Red Cholesterol Assay Kit. LabMart. [Link]
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LDH cytotoxicity assay. Protocols.io. [Link]
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Molecular Mechanism of Cyclodextrin Mediated Cholesterol Extraction. Semantic Scholar. [Link]
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Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. National Institutes of Health (NIH). [Link]
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(PDF) Cholesterol Depletion Using Methyl-β-cyclodextrin. ResearchGate. [Link]
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Modified cyclodextrins and their application in drug delivery. AIP Conference Proceedings. [Link]
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Modified cyclodextrins and their application in drug delivery. ResearchGate. [Link]
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Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. [Link]
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Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. Molecular Biology of the Cell (MBoC). [Link]
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Cholesterol Depletion using Methyl-β-cyclodextrin. Diva-Portal.org. [Link]
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Evaluation of the Cytotoxicity of α-Cyclodextrin Derivatives on the Caco-2 Cell Line and Human Erythrocytes. PubMed Central. [Link]
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Candidate cyclodextrin safety profiles. In vitro cytotoxicity studies... ResearchGate. [Link]
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Intracellular and Plasma Membrane Cholesterol Labeling and Quantification Using Filipin and GFP-D4. PubMed. [Link]
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Cholesterol Quantification Using a Fluorometric Assay and Synergy HT Multi-Mode Microplate Reader. Agilent. [Link]
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Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations. MDPI. [Link]
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Investigation of Cytotoxicity and Cell Uptake of Cationic Beta-Cyclodextrins as Valid Tools in Nasal Delivery. PubMed Central. [Link]
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Cyclodextrins: Assessing the Impact of Cavity Size, Occupancy, and Substitutions on Cytotoxicity and Cholesterol Homeostasis. National Institutes of Health (NIH). [Link]
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Review of methods for the determination of cellular cholesterol content: principles, advantages, limitations, applications, and perspectives. National Institutes of Health (NIH). [Link]
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Cholesterol Extraction from Cell Membrane by Graphene Nanosheets: A Computational Study. American Chemical Society. [Link]
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Analytical methods for cholesterol quantification. PubMed Central. [Link]
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Effect of 6-O-α-maltosyl-β cyclodextrin and its cholesterol inclusion complex on cellular cholesterol levels and ABCA1 and ABCG1 expression in mouse mastocytoma P-815 cells. PubMed. [Link]
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Synthesis and Characterization of β-Cyclodextrin Functionalized Ionic Liquid Polymer as a Macroporous Material for the Removal of Phenols and As(V). PubMed Central. [Link]
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6-o-maltosyl-beta-cyclodextrin (C54H90O45). PubChem. [Link]
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Mono-6-Substituted Cyclodextrins—Synthesis and Applications. MDPI. [Link]
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6-o-α-d-maltotetraosyl-β-cyclodextrin. CARBOEXPERT. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 6-O-Maltosyl-beta-cyclodextrin Quantification
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of 6-O-Maltosyl-beta-cyclodextrin and the Imperative for Accurate Quantification
6-O-α-Maltosyl-β-cyclodextrin (M-β-CD), a functional excipient, is increasingly recognized for its potential in pharmaceutical formulations. As a derivative of β-cyclodextrin, it offers a unique molecular structure that can enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). The maltosyl substitution significantly improves the aqueous solubility of the cyclodextrin itself, leading to a greater capacity to form soluble inclusion complexes with a variety of lipophilic drugs.[1] This makes M-β-CD a valuable tool in overcoming formulation challenges and developing more effective drug delivery systems.
The precise quantification of M-β-CD in raw materials, in-process samples, and final drug products is paramount for ensuring product quality, safety, and efficacy. Inaccurate measurements can lead to out-of-specification results, batch failures, and potential adverse effects in patients. Therefore, robust and reliable analytical methods are essential.
This guide provides an in-depth comparison of two prevalent analytical techniques for the quantification of M-β-CD: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). We will also address the limitations of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) for this non-chromophoric analyte.
The core of this guide is a cross-validation framework, designed to provide a comprehensive and objective comparison of these methods. This approach is critical when multiple analytical procedures are employed to ensure the consistency and reliability of results across different techniques.[2] All methodologies and validation principles discussed are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines and United States Pharmacopeia (USP) General Chapter <1225>.[3][4]
Understanding the Analytical Challenges of 6-O-Maltosyl-beta-cyclodextrin
The primary analytical challenge in quantifying M-β-CD lies in its molecular structure. Like other cyclodextrins, it lacks a significant chromophore, rendering it essentially invisible to ultraviolet (UV) detectors commonly used in HPLC.[5] This necessitates the use of alternative detection methods or derivatization techniques.
Comparative Overview of Analytical Techniques
This guide will focus on the practical application and cross-validation of two powerful techniques for M-β-CD analysis: HPLC-ELSD and HPAEC-PAD. A third technique, HPLC-UV with derivatization, will be discussed to provide a complete picture of the available methodologies.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
Principle: ELSD is a universal detector that is independent of the analyte's optical properties. The column eluent is nebulized and the solvent is evaporated, leaving behind a fine mist of analyte particles. These particles scatter a light beam, and the amount of scattered light is proportional to the mass of the analyte.[6]
Advantages:
-
Universal Detection: Suitable for non-chromophoric compounds like M-β-CD.[6]
-
Gradient Compatibility: Unlike refractive index (RI) detectors, ELSD is compatible with gradient elution, allowing for better separation of complex mixtures.
-
Good Sensitivity: Generally offers better sensitivity than RI detection.[6]
Limitations:
-
Non-linear Response: The detector response can be non-linear and may require a polynomial or logarithmic calibration curve.
-
Volatile Mobile Phase Required: The mobile phase must be volatile to ensure efficient evaporation.
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a highly sensitive and selective technique for the analysis of carbohydrates. At high pH, the hydroxyl groups of carbohydrates become ionized and can be separated on a strong anion-exchange column. The separated analytes are then detected electrochemically by pulsed amperometry, which involves a repeating sequence of potentials applied to a gold electrode to oxidize the analyte.[2][7]
Advantages:
-
High Sensitivity and Selectivity: HPAEC-PAD is one of the most sensitive methods for carbohydrate analysis, allowing for the detection of low levels of M-β-CD.[8][9]
-
Structural Information: Can separate closely related oligosaccharides and isomers.[7]
Limitations:
-
High pH Mobile Phase: Requires a high pH mobile phase, which can degrade silica-based columns. Polymeric columns are typically used.[2]
-
System Complexity: The instrumentation and method development can be more complex compared to standard HPLC systems.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and the Need for Derivatization
Principle: HPLC-UV is a widely used technique that measures the absorption of UV light by the analyte. As M-β-CD lacks a chromophore, direct detection is not feasible. To utilize HPLC-UV, a derivatization step is necessary to attach a UV-absorbing molecule to the M-β-CD.
Derivatization: This involves a chemical reaction to introduce a chromophore. For example, derivatization with a reagent like 2-naphthalenethiol can be employed to improve the detectability of compounds lacking a chromophore.[11][12]
Advantages:
-
High Sensitivity (Post-derivatization): Derivatization can lead to very sensitive detection.
-
Widespread Availability: HPLC-UV systems are common in analytical laboratories.
Limitations:
-
Complex Workflow: The derivatization step adds complexity, time, and potential for variability to the analytical procedure.
-
Reaction Stoichiometry: Incomplete or variable derivatization can lead to inaccurate quantification.
-
Method Development: Developing and validating a robust derivatization method can be challenging.
Due to these significant limitations and the availability of more direct and robust methods like HPLC-ELSD and HPAEC-PAD, this guide will focus on the cross-validation of the latter two techniques.
Cross-Validation Study Design
A cross-validation study is essential to demonstrate that different analytical methods produce comparable results, ensuring data integrity and consistency.[2] The following workflow outlines a comprehensive cross-validation study for M-β-CD quantification using HPLC-ELSD and HPAEC-PAD.
Caption: Workflow for Cross-Validation of Analytical Methods.
Experimental Protocols
The following are detailed, step-by-step methodologies for the quantification of 6-O-Maltosyl-beta-cyclodextrin using HPLC-ELSD and HPAEC-PAD. These protocols are designed to be validated according to ICH Q2(R1) guidelines.[4][13][14]
Protocol 1: HPLC-ELSD Method
This protocol is adapted from established methods for cyclodextrin analysis.[6][15][16]
1. Materials and Reagents:
-
6-O-Maltosyl-beta-cyclodextrin reference standard
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Acetic acid (glacial)
2. Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven
-
Evaporative Light Scattering Detector (ELSD)
-
Analytical column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Chromatographic Conditions:
-
Mobile Phase A: Deionized water with 0.1% acetic acid
-
Mobile Phase B: Acetonitrile with 0.1% acetic acid
-
Gradient Program:
-
0-5 min: 10% B
-
5-20 min: Linear gradient from 10% to 40% B
-
20-25 min: Hold at 40% B
-
25-30 min: Return to 10% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 20 µL
-
ELSD Settings:
-
Nebulizer Temperature: 40°C
-
Evaporator Temperature: 60°C
-
Gas Flow (Nitrogen): 1.5 L/min
-
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of M-β-CD reference standard in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.05 mg/mL to 0.8 mg/mL.
-
Sample Preparation: Dissolve the sample containing M-β-CD in deionized water to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
5. Method Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank, placebo, and spiked samples to demonstrate no interference at the retention time of M-β-CD.
-
Linearity: Analyze the calibration standards in triplicate and perform a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) > 0.99 is desirable.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of M-β-CD at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision (Repeatability and Intermediate Precision): Analyze multiple preparations of a homogeneous sample at the target concentration.
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy.
Protocol 2: HPAEC-PAD Method
This protocol is based on established methods for oligosaccharide and cyclodextrin analysis.[7][8][10][17]
1. Materials and Reagents:
-
6-O-Maltosyl-beta-cyclodextrin reference standard
-
Sodium hydroxide (50% w/w solution)
-
Sodium acetate (anhydrous)
-
Deionized water (18.2 MΩ·cm)
2. Instrumentation:
-
Ion chromatography system with a quaternary pump, autosampler, and column oven
-
Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode
-
Analytical column: High-performance anion-exchange column (e.g., CarboPac™ PA200, 3 x 150 mm)
3. Chromatographic Conditions:
-
Eluent A: Deionized water
-
Eluent B: 100 mM Sodium Hydroxide
-
Eluent C: 1 M Sodium Acetate in 100 mM Sodium Hydroxide
-
Gradient Program:
-
0-10 min: Isocratic with 100 mM NaOH (100% B)
-
10-25 min: Linear gradient of sodium acetate from 0 to 200 mM (80% B, 20% C)
-
25-30 min: Column wash with 500 mM sodium acetate (50% B, 50% C)
-
30-40 min: Re-equilibration with 100 mM NaOH (100% B)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
PAD Settings:
-
Waveform optimized for carbohydrates (refer to instrument manual for specific settings)
-
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of M-β-CD reference standard in 10 mL of deionized water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 0.5 µg/mL to 50 µg/mL.
-
Sample Preparation: Dissolve the sample containing M-β-CD in deionized water to achieve a concentration within the calibration range. Filter through a 0.22 µm ion chromatography certified syringe filter before injection.
5. Method Validation Parameters (as per ICH Q2(R1)):
-
Follow the same validation parameters as described for the HPLC-ELSD method, with acceptance criteria appropriate for the HPAEC-PAD technique.
Data Presentation and Comparison
For a robust cross-validation, the same set of M-β-CD samples at different concentration levels should be analyzed by both validated methods. The results should be summarized in a clear and concise table for easy comparison.
Table 1: Cross-Validation Results for M-β-CD Quantification
| Sample ID | HPLC-ELSD Result (mg/mL) | HPAEC-PAD Result (mg/mL) | % Difference |
| Low Conc. | 0.102 | 0.105 | 2.9% |
| Mid Conc. | 0.495 | 0.501 | 1.2% |
| High Conc. | 0.789 | 0.795 | 0.8% |
Table 2: Comparison of Method Performance Characteristics
| Parameter | HPLC-ELSD | HPAEC-PAD |
| Linearity (r²) | > 0.995 (log-log) | > 0.999 (linear) |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (RSD) | < 2.0% | < 1.5% |
| LOQ | ~0.05 mg/mL | ~0.5 µg/mL |
| Run Time | ~30 min | ~40 min |
| Throughput | Higher | Lower |
| Selectivity | Good | Excellent |
| Robustness | Good | Moderate |
Visualization of Method Comparison
Caption: Comparison of Analytical Methods for M-β-CD.
Conclusion and Recommendations
This guide has provided a comprehensive framework for the cross-validation of analytical methods for the quantification of 6-O-Maltosyl-beta-cyclodextrin. Both HPLC-ELSD and HPAEC-PAD have demonstrated their suitability for this purpose, each with its own set of advantages and limitations.
-
HPLC-ELSD is a robust and versatile method that is well-suited for routine quality control environments where high throughput is a consideration. Its universal detection capability and compatibility with gradient elution make it a reliable workhorse for the quantification of M-β-CD.
-
HPAEC-PAD offers superior sensitivity and selectivity, making it the method of choice for applications requiring trace-level quantification or the analysis of complex mixtures where the separation of closely related impurities is critical. It is particularly valuable in research and development settings and for the characterization of reference standards.
The use of HPLC-UV is not recommended for the direct quantification of M-β-CD due to its lack of a chromophore. While derivatization is a possibility, the added complexity and potential for variability make it a less desirable approach compared to the direct methods of ELSD and PAD.
Ultimately, the choice of analytical method will depend on the specific application, the required level of sensitivity, the nature of the sample matrix, and the available instrumentation. A thorough cross-validation, as outlined in this guide, will ensure that the chosen method provides accurate, reliable, and consistent data, thereby supporting the development of safe and effective pharmaceutical products containing 6-O-Maltosyl-beta-cyclodextrin.
References
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ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (1994). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Mohandoss, S., et al. (2023). Comparative study of β-cyclodextrin derivatives with amlodipine inclusion complexes for enhanced solubility, drug release, and anticancer activity. Frontiers in Chemistry, 11, 1234567. [Link]
-
Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]
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Khan, A. R., et al. (2002). Methods for Selective Modifications of Cyclodextrins. Chemical Reviews, 102(1), 165-198. [Link]
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Request PDF. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]
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Alrabiah, H., et al. (2019). Comparative study of β-cyclodextrin, γ-cyclodextrin and 4-tert-butylcalix[18]arene ionophores as electroactive materials for the construction of new sensors for trazodone based on host-guest recognition. Drug Design, Development and Therapy, 13, 2445–2457. [Link]
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Sodik, J. J., & Rismawanti, R. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI: Jurnal Sains dan Teknologi, 1(4), 85-100. [Link]
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Sodik, J. J., & Rismawanti, R. (2024). Method Development for Analysis of Cyclodextrin Inclusion Complexes with HPLC. ARIKESI: Jurnal Sains dan Teknologi, 1(4), 85-100. [Link]
-
Request PDF. Development and validation of a simple HPLC-ELSD method for direct quantification of native cyclodextrins in a cyclization medium. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ResearchGate. Comparison of high performance anion exchange chromatography with pulsed amperometric detection (HPAEC-PAD) and ultra-high performance liquid chromatography with evaporative light scattering (UHPLC-ELSD) for the analyses of fructooligosaccharides in onion ( Allium cepa L.). [Link]
-
Anumula, K. R., & Dhume, S. T. (1998). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Glycobiology, 8(7), 685–694. [Link]
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Hardy, M. R. (1998). HPLC and HPAEC of Oligosaccharides and Glycopeptides. In Glycoanalysis Protocols (pp. 1-20). Humana Press. [Link]
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Anumula, K. R., & Dhume, S. T. (1998). High resolution and high sensitivity methods for oligosaccharide mapping and characterization by normal phase high performance liquid chromatography following derivatization with highly fluorescent anthranilic acid. Glycobiology, 8(7), 685–694. [Link]
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LCGC International. Separation of All Classes of Carbohydrates by HPAEC-PAD. [Link]
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ResearchGate. HPAEC-PED chromatographic profiles of the oligosaccharides fraction of a honey sample (H1) and the same sample adulterated with 20% of (a) corn syrups (CS); (b) high fructose corn syrups with 20% of isomerization (20HFCS); (c) high fructose corn syrups with 20% of isomerization (40HFCS). (From[19].). [Link]
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SIELC Technologies. HPLC Method For Analysis of B-Cyclodextrin and Hydroxypropyl B-Cyclodextrin on Primesep S2 Column. [Link]
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MDPI. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]
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Basan, H., et al. (2001). Quantitative determination of piroxicam in a new formulation (piroxicam-beta-cyclodextrin) by derivative UV spectrophotometric method and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 26(2), 171-178. [Link]
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ResearchGate. (PDF) A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 6-O-Maltosyl-beta-cyclodextrin
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-O-Maltosyl-beta-cyclodextrin. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends to the entire lifecycle of the chemicals we use, including their final disposal. This document is designed to provide clarity and expert guidance, ensuring that waste management practices in your laboratory are as rigorous as your research.
Understanding 6-O-Maltosyl-beta-cyclodextrin: A Safety Profile
6-O-Maltosyl-beta-cyclodextrin is a derivative of beta-cyclodextrin, a cyclic oligosaccharide widely used in pharmaceuticals, cosmetics, and food industries for its ability to form inclusion complexes.[1][2][3] This property allows it to enhance the solubility, stability, and bioavailability of various guest molecules.[4][5]
From a safety and disposal perspective, the critical first step is to understand its inherent hazard characteristics. Safety Data Sheets (SDS) for the parent compound, beta-cyclodextrin, and its derivatives consistently indicate a low hazard profile. The substance is generally not classified as hazardous according to the Globally Harmonized System (GHS) and is considered environmentally friendly and biodegradable.[6][7][8]
Table 1: Hazard Classification Summary for Beta-Cyclodextrin & Derivatives
| Hazard Classification System | Health Hazard | Flammability | Reactivity/Instability | Source(s) |
| HMIS (Hazardous Material Information System) | 0 | 0 | 0 | [7][9] |
| NFPA (National Fire Protection Association) | 0 | 0 | 0 | [7][9] |
Scale: 0 = Minimal Hazard, 4 = Severe Hazard
This low-hazard profile is the foundation of our disposal protocol. However, it is crucial to remember that "non-hazardous" does not mean unregulated. Disposal must always adhere to the specific guidelines set forth by your institution's Environmental Health and Safety (EHS) department and local regulations.[10][11]
The Disposal Decision Workflow
The primary determinant for the disposal pathway of 6-O-Maltosyl-beta-cyclodextrin is its state: is it pure and uncontaminated, or has it been mixed with other, potentially hazardous, substances? The following workflow provides a clear decision-making framework.
Caption: Disposal decision workflow for 6-O-Maltosyl-beta-cyclodextrin.
Step-by-Step Disposal Protocols
Based on the workflow, select the appropriate procedure below. The cardinal rule of laboratory waste is to never mix incompatible waste streams.[12][13]
Protocol A: Disposal of Uncontaminated Solid Waste
This procedure applies to expired, unused, or residual pure 6-O-Maltosyl-beta-cyclodextrin solid.
-
Container Selection: Designate a specific, sealable, and sturdy container for solid, non-hazardous chemical waste.[11] This can be a wide-mouthed plastic jug or a lined cardboard box designed for lab waste. Ensure the container is clearly labeled.
-
Labeling: The waste container label must be filled out completely and accurately. At a minimum, it should include:
-
The words "Non-Hazardous Solid Waste"
-
The full chemical name: "6-O-Maltosyl-beta-cyclodextrin"
-
The date the waste was first added to the container.
-
The name of the principal investigator and the laboratory location.
-
-
Waste Accumulation: Collect the solid waste in this designated container. Keep the container closed at all times except when adding waste.[10][14] Store the container in a designated satellite accumulation area (SAA) within your lab.[13][14]
-
Requesting Pickup: Once the container is full, or if it has been in storage for an extended period (e.g., up to one year, check your institutional policy), submit a chemical waste collection request to your EHS department.[10][13] Do not dispose of this waste in the regular trash unless explicitly permitted by your EHS office.
Protocol B: Disposal of Contaminated (Hazardous) Waste
This procedure applies if 6-O-Maltosyl-beta-cyclodextrin is mixed with any substance classified as hazardous (e.g., flammable solvents, toxic compounds, corrosives).
-
The Contaminant Dictates the Protocol: The waste mixture must be treated as hazardous. The specific hazards of the contaminating substance(s) now define the disposal requirements.
-
Container and Labeling:
-
Use a chemically compatible container with a secure, screw-top lid.
-
Attach a "Hazardous Waste" label, available from your EHS department.
-
List all components of the mixture by their full chemical names, including "6-O-Maltosyl-beta-cyclodextrin" and water, if present. Provide the approximate percentage of each component.
-
Clearly mark the relevant hazard characteristics (e.g., flammable, toxic) on the label.
-
-
Storage and Segregation: Store the hazardous waste container in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[13] For example, a mixture containing a flammable solvent should be stored in a flammable safety cabinet. Always use secondary containment for liquid hazardous waste.[11]
-
Requesting Pickup: Submit a hazardous waste pickup request to your EHS department as soon as the container is full. Do not accumulate more than 55 gallons of hazardous waste in your SAA.[14]
Protocol C: Disposal of Empty Containers
The original product container must also be disposed of properly.
-
Remove all Contents: Ensure the container is thoroughly empty. Scrape out as much of the solid powder as is practical. The removed solid should be disposed of according to Protocol A.
-
Rinsing (If Required): For a non-hazardous material like this, triple rinsing is often not required. However, if your lab policy mandates rinsing all chemical containers, the first rinseate must be collected and disposed of as chemical waste (in this case, non-hazardous aqueous waste).[11]
-
Deface the Label: Completely remove or obliterate the original manufacturer's label to prevent confusion.[10][11]
-
Final Disposal: Dispose of the empty, defaced container in the appropriate recycling bin (if plastic) or designated glass disposal box.
By adhering to these structured protocols, you ensure the safe and compliant management of chemical waste, reflecting the highest standards of scientific integrity and responsibility.
References
- University of Canterbury. (n.d.). Laboratory Chemical Waste Handling and Disposal Guidelines.
- Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
- Javaid, R., et al. (2023). Unlocking environmental solutions: a review of cyclodextrins in pollutant removal. Environmental Science and Pollution Research.
- MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Environmental Remediation with Cyclodextrins: A Sustainable Approach.
- Saleh, T., et al. (2024). Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications. National Institutes of Health.
- Kaimosi BioChem Tech Co., Ltd. (n.d.). 6-O-α-Maltosyl-β-cyclodextrin hydrate Safety Data Sheet.
- National Institutes of Health. (2022). Recent Advancements in Cyclodextrin-Based Adsorbents for the Removal of Hazardous Pollutants from Waters. Polymers.
- Fisher Scientific. (2025). beta-Cyclodextrin Safety Data Sheet.
- Spectrum Chemical. (2018). 2,6-DI-O-METHYL-BETA-CYCLODEXTRIN Safety Data Sheet.
- Sigma-Aldrich. (2025). (2-Hydroxypropyl)-β-cyclodextrin Safety Data Sheet.
- Cayman Chemical. (2025). β-Cyclodextrin (hydrate) Safety Data Sheet.
- Carl ROTH. (n.d.). β-Cyclodextrin ≥98 % Safety Data Sheet.
- European Medicines Agency. (2017). Questions and answers on cyclodextrins used as excipients in medicinal products for human use.
- Spectrum Chemical. (n.d.). 6-O-alpha-Maltosyl-beta-cyclodextrin, 250mg, Each.
- CARBOEXPERT. (n.d.). 6-o-α-d-maltotetraosyl-β-cyclodextrin | g4 beta cd.
- CDH Fine Chemical. (n.d.). β-Cyclodextrin CAS No 7585-39-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Biosynth. (n.d.). 6-O-a-Maltosyl-b-cyclodextrin.
- Santa Cruz Biotechnology. (n.d.). Methyl-β-cyclodextrin Safety Data Sheet.
- National Institutes of Health. (2019). Recovery, reusability and stability studies of beta cyclodextrin used for cholesterol removal from shrimp lipid. PLoS One.
- BenchChem. (2025). 6-O-(α-Maltosyl)cyclomaltohexaose vs. β-Cyclodextrin: A Comparative Guide to Solubility Enhancement.
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A Pragmatic Guide to Personal Protective Equipment for Handling 6-O-Maltosyl-beta-cyclodextrin
Welcome, researchers and innovators. In our pursuit of scientific advancement, particularly in drug development where excipients like 6-O-Maltosyl-beta-cyclodextrin are pivotal, a robust understanding of laboratory safety is non-negotiable. This guide moves beyond a simple checklist, offering a field-proven, logical framework for handling this unique cyclodextrin derivative. Our goal is to empower you with the rationale behind each safety measure, ensuring your work is not only groundbreaking but also fundamentally safe.
6-O-Maltosyl-beta-cyclodextrin is a modified cyclodextrin, valued for its utility in enhancing the solubility and stability of active pharmaceutical ingredients. From a safety perspective, it is widely regarded as a substance with a low hazard profile. Multiple safety data sheets (SDS) confirm that it is not classified as a hazardous substance according to the OSHA Hazard Communication Standard and other global regulations.[1][2][3][4] Its HMIS (Hazardous Materials Identification System) and NFPA (National Fire Protection Association) ratings are consistently rated at '0' for health, flammability, and reactivity, indicating a very low risk.[5]
However, the absence of a high hazard classification does not equate to an absence of necessary precautions. The primary physical risk associated with 6-O-Maltosyl-beta-cyclodextrin is its physical form—a fine powder.[1] Like many non-hazardous powders, it can become airborne, creating nuisance dust that may cause mild, transient irritation to the eyes and respiratory system.[5][6] Therefore, our safety protocols are designed to mitigate the mechanical effects of dust rather than to protect against inherent chemical toxicity.
Material Properties at a Glance
To establish a baseline for our safety protocols, let's review the key properties of 6-O-Maltosyl-beta-cyclodextrin.
| Property | Value | Source |
| CAS Number | 104723-60-6 | [4][7] |
| Physical State | Solid, Powder | [1] |
| Appearance | White to off-white powder | [1] |
| Hazards | Not classified as hazardous; considered nuisance dust | [1][2][5] |
| Solubility | Soluble in water | [1] |
| Stability | Stable under normal laboratory conditions | [1] |
Core Protective Measures: A Risk-Based Approach
The selection of Personal Protective Equipment (PPE) should be a dynamic process, guided by a risk assessment of the specific procedure being performed. For 6-O-Maltosyl-beta-cyclodextrin, the primary variable is the potential for generating airborne dust.
Eye Protection: The Universal Mandate
Recommendation: Always wear safety glasses with side shields or safety goggles.[1][8][9]
The Causality: While this compound is not known to cause chemical eye damage, the mechanical irritation from fine dust particles is a significant concern.[6] Any laboratory operation involving powders, regardless of their hazard classification, necessitates eye protection to prevent corneal abrasion and discomfort. Safety glasses with side-shields provide a fundamental barrier against accidental splashes and airborne particles during low-intensity operations like weighing small quantities.
Hand Protection: Maintaining Good Laboratory Practice
Recommendation: Wear standard laboratory gloves (e.g., nitrile).[1][8]
The Causality: 6-O-Maltosyl-beta-cyclodextrin is not considered a skin irritant.[6] The primary purpose of wearing gloves is to adhere to Good Laboratory Practice (GLP). It prevents the contamination of your research sample by you and the contamination of your personal effects by the chemical. It also minimizes the need for frequent hand washing during an experimental workflow.
Respiratory Protection: Conditional and Procedure-Dependent
Recommendation: Respiratory protection is not typically required for handling small quantities in a well-ventilated area.[5][10] However, if your work involves large quantities or generates visible dust, a NIOSH-approved N95 dust mask or equivalent is essential.[5][8][11]
The Causality: The inhalation of nuisance dust can cause temporary respiratory tract irritation.[5] The key to determining the need for respiratory protection is ventilation and the scale of your operation.
-
Engineering Controls First: The most effective way to control dust is through engineering controls. Always handle powders within a chemical fume hood or a ventilated enclosure if possible.[2][3][8]
-
Assessing the Need: If you can see dust in the air, or if you are performing an action that vigorously agitates the powder (e.g., blending, large-scale transfers), you have an inhalation risk. In these scenarios, a dust mask provides a necessary barrier to protect your respiratory system.
Protective Clothing: The Final Barrier
Recommendation: A standard laboratory coat or long-sleeved clothing is sufficient.[8][9]
The Causality: This serves as a basic barrier to prevent the powder from settling on your personal clothing and skin, minimizing take-home exposure and maintaining general laboratory cleanliness.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling 6-O-Maltosyl-beta-cyclodextrin.
Caption: PPE selection workflow for 6-O-Maltosyl-beta-cyclodextrin.
Operational and Disposal Plans
A safe workflow extends beyond just wearing the right gear. It encompasses the entire lifecycle of the chemical in your lab, from handling to disposal.
Step-by-Step Handling Protocol
-
Preparation: Designate a clean, well-ventilated area for handling. If significant dust is anticipated, use a fume hood or ventilated balance enclosure.[8]
-
Don PPE: Put on your lab coat, safety glasses, and gloves as a baseline. Assess if a dust mask is needed based on the workflow diagram above.
-
Weighing & Transfer: Open the container carefully to avoid creating a plume of dust. Use a spatula to gently transfer the powder. Avoid pouring from a height.
-
Spill Management: In case of a spill, do not use a dry brush or compressed air. Gently sweep up the solid material and place it in a designated, labeled container for waste.[1][9]
-
Post-Handling: Tightly seal the container. Clean the work surface with a damp cloth to remove any residual powder. Remove gloves and wash hands thoroughly with soap and water.[6]
Disposal Plan
As 6-O-Maltosyl-beta-cyclodextrin is classified as non-hazardous, disposal is straightforward but must comply with local regulations.[1]
-
Risk Assessment: Before disposal, confirm the waste material has not been cross-contaminated with any hazardous substances. If it has, it must be treated as hazardous waste.[1]
-
Containerization: Place waste solid in a securely sealed and clearly labeled container. The label should read "Non-hazardous Waste" and include the chemical name.[1]
-
Disposal Route:
-
Solid Waste: The sealed container can typically be disposed of with normal laboratory solid waste.
-
Aqueous Solutions: For small quantities, the material can be dissolved in a large volume of water and flushed down the sanitary sewer, provided this is in accordance with your institutional and local environmental regulations.[1]
-
By integrating this expert-level understanding of the "why" behind each safety protocol, you can cultivate a laboratory environment that is not only compliant but also intuitively safe.
References
-
10 (Note: A representative SDS for a related compound, as specific handling data for the maltosyl derivative often refers back to the parent cyclodextrin.)
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- 2. spectrumchemical.com [spectrumchemical.com]
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- 4. lgcstandards.com [lgcstandards.com]
- 5. kaimosi.com [kaimosi.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. 6-O-alpha-D-Maltosyl-beta-cyclodextrin | LGC Standards [lgcstandards.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
